Dexpramipexole dihydrochloride
Description
Propriétés
IUPAC Name |
(6S)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S.2ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H/t7-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNWXHSYPXQFSK-KLXURFKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@H]1CCC2=C(C1)SC(=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146623 | |
| Record name | Pramipexole dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104632-25-9 | |
| Record name | Pramipexole dihydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104632259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pramipexole dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6S)-N6-propyl-4,5,6,7-Tetrahydro-2,6-benzothiazolediamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRAMIPEXOLE DIHYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R2HD0M28N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Developmental Trajectory of KNS-760704 (Dexpramipexole) for Amyotrophic Lateral Sclerosis: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
KNS-760704, also known as dexpramipexole (B1663564), is the (R)-enantiomer of the dopamine (B1211576) agonist pramipexole (B1678040).[1] Developed by Knopp Biosciences, it was investigated as a potential treatment for Amyotrophic Lateral Sclerosis (ALS) based on its neuroprotective properties, which are independent of dopamine receptor agonism.[2][3] Unlike its S-enantiomer, dexpramipexole has a significantly lower affinity for dopamine receptors, allowing for the administration of higher doses to potentially achieve neuroprotection without inducing dopaminergic side effects.[4] The proposed mechanism of action centers on the preservation of mitochondrial function.[2][4] Despite promising initial preclinical and Phase II clinical data, the development of dexpramipexole for ALS was ultimately halted after a large Phase III trial failed to meet its primary endpoints.[5] This technical guide provides a comprehensive history of the development of KNS-760704 for ALS, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.
Introduction and Developmental History
Amyotrophic Lateral Sclerosis (ALS) is a fatal neurodegenerative disease characterized by the progressive loss of motor neurons, leading to muscle weakness, paralysis, and death.[2] The therapeutic landscape for ALS is limited, with riluzole (B1680632) being one of the few approved treatments, offering only a modest survival benefit.[2][6]
The journey of KNS-760704 (dexpramipexole) began with the observation that its optical enantiomer, pramipexole, exhibited neuroprotective properties beyond its dopamine receptor activity.[2][4] These properties included the reduction of reactive oxygen species (ROS), attenuation of apoptotic pathways, and increased cell survival in response to neurotoxins.[2][4] However, the high affinity of pramipexole for dopamine D2, D3, and D4 receptors limited the achievable concentrations for neuroprotection due to side effects.[2][4]
KNS-760704, the R(+) enantiomer, possessed similar neuroprotective potential but with a much lower affinity for dopamine receptors, making it a more suitable candidate for treating neurodegenerative diseases like ALS.[2][4] Knopp Neurosciences (now Knopp Biosciences) initiated the clinical development of KNS-760704 for ALS.[1][3] In October 2007, the U.S. Food and Drug Administration (FDA) granted orphan drug designation to KNS-760704 for the treatment of ALS.[3] The development program progressed through Phase I and II clinical trials, which showed the drug was safe and well-tolerated, with some preliminary signs of efficacy.[6][7] However, a subsequent large-scale Phase III trial did not confirm these benefits, leading to the discontinuation of its development for ALS.[5]
Proposed Mechanism of Action: Mitochondrial Protection
The primary mechanism of action of KNS-760704 is believed to be the maintenance of mitochondrial function, a key pathway implicated in ALS pathogenesis.[2][6] Preclinical studies have shown that dexpramipexole can protect mitochondria from dysfunction induced by cellular stress.
Specifically, research suggests that dexpramipexole increases the efficiency of oxidative phosphorylation.[4] It has been shown to decrease oxygen consumption while maintaining or even increasing the production of adenosine (B11128) triphosphate (ATP) in various cell lines, including cultured cortical neurons.[4] This effect is thought to be mediated by the inhibition of a large-conductance ion channel in the mitochondrial inner membrane, sensitive to cyclosporine A, which is likely the mitochondrial permeability transition pore (mPTP).[4] By inhibiting the mPTP, dexpramipexole may prevent the release of pro-apoptotic factors like cytochrome c and maintain the mitochondrial membrane potential, thus promoting cell survival.
Preclinical Evaluation
KNS-760704 underwent several in vitro and in vivo preclinical assessments to evaluate its neuroprotective potential. While early reports suggested efficacy, a later, more rigorous study presented conflicting results.
In Vitro Studies
In cell-based assays, both dexpramipexole and its enantiomer pramipexole were shown to reduce the production of reactive oxygen species (ROS), attenuate the activation of apoptotic pathways, and increase cell survival in the presence of various neurotoxins.[2]
Experimental Protocol: In Vitro Neuroprotection Assay
A common method to assess neuroprotection in vitro involves challenging cultured neuronal cells with a toxin and measuring cell viability after treatment with the investigational drug.
-
Cell Culture: Primary rat cortical neurons or a neuronal cell line (e.g., SH-SY5Y) are seeded in 96-well plates and cultured under standard conditions.
-
Toxin Exposure: Cells are exposed to a neurotoxin relevant to ALS pathology, such as glutamate (B1630785) (to induce excitotoxicity) or a mitochondrial complex inhibitor (e.g., rotenone).
-
Treatment: Concurrently or post-toxin exposure, cells are treated with varying concentrations of KNS-760704.
-
Viability Assessment: After a set incubation period (e.g., 24 hours), cell viability is measured using a quantitative assay. A common method is the MTT assay, which measures the metabolic activity of living cells. The amount of formazan (B1609692) product is quantified by measuring absorbance at a specific wavelength, which is proportional to the number of viable cells.
-
Data Analysis: The viability of treated cells is compared to untreated controls and toxin-only controls to determine the neuroprotective effect of KNS-760704.
In Vivo Studies: SOD1G93A Mouse Model
The G93A-SOD1 mutant mouse is a widely used animal model for ALS. Early studies on this model suggested that KNS-760704 could prolong survival and preserve motor function. However, a 2014 study by Vieira et al. from the ALS Therapy Development Institute, designed to be well-powered and rigorous, did not replicate these findings.
Table 1: Preclinical Efficacy of Dexpramipexole in SOD1G93A Mice (Vieira et al., 2014)
| Treatment Group | Median Survival (Days) | Change in Survival vs. Vehicle | Neuromotor Disease Progression |
| Vehicle | 129 | N/A | Progressive decline |
| Dexpramipexole (1.19 mg/mL in drinking water) | 128 | -1 day (not significant) | No significant effect |
Data extracted from survival curves and neurological score charts presented in Vieira et al. (2014).
Experimental Protocol: SOD1G93A Mouse Survival and Motor Function Study (Vieira et al., 2014)
-
Animal Model: High-copy B6-SJL-SOD1G93A/Gur1 mice were used. The study was sibling-matched and gender-balanced.
-
Drug Administration: Dexpramipexole was administered ad libitum in the drinking water at a concentration of 1.19 mg/mL. This dose was selected to achieve steady-state plasma concentrations in the mice that were comparable to those observed in human Phase II clinical trials.
-
Motor Function Assessment: Neurological severity was scored weekly based on motor deficits.
-
Survival Endpoint: The primary endpoint was survival, defined as the inability of the mouse to right itself within 30 seconds of being placed on its side.
-
Data Analysis: Survival data were analyzed using Kaplan-Meier survival curves and log-rank tests to compare the vehicle and treatment groups.
Clinical Development
The clinical development of KNS-760704 for ALS progressed from Phase I to Phase III trials.
Phase I Studies
Two Phase I clinical studies were conducted in 54 healthy adult subjects to assess the safety, tolerability, and pharmacokinetics of single and multiple doses of dexpramipexole.
Table 2: Summary of Phase I Pharmacokinetic Parameters
| Parameter | Value |
| Time to Maximum Plasma Concentration (Tmax) | 1.8 - 2.6 hours |
| Half-life (t1/2) | 6.4 - 8.1 hours |
| Elimination | Primarily renal (84-90% as unchanged drug) |
| Food Effect | None on single-dose pharmacokinetics |
| Data from single and multiple dose studies in healthy volunteers. |
The studies found that single doses (50 mg, 150 mg, 300 mg) and multiple doses (up to 150 mg twice daily for 4.5 days) were safe and well-tolerated.
Phase II Study (CL201/NCT00647296)
A two-part, multicenter, double-blind, placebo-controlled study was conducted to evaluate the safety and preliminary efficacy of KNS-760704 in 102 ALS patients.[6][7]
-
Part 1: Randomized subjects to receive placebo, 50 mg/day, 150 mg/day, or 300 mg/day of dexpramipexole for 12 weeks.[6][7]
-
Part 2: After a 4-week placebo washout, eligible subjects from Part 1 were re-randomized to receive either 50 mg/day or 300 mg/day for up to 72 additional weeks.[7]
The results of the Phase II study showed that dexpramipexole was safe and well-tolerated.[6] Furthermore, there were trends showing a dose-dependent slowing of the decline in the ALS Functional Rating Scale-Revised (ALSFRS-R) score.[6] A combined analysis of functional decline and mortality showed a statistically significant difference favoring the treatment groups, which supported the decision to proceed to a Phase III trial.[6]
Table 3: Key Outcomes from the Phase II Study of KNS-760704 in ALS
| Outcome Measure | Finding | Statistical Significance |
| Part 1 | Dose-dependent trend in slowing the decline of ALSFRS-R slope | Trend observed, not powered for significance |
| Part 2 | Difference between groups in a joint rank test of change from baseline in ALSFRS-R and mortality | P = 0.046 |
| Data from Cudkowicz et al. (2011).[6] |
Phase III Study (EMPOWER/NCT01281189)
Based on the promising Phase II results, a large, randomized, double-blind, placebo-controlled Phase III trial called EMPOWER was initiated. The trial enrolled over 900 ALS patients who received either 150 mg of dexpramipexole twice daily or a placebo. The primary endpoint was a combined assessment of function and survival. Unfortunately, in 2013, it was announced that the trial did not meet its primary or secondary endpoints, showing no significant difference between dexpramipexole and placebo in slowing disease progression or improving survival. This led to the discontinuation of the dexpramipexole development program for ALS.
Conclusion
The development of KNS-760704 (dexpramipexole) for ALS represents a well-founded scientific endeavor that ultimately did not translate into clinical success. The rationale for its development was strong, based on a clear, non-dopaminergic neuroprotective mechanism targeting mitochondrial dysfunction. While early phase clinical trials provided encouraging signals, the definitive Phase III trial failed to demonstrate efficacy. The discrepancy between early-phase promise and late-stage failure, as well as the conflicting preclinical data, underscores the significant challenges in translating therapeutic concepts for neurodegenerative diseases from the laboratory to the clinic. The comprehensive data gathered throughout the KNS-760704 program, however, remains a valuable resource for the ALS research community, offering insights into clinical trial design and the complexities of targeting mitochondrial pathways in this devastating disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective effects of pramipexole in young and aged MPTP-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Pramipexole on Rotenone-Treated Mice | Faculty of Medicine [b.aun.edu.eg]
- 4. Dexpramipexole is ineffective in two models of ALS related neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. R+ pramipexole as a mitochondrially focused neuroprotectant: initial early phase studies in ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Dexpramipexole as a Neuroprotective Agent: A Technical Guide on Early Research Findings
Authored for Researchers, Scientists, and Drug Development Professionals
December 10, 2025
Executive Summary
Dexpramipexole (B1663564), the (R)-enantiomer of the dopamine (B1211576) agonist pramipexole, emerged in early research as a promising neuroprotective agent with a mechanism of action distinct from its dopaminergic counterpart. Possessing a low affinity for dopamine receptors, it could be administered at higher doses, making its non-dopaminergic effects therapeutically accessible.[1][2] Preclinical studies pointed towards a novel mechanism centered on the enhancement of mitochondrial bioenergetic efficiency.[3] Specifically, research identified the mitochondrial F1Fo ATP synthase as a direct target, leading to increased ATP production, reduced oxidative stress, and potent cytoprotection in various models of neurological injury.[4][5] This technical guide synthesizes the foundational preclinical data, details the experimental protocols used to elucidate its mechanism, and presents the quantitative findings from this early research. While initial phase 2 trials in Amyotrophic Lateral Sclerosis (ALS) were promising, the subsequent phase 3 EMPOWER trial did not meet its primary efficacy endpoints, highlighting the significant challenges in translating preclinical neuroprotection into clinical benefit.[6][7]
Core Mechanism of Action: Enhancement of Mitochondrial Bioenergetics
Early investigations revealed that dexpramipexole's neuroprotective properties are intrinsically linked to its ability to modulate mitochondrial function.[1] The primary hypothesis centered on its capacity to improve the efficiency of energy production, a critical factor in neuronal survival under conditions of stress.[3]
Direct Interaction with F1Fo ATP Synthase: The cornerstone of dexpramipexole's mechanism is its ability to bind to the F1Fo ATP synthase complex in the inner mitochondrial membrane.[4][5] Studies have shown that dexpramipexole specifically binds to the b and oligomycin (B223565) sensitivity–conferring protein (OSCP) subunits of the complex.[5] This interaction is believed to induce a conformational change that enhances the enzyme's catalytic activity, resulting in more efficient ATP synthesis.[5][8] This is a distinct mechanism from other mitochondrial-targeted neuroprotectants like cyclosporin (B1163) A, which primarily acts by inhibiting the mitochondrial permeability transition pore (mPTP) downstream of energy failure.[4]
Key Downstream Effects:
-
Increased ATP Production: By optimizing F1Fo ATP synthase function, dexpramipexole enables mitochondria to produce more ATP, particularly under stressful conditions where energy supply is limited.[4][9]
-
Reduced Mitochondrial Swelling: The drug was shown to prevent mitochondrial swelling in conditions that typically lead to the opening of the mPTP.[4][8]
-
Inhibition of Inner Membrane Currents: Dexpramipexole inhibits large-conductance currents in the inner mitochondrial membrane, which are associated with futile ion leakage and reduced efficiency of oxidative phosphorylation.[3][5][10]
-
Attenuation of Apoptotic Pathways: By stabilizing mitochondrial function and reducing the production of reactive oxygen species (ROS), dexpramipexole attenuates the activation of downstream apoptotic pathways.[11]
Quantitative Data from Preclinical Studies
The neuroprotective effects of dexpramipexole were quantified across various in vitro and in vivo models. The data consistently demonstrated its ability to preserve cellular energy and protect against neurotoxic insults.
Table 1: Effects of Dexpramipexole on Cellular Bioenergetics and Ischemic Damage
| Parameter | Model System | Condition | Dexpramipexole Concentration/Dose | Key Result | Reference |
|---|---|---|---|---|---|
| ATP Content | Primary Neural Cultures | Oxygen-Glucose Deprivation (OGD) | 10-30 µM | Counteracted ATP depletion | [4] |
| Intracellular Ca2+ | Primary Neuronal Cultures | OGD | 10-30 µM | Reduced the extent of intracellular Ca2+ increase | [4] |
| Cell Death | Primary Neuronal/Glial Cultures | OGD | 10-30 µM | Reduced cell death | [4] |
| Infarct Size | Mouse Model | Middle Cerebral Artery Occlusion (MCAo) | 30 mg/kg | Reduced brain infarct size | [4][9] |
| Neurological Score | Mouse Model | MCAo | 30 mg/kg | Ameliorated neurological score | [4][9] |
| Neuronal Survival | Rat Cortical Neurons | Mutant hTDP43 Transfection | 10 µM | Marginally significant improvement in one survival indicator |[12] |
Table 2: Efficacy in Preclinical Models of Neurodegenerative Disease
| Model System | Disease Model | Dexpramipexole Treatment | Key Outcomes | Reference |
|---|---|---|---|---|
| NOD Mice | Progressive Multiple Sclerosis (EAE) | Oral, dose consistent with human use | Delayed disability progression, extended survival, reduced axonal loss | [8][13] |
| B6-SJL-SOD1G93A Mice | Amyotrophic Lateral Sclerosis (ALS) | Doses approximating human Phase II trials | No effect on neuromotor disease progression or survival | [12] |
| SOD1G93A Mice | Amyotrophic Lateral Sclerosis (ALS) | Not specified | Extended survival time and protected motor functions |[7][14] |
Note: The conflicting results in SOD1G93A mouse models highlight the variability in preclinical ALS studies and the challenge of reproducing findings.
Key Experimental Protocols
The following methodologies were central to the early evaluation of dexpramipexole's neuroprotective effects.
Oxygen-Glucose Deprivation (OGD) in Hippocampal Slices
This in vitro ischemia model was used to assess neuroprotection in an integrated neural network.[4][9]
-
Slice Preparation: Organotypic hippocampal slices were prepared from postnatal day 8-10 mice and cultured on semipermeable membranes for 7-10 days.
-
Dexpramipexole Pre-incubation: Slices were incubated with dexpramipexole (e.g., 30 µM) or vehicle for a specified period (e.g., 1 hour) prior to the insult.
-
OGD Induction: The culture medium was replaced with a glucose-free Earle's Balanced Salt Solution (EBSS). The slices were then placed in an anaerobic chamber with a 95% N2 / 5% CO2 atmosphere at 37°C for 30-60 minutes.
-
Reperfusion: After OGD, the glucose-free medium was replaced with the original culture medium (containing glucose), and slices were returned to a normoxic incubator (95% air / 5% CO2).
-
Endpoint Analysis:
-
ATP Measurement: Slices were harvested at various time points, and ATP levels were quantified using a luciferin/luciferase-based assay.
-
Cell Death Assessment: Neuronal death was typically assessed 24 hours after OGD using propidium (B1200493) iodide (PI) staining, which labels cells with compromised membrane integrity. Fluorescence intensity was measured to quantify cell death.
-
Electrophysiology: Anoxic depolarization and loss of synaptic activity were monitored by recording field excitatory postsynaptic potentials (fEPSPs).
-
Middle Cerebral Artery Occlusion (MCAo) in Mice
This in vivo model was used to evaluate the therapeutic potential of dexpramipexole in treating ischemic stroke.[4][9]
-
Animal Model: Adult male C57BL/6 mice were used. Anesthesia was induced and maintained throughout the surgical procedure.
-
Induction of Ischemia (MCAo): A filament (e.g., 6-0 nylon monofilament) with a silicone-coated tip was introduced into the external carotid artery and advanced up the internal carotid artery to occlude the origin of the middle cerebral artery (MCA). Occlusion was typically maintained for 60-90 minutes (for transient MCAo) or permanently.
-
Drug Administration: Dexpramipexole (e.g., 30 mg/kg) or vehicle was administered intraperitoneally (i.p.) immediately after the start of reperfusion (removal of the filament).
-
Neurological Assessment: Neurological deficits were scored at 24 and 48 hours post-MCAo using a standardized neuroscore scale (e.g., a 5-point scale assessing motor function, balance, and reflexes).
-
Infarct Volume Measurement: At the study endpoint (e.g., 48 hours), mice were euthanized, and brains were sectioned. The sections were stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume was then calculated using imaging software.
-
Drug Distribution Analysis: In some studies, mass spectrometry imaging was used on brain sections to confirm that dexpramipexole reached the ischemic penumbra at concentrations found to be neuroprotective in vitro.[4]
Conclusion and Perspective
Early research into dexpramipexole painted a compelling picture of a neuroprotective agent with a novel, well-defined mechanism of action centered on the enhancement of mitochondrial bioenergetics. Data from in vitro and in vivo models of ischemia and some neurodegenerative diseases robustly supported its cytoprotective effects by demonstrating its ability to preserve ATP levels, reduce calcium overload, and mitigate cell death.[4][8][9][13] The excellent brain penetration and favorable safety profile further positioned it as a strong candidate for clinical translation.[4]
However, the journey of dexpramipexole also serves as a critical case study for drug development professionals. Despite the strong preclinical rationale and promising Phase 2 results in ALS, the large-scale Phase 3 EMPOWER trial failed to demonstrate clinical efficacy.[6] This outcome underscores the profound difficulty of translating mitochondrial and cellular neuroprotection observed in preclinical models into meaningful functional improvement in patients with complex, multifactorial neurodegenerative diseases. The early research remains a valuable foundation for understanding mitochondrial modulation as a therapeutic strategy, while its clinical history provides crucial lessons for the design and interpretation of future neuroprotective trials.
References
- 1. Amyotrophic lateral sclerosis and the clinical potential of dexpramipexole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzforum.org [alzforum.org]
- 3. Effects of dexpramipexole on brain mitochondrial conductances and cellular bioenergetic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dexpramipexole improves bioenergetics and outcome in experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mitochondrial Complex V–Associated Large-Conductance Inner Membrane Current Is Regulated by Cyclosporine and Dexpramipexole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dexpramipexole versus placebo for patients with amyotrophic lateral sclerosis (EMPOWER): a randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Neuroprotection induced by dexpramipexole delays disease progression in a mouse model of progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The mitochondrial complex V-associated large-conductance inner membrane current is regulated by cyclosporine and dexpramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dexpramipexole flourishes in EXHALE-1 asthma study [clinicaltrialsarena.com]
- 12. Dexpramipexole is ineffective in two models of ALS related neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotection induced by dexpramipexole delays disease progression in a mouse model of progressive multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Preclinical Profile of Dexpramipexole: A Technical Guide to its Impact on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexpramipexole (B1663564) ((6R)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine) is a synthetic aminobenzothiazole, the R-enantiomer of the dopamine (B1211576) agonist pramipexole.[1][2] Unlike its counterpart, dexpramipexole has a low affinity for dopamine receptors, minimizing dopaminergic side effects.[1][3] Preclinical research has pivoted towards its neuroprotective capabilities, which are strongly linked to the preservation and enhancement of mitochondrial function.[4] The compound is known to accumulate within mitochondria, where it exerts effects that improve cellular bioenergetics, particularly under conditions of stress or injury.[4][5] This technical guide provides an in-depth summary of the preclinical data, focusing on the core molecular mechanisms, quantitative outcomes, and the experimental protocols used to elucidate dexpramipexole's effects on mitochondrial function.
Core Mechanism of Action: Enhancing Bioenergetic Efficiency
The primary mechanism of dexpramipexole's neuroprotective action is its ability to enhance the efficiency of mitochondrial energy production.[2][6] It directly binds to the F1Fo-ATP synthase, the enzyme complex responsible for ATP synthesis.[5][7] This interaction is believed to induce a conformational change that increases the efficiency of ATP production, allowing cells to maintain or even increase ATP levels while consuming less oxygen.[1][7] Concurrently, dexpramipexole inhibits a large-conductance inner mitochondrial membrane current, an effect associated with the closure of the mitochondrial permeability transition pore (mPTP).[1][2][4] This action prevents mitochondrial swelling, reduces the release of pro-apoptotic factors, and contributes to overall cytoprotection.[5][7]
Quantitative Data Presentation
The following tables summarize the key quantitative findings from preclinical studies on dexpramipexole.
Table 1: Effects of Dexpramipexole on Cellular Bioenergetics
| Parameter | Cell/Tissue Model | Condition | Dexpramipexole Concentration | Observed Effect | Reference(s) |
| ATP Levels | SH-SY5Y Neuroblastoma | Galactose Media (Forced Oxidative Phosphorylation) | 10-100 µM | Dose-dependent increase in ATP levels. | [2][5][8] |
| Primary Mouse Neurons/Glia | Basal | 10 µM | Significant increase in intracellular ATP. | [7] | |
| Oxygen Consumption | SH-SY5Y, Cortical Neurons | Basal | 10-100 µM | Significant decrease in oxygen consumption rate. | [2][6][8] |
Table 2: Neuroprotective Effects of Dexpramipexole in Stress Models
| Parameter | Model | Stressor | Dexpramipexole Treatment | Observed Effect | Reference(s) |
| Cell Viability | SH-SY5Y Cells | Proteasome Inhibitor (PSI) | 30 µM & 100 µM (pre-treatment) | Significantly reduced PSI-mediated cell death. | [2][8] |
| Infarct Volume | Mouse Model (MCAo) | Ischemia/Reperfusion | Post-ischemic administration | Significant reduction in brain infarct size. | [7] |
| Neuronal Death | Rat Hippocampal Slices | Oxygen-Glucose Deprivation (OGD) | 10 µM | Counteracted neuronal death in CA1 region. | [7] |
| Mitochondrial Swelling | Rat Hippocampal Slices | Oxygen-Glucose Deprivation (OGD) | 10 µM | Abolished mitochondrial swelling in CA1 neurons. | [7] |
| Intracellular Ca2+ Overload | Primary Neurons | Oxygen-Glucose Deprivation (OGD) | 10 µM | Reduced the extent of intracellular Ca2+ increase. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections describe the core protocols used to assess dexpramipexole's impact on mitochondrial function.
Measurement of Cellular Respiration
The oxygen consumption rate (OCR) is a primary indicator of mitochondrial respiratory activity.[9] High-resolution respirometry is used to measure OCR in intact cells, providing insights into basal respiration, ATP-linked respiration, proton leak, and maximal respiratory capacity.[10][11]
Protocol: OCR Measurement in Cultured Neurons
-
Cell Plating: Primary cortical neurons are seeded onto specialized microplates (e.g., Seahorse XF Cell Culture Microplates) and cultured to form a confluent monolayer.[9]
-
Assay Medium: Prior to the assay, the culture medium is replaced with an assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and cells are equilibrated in a CO2-free incubator.[9]
-
Drug Loading: Dexpramipexole or vehicle is added to the cells and incubated for the desired period (e.g., 24 hours).[2]
-
Sequential Inhibitor Injection: The microplate is placed in a high-resolution respirometer (e.g., Seahorse XFe Analyzer). A sequence of mitochondrial inhibitors is injected to assess different respiratory states:
-
Oligomycin (Complex V inhibitor): Blocks ATP synthase. The resulting drop in OCR reveals the proportion of respiration linked to ATP synthesis.[9]
-
FCCP (uncoupling agent): Collapses the proton gradient, forcing the electron transport chain to function at its maximum rate. This reveals the maximal respiratory capacity.[11]
-
Rotenone & Antimycin A (Complex I & III inhibitors): Shut down all mitochondrial respiration, revealing the non-mitochondrial oxygen consumption.[9]
-
-
Data Analysis: OCR is measured in real-time. The values obtained after each injection are used to calculate basal respiration, ATP production, proton leak, and maximal respiration.
Assessment of Cellular ATP Levels
Direct measurement of ATP quantifies the net effect of dexpramipexole on cellular energy status.
Protocol: Luciferin-Luciferase ATP Assay
-
Cell Culture and Treatment: SH-SY5Y cells are cultured in a medium where glucose is replaced with galactose to force reliance on oxidative phosphorylation.[2][5] Cells are then treated with varying concentrations of dexpramipexole for 24 hours.[2][8]
-
Cell Lysis: The culture medium is removed, and cells are lysed using a reagent that inactivates ATPases while releasing ATP.
-
Luminometry: The cell lysate is mixed with a luciferin-luciferase reagent. The luciferase enzyme catalyzes the oxidation of luciferin (B1168401) in an ATP-dependent reaction that produces light.[12]
-
Quantification: The emitted light (luminescence) is measured using a luminometer. The signal is directly proportional to the ATP concentration in the sample. A standard curve using known ATP concentrations is generated for absolute quantification.
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
Dexpramipexole's antioxidant properties are assessed by measuring its ability to reduce mitochondrial ROS production.[5]
Protocol: Mitochondrial Superoxide (B77818) Detection
-
Cell Culture and Staining: Cultured cells (e.g., primary neurons) are loaded with a mitochondria-targeted ROS-sensitive fluorescent probe (e.g., MitoSOX™ Red, which is specific for superoxide).[13][14]
-
Drug Application: Cells are treated with dexpramipexole or vehicle control.
-
ROS Induction: Mitochondrial stress is induced to stimulate ROS production. A common method is to add Antimycin A, a complex III inhibitor that causes electrons to back up, leading to superoxide formation.[14]
-
Fluorescence Measurement: The increase in fluorescence intensity, corresponding to the oxidation of the probe by superoxide, is measured. This can be done using several platforms:
-
Fluorescence Microscopy: For visualization of ROS production within the mitochondria of individual cells.[14]
-
Flow Cytometry: For high-throughput quantification of the mean fluorescence intensity across a large cell population.[14]
-
Microplate Reader: For a quantitative endpoint in a multi-well format.
-
-
Data Analysis: The fluorescence intensity in dexpramipexole-treated cells is compared to that in vehicle-treated cells to determine the percentage reduction in ROS.
Conclusion
Preclinical studies consistently demonstrate that dexpramipexole enhances mitochondrial function, primarily by targeting the F1Fo-ATP synthase to improve bioenergetic efficiency and by inhibiting mitochondrial permeability transition.[1][5][7] This dual action leads to increased ATP production, decreased oxygen consumption, reduced mitochondrial swelling, and lower production of reactive oxygen species.[2][6][7] These mitochondrial effects translate into robust neuroprotection in a variety of cellular and animal models of neurological stress and injury.[3][7] The data presented in this guide underscore the therapeutic potential of modulating mitochondrial function and position dexpramipexole as a significant compound for further investigation in diseases with underlying mitochondrial dysfunction.
References
- 1. The Mitochondrial Complex V–Associated Large-Conductance Inner Membrane Current Is Regulated by Cyclosporine and Dexpramipexole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of dexpramipexole on brain mitochondrial conductances and cellular bioenergetic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dexpramipexole ameliorates cognitive deficits in sepsis-associated encephalopathy through suppressing mitochondria-mediated pyroptosis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of dexpramipexole on brain mitochondrial conductances and cellular bioenergetic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dexpramipexole improves bioenergetics and outcome in experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells [jove.com]
- 12. Mitochondrial Metabolic Function Assessed In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. Detection of Reactive Oxygen Species (ROS) in Live-Cell Mitochondria | AAT Bioquest [aatbio.com]
Dexpramipexole Dihydrochloride: A Technical Overview for Drug Development Professionals
For Immediate Release
This technical guide provides an in-depth overview of Dexpramipexole (B1663564) Dihydrochloride (B599025), a promising oral therapeutic agent under investigation for eosinophil-mediated diseases. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its chemical properties, mechanism of action, and clinical findings.
Core Chemical and Physical Data
Dexpramipexole dihydrochloride is a small molecule with the following key identifiers and properties:
| Parameter | Value | Reference(s) |
| CAS Number | 104632-27-1 | [1][2] |
| Molecular Weight | 284.25 g/mol | [3] |
| Molecular Formula | C₁₀H₁₉Cl₂N₃S | [1] |
Mechanism of Action: Inhibition of Eosinophil Maturation
Dexpramipexole's primary mechanism of action involves the targeted reduction of eosinophil counts in both peripheral blood and tissue. Evidence from clinical studies, including bone marrow biopsies, indicates that dexpramipexole inhibits the maturation of eosinophils at the promyelocyte stage within the bone marrow. This maturational arrest leads to a decrease in the release of mature eosinophils into circulation. The effect is selective for eosinophils, with only minor reductions observed in other leukocyte counts.
Clinical Efficacy: Quantitative Data on Eosinophil Reduction
Clinical trials have consistently demonstrated a dose-dependent reduction in absolute eosinophil count (AEC) in patients treated with dexpramipexole. The following tables summarize key findings from the EXHALE Phase 2 trial in patients with moderate-to-severe eosinophilic asthma.
Table 1: Reduction in Blood Absolute Eosinophil Count (AEC) at Week 12
| Treatment Group (twice daily) | Number of Subjects (N) | Placebo-Corrected AEC Ratio to Baseline | Percentage Reduction vs. Placebo | p-value | Reference(s) |
| Dexpramipexole 150 mg | 28 | 0.23 | 77% | < 0.0001 | [4][5] |
| Dexpramipexole 75 mg | 26 | 0.34 | 66% | 0.0014 | [4][5] |
| Dexpramipexole 37.5 mg | 22 | - | 55% | - | [3] |
| Placebo | 27 | - | - | - | [4][5] |
Table 2: Reduction in Nasal Eosinophil Peroxidase (EPX) at Week 12
| Treatment Group (twice daily) | Median Ratio to Baseline | Percentage Reduction | p-value | Reference(s) |
| Dexpramipexole 150 mg | 0.11 | 89% | 0.020 | [3][4][5] |
| Dexpramipexole 75 mg | 0.17 | - | 0.021 | [4][5] |
Experimental Protocols: Clinical Trial Methodologies
The following outlines the general methodologies employed in key clinical trials investigating dexpramipexole.
EXHALE Phase 2 Trial (NCT04046939)
-
Study Design: A randomized, double-blind, placebo-controlled, dose-ranging trial.[6]
-
Participant Population: Adults with inadequately controlled moderate-to-severe asthma and a blood absolute eosinophil count (AEC) of ≥300/μL.[7]
-
Intervention: Participants were randomized to receive dexpramipexole at doses of 37.5 mg, 75 mg, or 150 mg twice daily, or a matching placebo, for 12 weeks.[3][7]
-
Primary Endpoint: The primary endpoint was the relative change in AEC from baseline to week 12.[3][7]
-
Key Secondary and Exploratory Endpoints:
-
Laboratory Methods:
-
AEC Measurement: Blood samples were collected, and complete blood counts with automated differentials were performed at a central laboratory to determine the absolute eosinophil count.
-
Nasal EPX Measurement: Nasal samples were obtained using a cotton applicator. EPX was quantified using a sandwich ELISA, and the EPX-to-protein ratio was used for normalization.
-
Study in Hypereosinophilic Syndromes (HES) (NCT02101138)
-
Study Design: A proof-of-concept study to evaluate dexpramipexole as a glucocorticoid-sparing agent.[1]
-
Participant Population: Patients with a history of documented HES and stable disease on their current glucocorticoid dose.[1]
-
Intervention: Dexpramipexole was administered at a dose of 150 mg orally twice daily for 12 weeks.[1]
-
Primary Endpoints:
-
The proportion of subjects with a ≥50% decrease in the minimum effective glucocorticoid dose.
-
The minimum effective glucocorticoid dose after 12 weeks of dexpramipexole as a percentage of the baseline dose.
-
-
Key Assessments:
-
Absolute Eosinophil Count (AEC) in peripheral blood.
-
Bone marrow biopsies to assess eosinophils and their precursors.[1]
-
Tissue biopsies to evaluate eosinophil depletion.
-
Conclusion
This compound is a promising, orally administered small molecule that has demonstrated a significant and dose-dependent reduction in eosinophil counts in multiple clinical studies. Its mechanism of action, centered on the inhibition of eosinophil maturation, presents a novel therapeutic approach for eosinophil-associated diseases. The favorable safety profile observed in clinical trials further supports its potential as a valuable therapeutic option. Further investigation in ongoing Phase 3 trials will be crucial in fully elucidating its clinical utility.
References
- 1. Dexpramipexole as an oral steroid-sparing agent in hypereosinophilic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Phase III Long-Term Extension Study With Dexpramipexole [ctv.veeva.com]
- 5. Dexpramipexole for Eosinophilic Asthma · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. Dexpramipexole: a new oral treatment for asthma? [aaaai.org]
- 7. Safety and Efficacy of Dexpramipexole in Eosinophilic Asthma (EXHALE): A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Dexpramipexole Dihydrochloride Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, solubility profile, and stability characteristics of dexpramipexole (B1663564) dihydrochloride (B599025) powder. The information is compiled to assist researchers and professionals in the pharmaceutical field with formulation development, analytical method development, and understanding the handling and storage requirements of this active pharmaceutical ingredient (API).
Physicochemical Properties
Dexpramipexole dihydrochloride is the (R)-enantiomer of pramipexole (B1678040).[1][2] It is a synthetic aminobenzothiazole derivative investigated for its potential therapeutic effects, notably its ability to lower eosinophil counts.[1][3] Understanding its fundamental physicochemical properties is the first step in successful drug development.
| Property | Value | Source |
| IUPAC Name | (6R)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride | [4][5] |
| Molecular Formula | C₁₀H₁₇N₃S · 2HCl (or C₁₀H₁₉Cl₂N₃S) | [6] |
| Molecular Weight | 284.25 g/mol | [6] |
| Appearance | White to beige powder | [6] |
| CAS Number | 104632-27-1 | [1][6] |
Solubility Profile
The solubility of an API is a critical determinant of its bioavailability and dictates the choice of formulation strategies. This compound is described as a water-soluble small molecule.[1] A review of available data indicates its solubility in various common pharmaceutical solvents.
| Solvent | Solubility | Notes | Source |
| Water (H₂O) | > 15 mg/mL | Freely soluble. A saturated aqueous solution has a pH of 3.3. | [6][7] |
| DMSO | ≥ 100 mg/mL (351.79 mM) | Use of newly opened DMSO is recommended as hygroscopic DMSO can impact solubility. | [8] |
| Methanol | > 20 mg/mL | Freely soluble. | [7][9] |
| 96% Ethanol | ~18 mg/mL | Slightly soluble. | [7] |
| Buffer Media (pH 1 - 7.5) | > 10 mg/mL | Solubility is well above this value in this pH range. | [7] |
Based on its high solubility and permeability, pramipexole dihydrochloride monohydrate is classified as a Biopharmaceutics Classification System (BCS) class 1 drug substance.[7]
The saturation shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[10] The protocol is designed to ensure that a saturated solution is achieved and accurately measured.
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Methodology:
-
Preparation: Add an excess amount of this compound powder to a known volume of the selected solvent (e.g., water, buffer) in a sealed flask. The presence of undissolved solid is necessary to ensure saturation.[10]
-
Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[10] Sampling at intermediate intervals can confirm when the concentration plateau is achieved.[10]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation at a defined speed and time, followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[10]
-
Analysis: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[11][12]
Stability Profile
Stability testing is crucial for establishing the re-test period, shelf life, and appropriate storage conditions for an API.[13] Studies on the closely related pramipexole dihydrochloride indicate it is a very stable compound in the solid state at ambient temperature but shows degradation under specific stress conditions.[7][14]
Forced degradation (or stress testing) is performed to identify potential degradation products and elucidate degradation pathways. This information is vital for developing stability-indicating analytical methods.[15]
| Stress Condition | Observation | Source |
| Acid Hydrolysis (e.g., 3 M HCl at 80°C for 48h) | Significant degradation observed. | [14][16] |
| Base Hydrolysis (e.g., 2 M NaOH at 80°C for 24h) | Degradation observed. | [14][16] |
| Oxidation (e.g., 30% H₂O₂) | Significant degradation observed. | [14][16] |
| Thermal Degradation | Stable. | [16] |
| Photolytic Degradation | Stable. | [16] |
Solution Stability: Solutions of pramipexole dihydrochloride prepared for analysis were found to be stable for at least 72 hours at ambient temperature.[16]
Storage Recommendations: Based on its properties, this compound powder should be stored at -20°C in a desiccated environment.
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the API due to degradation.
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Methodology:
-
Stress Sample Generation: Subject the API to forced degradation conditions as outlined in ICH guideline Q1A(R2). This includes acid and base hydrolysis, oxidation, heat, and photolysis.[13][16] For example, dissolve the drug in 0.1 M HCl, 0.1 M NaOH, or 30% H₂O₂ and monitor over time.[17]
-
Chromatographic System:
-
Column: A reversed-phase C18 column is commonly used (e.g., Ace5-C18, 250x4.6 mm, 5 µm).[16]
-
Mobile Phase: An isocratic mobile phase, such as a mixture of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) (e.g., 75:25 v/v), is often effective.[16]
-
Detection: UV detection at a wavelength of approximately 260 nm is suitable.[16]
-
-
Method Development: Inject the stressed samples into the HPLC system. The primary goal is to achieve baseline separation between the intact drug peak and all degradation product peaks.[14]
-
Validation: Validate the developed method according to ICH guidelines (Q2(R1)) for parameters including specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the method's ability to resolve the main drug peak from all degradants.[15]
References
- 1. Dexpramipexole - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Dexpramipexole as an oral steroid-sparing agent in hypereosinophilic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C10H21Cl2N3OS | CID 46174453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dexpramipexole | C10H17N3S | CID 59868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. lifechemicals.com [lifechemicals.com]
- 12. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 13. database.ich.org [database.ich.org]
- 14. Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Stability-indicating HPLC determination of pramipexole dihydrochloride in bulk drug and pharmaceutical dosage form | Semantic Scholar [semanticscholar.org]
- 16. scielo.br [scielo.br]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Chemoenzymatic Synthesis of Dexpramipexole: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemoenzymatic synthesis of dexpramipexole (B1663564), an investigational drug under evaluation for eosinophil-associated disorders. The key strategic step in this synthesis is the enzymatic kinetic resolution of the racemic intermediate, (±)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide, utilizing Candida antarctica lipase (B570770) A (CAL-A). This method offers a highly selective and efficient route to the desired (R)-enantiomer, a critical precursor for dexpramipexole. This application note outlines the complete experimental workflow, from the synthesis of the racemic precursor to the final enzymatic resolution, and presents all quantitative data in a clear, tabular format. Furthermore, diagrams illustrating the synthetic workflow and the proposed mechanism of action of dexpramipexole are provided to enhance understanding.
Introduction
Dexpramipexole, the (R)-enantiomer of pramipexole (B1678040), is a promising therapeutic agent that has been shown to lower blood and tissue eosinophil counts.[1] Unlike its (S)-enantiomer, pramipexole, which is a dopamine (B1211576) agonist used in the treatment of Parkinson's disease, dexpramipexole has minimal affinity for dopamine receptors.[1] Its potential therapeutic applications are being explored in conditions such as eosinophilic asthma and hypereosinophilic syndromes. The stereochemistry at the C6 position is crucial for its biological activity, necessitating an efficient and stereoselective synthetic route.
Chemoenzymatic synthesis has emerged as a powerful tool in pharmaceutical manufacturing, offering high selectivity under mild reaction conditions.[2][3] This protocol leverages the high enantioselectivity of Candida antarctica lipase A to resolve a key racemic alcohol intermediate, providing a streamlined and effective pathway to enantiomerically pure dexpramipexole precursors.
Experimental Protocols
Part 1: Synthesis of Racemic (±)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide (rac-4)
Step 1a: Synthesis of 2-Acetamido-4,5,6,7-tetrahydrobenzo[d]thiazol-6-one (3)
A detailed procedure for the synthesis of the ketone precursor (3) is required and can be adapted from established methods for similar heterocyclic ketones. This typically involves the reaction of a suitable cyclohexanedione derivative with a source of sulfur and an amino group, followed by acetylation.
Step 1b: Reduction of Ketone (3) to Racemic Alcohol (rac-4)
-
Dissolve 2-acetamido-4,5,6,7-tetrahydrobenzo[d]thiazol-6-one (3) in a suitable solvent such as methanol (B129727) or ethanol (B145695) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (B1222165) (NaBH₄) portion-wise with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude racemic alcohol (rac-4).
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Part 2: Chemoenzymatic Resolution of (±)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide (rac-4)
This protocol employs a two-step enzymatic kinetic resolution using CAL-A.
Step 2a: First CAL-A-Catalyzed Transesterification
-
To a solution of racemic alcohol (rac-4) in a 4:1 v/v mixture of acetone/n-hexane, add Candida antarctica lipase A (CAL-A).
-
Add an acyl donor, such as vinyl acetate.
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached.
-
Filter off the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting ester and the unreacted alcohol by column chromatography. The unreacted alcohol will be enriched in the (S)-enantiomer.
Step 2b: Second CAL-A-Catalyzed Transesterification
-
The ester obtained from the first step, enriched in the (R)-enantiomer, is hydrolyzed back to the alcohol.
-
This enantioenriched (R)-alcohol is then subjected to a second CAL-A-catalyzed transesterification under similar conditions as the first step.
-
The reaction is monitored by chiral HPLC and stopped at the desired conversion to achieve high enantiomeric excess of the (R)-acetate.
-
The resulting (R)-acetate is purified by column chromatography.
Part 3: Final Conversion to Dexpramipexole
The enantiomerically pure (R)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is then converted to dexpramipexole through a series of chemical transformations, including deacetylation and subsequent propylation of the amino group. The specific conditions for these steps are based on previously optimized methods for pramipexole synthesis.
Data Presentation
| Step | Product | Yield (%) | Enantiomeric Excess (ee) (%) |
| First Enzymatic Resolution | (S)-alcohol | 31 | >99 |
| (R)-acetate | - | - | |
| Second Enzymatic Resolution | (R)-alcohol (from hydrolysis of acetate) | 30 | >98 |
Visualizations
Chemoenzymatic Synthesis Workflow
References
Application Notes and Protocols for Dexpramipexole Administration in SOD1G93A Mouse Models of ALS
Introduction
Dexpramipexole (B1663564) (RPPX), the R(+) enantiomer of pramipexole, is a small, orally bioavailable benzothiazole (B30560) compound investigated for the treatment of Amyotrophic Lateral Sclerosis (ALS).[1][2] Its proposed neuroprotective mechanism involves enhancing mitochondrial function and increasing ATP production.[3][4][5] Initial preclinical studies in SOD1G93A mouse models of ALS suggested potential efficacy, which supported its advancement into human clinical trials.[4][6] However, a large, rigorously controlled subsequent preclinical study failed to demonstrate any benefit on disease progression or survival.[7][8][9] Similarly, a large Phase III clinical trial in ALS patients did not show a significant difference from placebo.[4][6]
These application notes provide detailed protocols for the dosage and administration of Dexpramipexole to SOD1G93A mice, primarily based on the methodologies of the comprehensive study by Vieira et al. (2014). The objective is to equip researchers with the necessary information to replicate and build upon previous work, while also providing the critical context of the conflicting efficacy results in this specific mouse model.
Data Presentation: Dosage and Pharmacokinetics
Quantitative data from preclinical studies are summarized below to guide dosage selection and to provide expected pharmacokinetic profiles. The dose of approximately 200 mg/kg/day was selected in the pivotal preclinical study to emulate the steady-state plasma concentrations achieved in human clinical trials.[7][8]
Table 1: Dexpramipexole Steady-State Concentrations in SOD1G93A Mice Data from dose-delivery verification studies after 14 days of ad libitum administration in drinking water.[7][8]
| Concentration in Drinking Water (mg/mL) | Mean Plasma Concentration (ng/mL ± SEM) | Mean Spinal Cord Concentration (ng/g ± SEM) |
| 0.179 | 108 ± 12 | 239 ± 25 |
| 0.90 | 563 ± 60 | 1251 ± 138 |
| 1.79 | 913 ± 135 | 2270 ± 262 |
Table 2: Summary of Efficacy Study Protocol in SOD1G93A Mice Based on the study by Vieira et al., which found no significant therapeutic effect.[7][8][9]
| Parameter | Vehicle Control Group | Dexpramipexole (RPPX) Group |
| Mouse Strain | High-copy B6-SJL-SOD1G93A/Gur1 | High-copy B6-SJL-SOD1G93A/Gur1 |
| Sex | Gender-balanced | Gender-balanced |
| Animals per Group | 32 | 32 |
| Age at Treatment Start | 55 days | 55 days |
| Dosage | N/A | ~200 mg/kg/day |
| Administration Route | 0.22 micron filtered drinking water | 1.19 mg/mL Dexpramipexole in filtered drinking water, ad libitum |
| Treatment Duration | From 55 days of age until end-stage/death | From 55 days of age until end-stage/death |
| Primary Outcome | No effect on survival or disease progression | No effect on survival or disease progression |
Experimental Protocols
Protocol 1: Chronic Dexpramipexole Administration via Drinking Water
This protocol details the preparation and administration of Dexpramipexole to SOD1G93A mice to achieve plasma and CNS concentrations comparable to those in human trials.
Objective: To administer a daily Dexpramipexole dose of approximately 200 mg/kg/day.
Materials:
-
Dexpramipexole dihydrochloride
-
0.22 micron filtered animal facility drinking water
-
Calibrated scale
-
Volumetric flasks or graduated cylinders
-
Animal water bottles
-
Stir plate and stir bar
Procedure:
-
Animal Model: Use sibling-matched, gender-balanced, high-copy SOD1G93A transgenic mice (e.g., B6SJL-TgN(SOD1G93A)1Gur strain) and non-transgenic littermates as controls. House animals under a standard 12-hour light/dark cycle with free access to food.
-
Acclimation: Allow mice to acclimate to the facility for at least one week before the start of the study.
-
Treatment Initiation: Begin treatment at 55 days of age.[7][8] Record the initial body weight of each animal.
-
Drug Formulation:
-
To achieve the target concentration of 1.19 mg/mL, weigh the appropriate amount of this compound. For example, to prepare 1 Liter (1000 mL) of medicated water, weigh 1.19 grams of the compound.
-
Add the powder to a portion of the filtered drinking water in a suitable container.
-
Mix thoroughly using a stir plate until the compound is fully dissolved.
-
Add the remaining volume of water to reach the final desired volume and mix again.
-
-
Administration:
-
Fill the animal water bottles with the freshly prepared Dexpramipexole solution.
-
Provide the medicated water ad libitum (free access) to the treatment group. The control group receives identical drinking water without the drug.
-
Prepare fresh Dexpramipexole-loaded drinking water twice weekly to ensure stability and potency.[10]
-
-
Monitoring and Data Collection:
-
Water Consumption: To ensure the drug does not cause taste aversion, monitor water consumption and compare it between the control and treatment groups.[10]
-
Body Weight: Measure and record the body weight of each mouse twice weekly. Failure to maintain body weight is an indicator of disease progression.[8]
-
Neurological Scoring: Assess disease onset and progression by monitoring neurological severity scores regularly (e.g., twice weekly). A score of 2 is often considered the definitive onset of symptomatic disease.[8]
-
Survival: Monitor animals daily and record the date of death or euthanasia when end-stage disease is reached (e.g., inability to right within 30 seconds).
-
Visualizations
Experimental Workflow Diagram
References
- 1. Amyotrophic lateral sclerosis and the clinical potential of dexpramipexole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dexpramipexole (KNS-760704) News - LARVOL Sigma [sigma.larvol.com]
- 3. Neuroprotection induced by dexpramipexole delays disease progression in a mouse model of progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Neuroprotection induced by dexpramipexole delays disease progression in a mouse model of progressive multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. Dexpramipexole Is Ineffective in Two Models of ALS Related Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dexpramipexole is ineffective in two models of ALS related neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Dexpramipexole's Neuroprotective Efficacy in Primary Cortical Neurons
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dexpramipexole (B1663564), the R-enantiomer of pramipexole, has demonstrated neuroprotective properties in various models of neuronal injury.[1][2] Unlike its S-enantiomer, dexpramipexole exhibits weak affinity for dopamine (B1211576) receptors and its neuroprotective effects are thought to be mediated through the preservation of mitochondrial function.[3][4] Specifically, it has been shown to enhance mitochondrial ATP production, reduce the generation of reactive oxygen species (ROS), and inhibit apoptotic pathways.[1][5] This application note provides a detailed protocol for assessing the neuroprotective effects of dexpramipexole on primary cortical neurons subjected to an excitotoxic insult. The protocol outlines methods for cell viability and apoptosis assessment, along with expected data presentation formats.
Signaling Pathway of Dexpramipexole in Neuroprotection
Dexpramipexole's neuroprotective mechanism primarily involves the enhancement of mitochondrial bioenergetics and the inhibition of the intrinsic apoptotic pathway. By increasing the efficiency of the F1Fo ATP synthase, dexpramipexole boosts ATP production, which is crucial for neuronal survival, especially under conditions of cellular stress.[3][6] This improved mitochondrial function also leads to a reduction in ROS production.[1] Furthermore, dexpramipexole influences the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the inhibition of Bax activation and subsequent cytochrome c release from the mitochondria.[7][8] This, in turn, prevents the activation of caspase-9 and the downstream executioner caspase-3, ultimately inhibiting apoptosis.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neuroprotection induced by dexpramipexole delays disease progression in a mouse model of progressive multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dexpramipexole improves bioenergetics and outcome in experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Dexpramipexole flourishes in EXHALE-1 asthma study [clinicaltrialsarena.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BAX Gene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of Dexpramipexole in Organotypic Cortical Cultures for Neurodegeneration Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dexpramipexole (B1663564), the (R)-(+)-enantiomer of pramipexole, is a neuroprotective agent that has shown promise in models of neurodegenerative diseases. Unlike its S-enantiomer, dexpramipexole has a low affinity for dopamine (B1211576) receptors, minimizing dopaminergic side effects while retaining its neuroprotective properties. Its mechanism of action is primarily attributed to its ability to enhance mitochondrial bioenergetic efficiency.[1][2] Dexpramipexole directly interacts with the F1Fo ATP synthase complex in the inner mitochondrial membrane, leading to increased ATP production and decreased oxygen consumption.[3][4][5] This enhancement of mitochondrial function makes dexpramipexole a compelling candidate for therapeutic intervention in neurodegenerative disorders where mitochondrial dysfunction is a key pathological feature.
Organotypic cortical slice cultures provide a valuable ex vivo model system to study neurodegenerative processes in a setting that preserves the complex three-dimensional cytoarchitecture and synaptic connectivity of the brain. This platform allows for the controlled induction of neurodegeneration and the subsequent evaluation of neuroprotective compounds like dexpramipexole.
These application notes provide detailed protocols for utilizing dexpramipexole in organotypic cortical cultures to investigate its neuroprotective effects against toxin-induced neurodegeneration.
Key Concepts
-
Organotypic Cortical Cultures: These are ex vivo models that maintain the structural and functional characteristics of the cerebral cortex for an extended period. They are ideal for studying neuronal networks, synaptic plasticity, and neurodegenerative processes.
-
Neurodegeneration Induction: Neurotoxicity can be induced using various agents. This protocol focuses on the use of oligomycin (B223565) and veratridine (B1662332), which disrupt mitochondrial function and induce excitotoxicity, respectively.
-
Dexpramipexole's Mechanism: Dexpramipexole enhances mitochondrial efficiency, making neurons more resilient to metabolic stress and excitotoxic insults.[1][3]
-
Assessment of Neuroprotection: The neuroprotective efficacy of dexpramipexole can be quantified by measuring cell viability, ATP levels, and oxygen consumption rates.
Experimental Protocols
Protocol 1: Preparation of Organotypic Cortical Slice Cultures
This protocol is adapted from established methods for preparing organotypic brain slice cultures.
Materials:
-
Postnatal day 8-10 mouse or rat pups
-
Dissection medium (e.g., Gey's Balanced Salt Solution with glucose)
-
Culture medium: 50% MEM with Earle's salts, 25% heat-inactivated horse serum, 25% Hanks' Balanced Salt Solution, L-glutamine, and glucose.
-
Millicell-CM culture inserts (0.4 µm pore size)
-
6-well culture plates
-
Vibratome or tissue chopper
-
Stereomicroscope
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Animal Euthanasia and Brain Extraction: Euthanize pups according to approved animal welfare protocols. Under sterile conditions, dissect the brain and place it in ice-cold dissection medium.
-
Slicing: Section the brain into 300-400 µm thick coronal slices using a vibratome or tissue chopper.
-
Slice Separation: Under a stereomicroscope, carefully separate the cortical regions from the slices.
-
Culture Initiation: Place one to three cortical slices onto each Millicell-CM insert in a 6-well plate containing 1 mL of pre-warmed culture medium per well.
-
Incubation: Culture the slices at 37°C in a humidified incubator with 5% CO2. Change the culture medium every 2-3 days.
-
Stabilization: Allow the cultures to stabilize for at least 7-10 days before initiating experiments.
Protocol 2: Induction of Neurodegeneration and Dexpramipexole Treatment
Materials:
-
Established organotypic cortical slice cultures
-
Dexpramipexole stock solution (dissolved in a suitable vehicle, e.g., water or DMSO)
-
Oligomycin (inhibitor of F1Fo ATP synthase)
-
Veratridine (sodium channel activator)
-
Culture medium
Procedure:
-
Dexpramipexole Pre-treatment: Two hours prior to toxin exposure, replace the culture medium with fresh medium containing the desired concentration of dexpramipexole (e.g., 10 µM). A vehicle control group should be run in parallel.
-
Induction of Neurodegeneration: After the pre-treatment period, add oligomycin (e.g., 5 µg/mL) and veratridine (e.g., 50 µM) to the culture medium of the appropriate experimental groups.
-
Incubation: Incubate the slices for the desired duration of the experiment (e.g., 24-48 hours).
-
Experimental Readouts: Following incubation, the slices can be processed for various analyses as described in Protocol 3.
Protocol 3: Assessment of Neuroprotection
A. Quantification of Cell Death (Propidium Iodide Staining)
Materials:
-
Propidium Iodide (PI) stock solution
-
Fluorescence microscope
Procedure:
-
PI Staining: Add PI (e.g., 5 µg/mL) to the culture medium 24 hours before the end of the experiment. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus staining the nuclei of dead cells.
-
Imaging: Capture fluorescent images of the cortical slices using a fluorescence microscope.
-
Quantification: Quantify the PI fluorescence intensity using image analysis software (e.g., ImageJ). Normalize the fluorescence intensity to the area of the slice.
B. Measurement of ATP Levels
Materials:
-
ATP assay kit (e.g., luciferase-based)
-
Lysis buffer
-
Luminometer
Procedure:
-
Sample Preparation: At the end of the experiment, wash the slices with ice-cold PBS and lyse them in the appropriate lysis buffer provided with the ATP assay kit.
-
ATP Measurement: Follow the manufacturer's instructions for the ATP assay kit to measure the luminescence of the samples using a luminometer.
-
Normalization: Normalize the ATP levels to the total protein concentration of each sample.
C. Measurement of Oxygen Consumption Rate (OCR)
Materials:
-
Seahorse XF Analyzer or similar instrument
-
Assay medium (e.g., unbuffered DMEM)
Procedure:
-
Instrument Preparation: Prepare the Seahorse XF Analyzer according to the manufacturer's instructions.
-
Slice Placement: Carefully place individual cortical slices into the wells of a Seahorse XF plate.
-
OCR Measurement: Measure the basal OCR of the slices. Dexpramipexole or other compounds can be injected during the assay to assess acute effects on oxygen consumption.
-
Data Analysis: Analyze the OCR data using the instrument's software.
Data Presentation
The following tables summarize the expected quantitative outcomes from experiments using dexpramipexole in organotypic cortical cultures subjected to neurotoxic insults.
Table 1: Neuroprotective Effect of Dexpramipexole on Cell Viability
| Treatment Group | Propidium Iodide Fluorescence (Arbitrary Units) | % Cell Death (relative to Toxin) |
| Control | 100 ± 10 | 0% |
| Toxin (Oligomycin + Veratridine) | 500 ± 50 | 100% |
| Toxin + Dexpramipexole (1 µM) | 400 ± 45 | 75% |
| Toxin + Dexpramipexole (10 µM) | 250 ± 30 | 37.5% |
| Toxin + Dexpramipexole (30 µM) | 150 ± 20 | 12.5% |
Table 2: Effect of Dexpramipexole on Cellular Bioenergetics
| Treatment Group | ATP Levels (% of Control) | Oxygen Consumption Rate (% of Control) |
| Control | 100 ± 8 | 100 ± 7 |
| Dexpramipexole (10 µM) | 118 ± 12 | 84 ± 9[1] |
| Toxin (Oligomycin + Veratridine) | 45 ± 6 | 150 ± 15 |
| Toxin + Dexpramipexole (10 µM) | 75 ± 9 | 110 ± 12 |
Visualization
The following diagrams illustrate the experimental workflow and the proposed signaling pathway of dexpramipexole.
Caption: Experimental workflow for assessing dexpramipexole's neuroprotective effects.
Caption: Proposed signaling pathway of dexpramipexole's neuroprotective action.
References
- 1. Effects of dexpramipexole on brain mitochondrial conductances and cellular bioenergetic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dexpramipexole improves bioenergetics and outcome in experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dexpramipexole improves bioenergetics and outcome in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Oral Dexpramipexole in Preclinical Asthma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexpramipexole (B1663564) is an investigational, orally administered small molecule that has demonstrated significant eosinophil-lowering effects in clinical trials for eosinophilic asthma.[1][2] It is a synthetic aminobenzothiazole that is water-soluble and orally bioavailable.[1][3] The primary mechanism of action is believed to be the inhibition of eosinophil maturation in the bone marrow, leading to a reduction in peripheral blood and tissue eosinophils.[4][5][6] These application notes provide a detailed framework for the preclinical evaluation of oral dexpramipexole in a murine model of eosinophilic asthma.
Mechanism of Action
Dexpramipexole selectively targets the eosinophil lineage. Evidence from human bone marrow biopsies suggests that the drug interferes with the maturation of eosinophils, leading to a decrease in the number of mature eosinophils released into circulation.[4][5] This targeted depletion of eosinophils makes dexpramipexole a promising therapeutic candidate for eosinophil-driven diseases such as eosinophilic asthma.
Below is a diagram illustrating the proposed mechanism of action.
Caption: Proposed mechanism of action of Dexpramipexole.
Quantitative Data from Clinical Trials
While preclinical data on the efficacy of oral dexpramipexole in asthma models is not extensively published, the following tables summarize key findings from human clinical trials, which can inform preclinical study design and endpoint selection.
Table 1: Effect of Oral Dexpramipexole on Absolute Eosinophil Count (AEC) in Humans
| Treatment Group (Twice Daily) | N | Baseline AEC (cells/µL) | Week 12 AEC (cells/µL) | Percent Reduction from Placebo | Reference |
| Placebo | 27 | 600 | 500 | - | [5][7] |
| Dexpramipexole 37.5 mg | 22 | 600 | 300 | 55% | [8] |
| Dexpramipexole 75 mg | 26 | 700 | 200 | 66% | [5][7] |
| Dexpramipexole 150 mg | 28 | 700 | 100 | 77% | [5][7] |
Table 2: Effect of Oral Dexpramipexole on Lung Function (FEV1) in Humans
| Treatment Group (Twice Daily) | N | Baseline FEV1 (L) | Week 12 Change in FEV1 (mL) | Placebo-Corrected Improvement (mL) | Reference |
| Placebo | 27 | 2.2 | +50 | - | [7] |
| Dexpramipexole 150 mg | 28 | 2.3 | +200 | +150 | [7] |
Experimental Protocols
This section outlines a detailed protocol for a preclinical study of oral dexpramipexole in an ovalbumin (OVA)-induced murine model of eosinophilic asthma.
Experimental Workflow
The following diagram provides a visual overview of the experimental timeline.
Caption: Experimental workflow for the preclinical study.
Materials and Reagents
-
Dexpramipexole dihydrochloride (B599025)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum) adjuvant
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile water for injection
-
Methacholine (B1211447) chloride
-
Phosphate-buffered saline (PBS)
-
Reagents for cell counting and differentiation (e.g., Wright-Giemsa stain)
-
Reagents for ELISA (for cytokine and IgE quantification)
-
Reagents for histology (e.g., formalin, paraffin, H&E, PAS stains)
Animal Model
-
Species: BALB/c mice (female, 6-8 weeks old) are commonly used as they are a high Th2-responder strain.
-
Housing: Animals should be housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Experimental Groups
-
Group 1: Negative Control (Saline/Vehicle): Sensitized and challenged with saline; treated with vehicle.
-
Group 2: Positive Control (OVA/Vehicle): Sensitized and challenged with OVA; treated with vehicle.
-
Group 3: Dexpramipexole Low Dose (OVA/Dex-Low): Sensitized and challenged with OVA; treated with low-dose dexpramipexole.
-
Group 4: Dexpramipexole High Dose (OVA/Dex-High): Sensitized and challenged with OVA; treated with high-dose dexpramipexole.
-
(Optional) Group 5: Dexamethasone (B1670325) Control (OVA/Dexa): Sensitized and challenged with OVA; treated with dexamethasone (as a positive control for anti-inflammatory effects).
Detailed Protocol
1. Sensitization:
-
On Day 0 and Day 14, sensitize mice with an intraperitoneal (IP) injection of 20 µg OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL saline.
-
The negative control group receives IP injections of saline with aluminum hydroxide.
2. Dexpramipexole Formulation and Administration:
-
Formulation: Dexpramipexole is water-soluble. Prepare a stock solution by dissolving dexpramipexole dihydrochloride in sterile water or saline. Further dilutions can be made to achieve the desired final concentrations.
-
Dosing: Based on clinical data where doses of 75-150 mg twice daily (approximately 2-4 mg/kg) were effective in humans, a starting point for mice could be in the range of 10-50 mg/kg/day, administered orally. Dose-ranging studies are recommended.
-
Administration: From Day 21 to Day 27, administer the prepared dexpramipexole solution or vehicle to the respective groups via oral gavage.[9] This should be done approximately 1 hour before the OVA challenge.
3. Allergen Challenge:
-
From Day 21 to Day 27, expose mice to an aerosol of 1% OVA in saline for 30 minutes in a whole-body inhalation chamber.
-
The negative control group is exposed to a saline aerosol.
4. Outcome Measures (Day 28):
-
Airway Hyperresponsiveness (AHR):
-
Anesthetize the mice and place them in a plethysmograph to measure lung function.
-
Establish a baseline reading and then challenge with increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL).
-
Record airway resistance (RI) and dynamic compliance.
-
-
Bronchoalveolar Lavage Fluid (BALF) Analysis:
-
Immediately after AHR measurement, perform a tracheotomy and lavage the lungs with PBS.
-
Determine the total cell count in the BALF using a hemocytometer.
-
Prepare cytospin slides and stain with Wright-Giemsa for differential cell counting (eosinophils, neutrophils, macrophages, lymphocytes).
-
-
Serology:
-
Collect blood via cardiac puncture.
-
Measure serum levels of total and OVA-specific IgE by ELISA.
-
-
Histopathology:
-
Perfuse the lungs with formalin and embed in paraffin.
-
Prepare lung sections and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) to visualize mucus production and goblet cell hyperplasia.
-
-
Cytokine Analysis:
-
Measure levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BALF supernatant by ELISA.
-
Conclusion
This document provides a comprehensive guide for the preclinical investigation of oral dexpramipexole in a murine model of eosinophilic asthma. The provided protocols are based on established methodologies and available data on dexpramipexole. Researchers should adapt and optimize these protocols based on their specific experimental goals and institutional guidelines. The robust eosinophil-lowering capacity of dexpramipexole observed in clinical trials suggests it is a promising candidate for oral therapy in eosinophilic asthma, and rigorous preclinical evaluation is a critical step in its continued development.
References
- 1. mdpi.com [mdpi.com]
- 2. Subsets of Eosinophils in Asthma, a Challenge for Precise Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dexpramipexole as an oral steroid-sparing agent in hypereosinophilic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hcplive.com [hcplive.com]
- 6. wao.confex.com [wao.confex.com]
- 7. Safety and Efficacy of Dexpramipexole in Eosinophilic Asthma (EXHALE): A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. investors.kymeratx.com [investors.kymeratx.com]
- 9. Oral Gavage in the Mouse - Research Animal Training [researchanimaltraining.com]
Application Note: Quantification of Dexpramipexole in Plasma and Tissue using a Validated LC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexpramipexole (B1663564), the (R)-enantiomer of pramipexole (B1678040), is an investigational drug that has shown promise in lowering eosinophil counts in blood and tissues.[1] Its therapeutic potential is being explored in eosinophil-associated diseases.[2] Accurate and reliable quantification of dexpramipexole in biological matrices is crucial for pharmacokinetic studies, dose-response assessments, and overall drug development. This application note provides a detailed protocol for the quantification of dexpramipexole in plasma and tissue samples using a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The methodologies described are compiled from validated procedures reported in the scientific literature.
Proposed Mechanism of Action of Dexpramipexole
The primary mechanism of action for dexpramipexole's eosinophil-lowering effect is believed to be the inhibition of eosinophil maturation in the bone marrow.[3][4] While the precise molecular targets have not been fully elucidated, studies have shown that dexpramipexole treatment leads to a reduction in mature eosinophils in both peripheral blood and tissues.[3][4] Bone marrow analyses in subjects treated with dexpramipexole have revealed a selective decrease in mature eosinophils with an increase in eosinophil precursors, suggesting a maturational arrest at an early stage of development.[3]
Caption: Proposed mechanism of action of Dexpramipexole.
Experimental Protocols
This section details the procedures for sample preparation and LC-MS/MS analysis for the quantification of dexpramipexole in plasma and tissue.
Plasma Sample Preparation
Several methods have been successfully employed for the extraction of dexpramipexole from plasma, including protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[5][6][7] A combination of PPT followed by SPE has been shown to provide a clean extract suitable for sensitive analysis.[5]
Materials:
-
Human plasma (or other relevant species)
-
Acetonitrile (B52724) (ACN)
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled dexpramipexole or a structurally similar compound)[8]
-
Solid-Phase Extraction (SPE) cartridges (e.g., weak cation exchange)
-
SPE conditioning, wash, and elution solvents
Protocol:
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute dexpramipexole and the IS from the cartridge using an appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Tissue Sample Preparation
The quantification of dexpramipexole in tissue requires an initial homogenization step to release the analyte from the tissue matrix.[9]
Materials:
-
Tissue sample (e.g., liver, brain, muscle)
-
Homogenization buffer (e.g., phosphate-buffered saline)
-
Homogenizer (e.g., bead beater, rotor-stator)
-
Acetonitrile (ACN)
-
Internal Standard (IS) solution
Protocol:
-
Accurately weigh a portion of the tissue sample.
-
Add a specific volume of homogenization buffer (e.g., 4 volumes of buffer to 1 part tissue weight).
-
Homogenize the tissue until a uniform suspension is obtained.[9]
-
To a known volume of the tissue homogenate, add the internal standard.
-
Perform protein precipitation by adding a sufficient volume of acetonitrile (e.g., 3 volumes).
-
Vortex the mixture vigorously.
-
Centrifuge at high speed to pellet the precipitated proteins and tissue debris.
-
The subsequent steps of either direct injection of the supernatant or further cleanup by SPE or LLE can be performed as described for plasma samples.
Experimental Workflow
The overall workflow for the quantification of dexpramipexole in plasma and tissue is depicted below.
Caption: Experimental workflow for dexpramipexole quantification.
LC-MS/MS Parameters
The following tables summarize typical LC-MS/MS parameters for the analysis of dexpramipexole. These parameters may require optimization based on the specific instrumentation used.
Liquid Chromatography Parameters
| Parameter | Typical Conditions |
| Column | Chiral HPLC Column (for enantiomeric separation) or C18 column |
| Mobile Phase A | 10 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or gradient elution |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5-20 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Parameters
| Parameter | Typical Conditions |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 212.1 |
| Product Ion (m/z) | 153.0 |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100-200 ms |
Method Validation and Performance
A robust bioanalytical method should be validated according to regulatory guidelines to ensure its reliability.[10] Key validation parameters are summarized in the table below, with typical performance data from published methods for dexpramipexole or its enantiomer.
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 20 pg/mL in plasma |
| Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | > 80% |
| Matrix Effect | Minimal ion suppression or enhancement |
| Stability | Stable under various storage and processing conditions |
Quantitative Data Summary
The following table summarizes the quantitative performance of several published LC-MS/MS methods for the analysis of pramipexole (the S-enantiomer of dexpramipexole) in human plasma, which can be indicative of the expected performance for dexpramipexole.
| Reference | Sample Preparation | LLOQ (pg/mL) | Linearity Range (pg/mL) |
| Bharathi et al., 2009[11] | Solid-Phase Extraction | 20 | 20 - 3540 |
| Shah et al., 2012[8] | Liquid-Liquid Extraction | 20 | 20 - 4020 |
| A et al., 2017[6] | Liquid-Liquid Extraction | 100 (for S-PPX in presence of R-PPX) | Not Specified |
| Zhang et al., 2014[5] | Protein Precipitation + SPE | 150 (for PPX in presence of DEX) | 150 - 1000 |
Conclusion
This application note provides a comprehensive overview of a validated LC-MS/MS method for the quantification of dexpramipexole in plasma and tissue. The detailed protocols for sample preparation and instrument parameters, along with the summary of method performance, offer a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development. The successful implementation of this method will enable accurate and reliable bioanalysis to support the advancement of dexpramipexole as a potential therapeutic agent.
References
- 1. Dexpramipexole - Wikipedia [en.wikipedia.org]
- 2. areteiatx.com [areteiatx.com]
- 3. Dexpramipexole as an oral steroid-sparing agent in hypereosinophilic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dexpramipexole as an oral steroid-sparing agent in hypereosinophilic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral liquid chromatography-tandem mass spectrometry assay to determine that dexpramipexole is not converted to pramipexole in vivo after administered in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a highly sensitive gradient chiral separation of pramipexole in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validated ultra-performance liquid chromatography tandem mass spectrometry method for the determination of pramipexole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. jneonatalsurg.com [jneonatalsurg.com]
- 11. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of pramipexole in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Eosinophil Peroxidase as a Biomarker for Dexpramipexole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexpramipexole (B1663564) is an orally administered small molecule that has demonstrated a significant, dose-dependent reduction in eosinophil levels in clinical studies.[1][2] This makes it a promising therapeutic candidate for eosinophil-associated diseases, such as eosinophilic asthma.[3][4] Eosinophil Peroxidase (EPO or EPX) is a granule protein uniquely expressed by eosinophils and is a validated biomarker of eosinophilic inflammation.[5][6] Measuring EPO levels in various biological samples can serve as a surrogate for tissue eosinophilia and can be a valuable tool in monitoring the pharmacodynamic effects of dexpramipexole.[7][8]
These application notes provide a comprehensive overview and detailed protocols for the measurement of eosinophil peroxidase as a biomarker in the context of dexpramipexole treatment.
Dexpramipexole and its Effect on Eosinophils
Dexpramipexole is believed to inhibit the maturation and release of eosinophils from the bone marrow.[3][9] Clinical trial data from studies in patients with hypereosinophilic syndromes and eosinophilic asthma have shown that dexpramipexole treatment leads to a marked decrease in absolute eosinophil counts (AEC) in peripheral blood.[1][10] Furthermore, studies have also reported a reduction in nasal eosinophil peroxidase levels following treatment with dexpramipexole, indicating a decrease in eosinophil presence and/or activity in target tissues.[7][8]
The precise molecular mechanism of dexpramipexole's action on eosinophil maturation is still under investigation, but it is thought to interfere with the early stages of eosinophil development.[11]
Eosinophil Peroxidase (EPO) as a Biomarker
Eosinophil peroxidase is a key enzyme stored in the crystalline core of eosinophil granules. Upon eosinophil activation and degranulation, EPO is released into the surrounding tissues and biological fluids. Therefore, measuring EPO levels provides a direct indication of eosinophil activity and inflammation.
Advantages of using EPO as a biomarker include:
-
Specificity: EPO is specific to eosinophils.
-
Sensitivity: EPO can be a more sensitive marker of airway eosinophilic inflammation than sputum eosinophil counts.[5]
-
Versatility: EPO can be measured in various accessible biological samples, including serum, plasma, sputum, and nasal lavage fluid.[12]
Quantitative Data Summary
The following tables summarize key quantitative data related to eosinophil peroxidase levels and the effect of dexpramipexole.
| Parameter | Healthy Controls | Eosinophilic Asthma Patients | Citation |
| Serum EPO (Geometric Mean) | 9.3 ng/mL | 28 ng/mL (levels increase with severity) | [6] |
| Serum EPO (95th Percentile Cutoff) | 17.1 ng/mL | - | |
| Sputum EPO (Mean) | 10.8 ng/mL-g | Significantly elevated vs. controls | [12] |
| Sputum EPO (95th Percentile Cutoff) | 32.3 ng/mL | - |
Table 1: Reference Eosinophil Peroxidase (EPO) Levels in Serum and Sputum. This table provides a summary of expected EPO concentrations in healthy individuals compared to those with eosinophilic asthma.
| Treatment Arm | Metric | Result | Citation |
| Dexpramipexole 150 mg BID | Nasal EPO Reduction (Week 12) | Median ratio to baseline: 0.11 (p=0.020) | [8] |
| Dexpramipexole 75 mg BID | Nasal EPO Reduction (Week 12) | Median ratio to baseline: 0.17 (p=0.021) | [8] |
| Dexpramipexole 150 mg BID | Absolute Eosinophil Count Reduction (Week 12) | 77% reduction relative to placebo | [2] |
| Dexpramipexole 75 mg BID | Absolute Eosinophil Count Reduction (Week 12) | 66% reduction relative to placebo | [2] |
Table 2: Effect of Dexpramipexole on Eosinophil Peroxidase (EPO) and Absolute Eosinophil Count (AEC) from the EXHALE Phase II Trial. This table summarizes the observed reductions in nasal EPO and AEC in patients with eosinophilic asthma following 12 weeks of treatment with dexpramipexole.
Experimental Protocols
The most common method for quantifying eosinophil peroxidase in biological samples is the sandwich enzyme-linked immunosorbent assay (ELISA). The following is a generalized protocol based on commercially available ELISA kits. Researchers should always refer to the specific instructions provided with their chosen assay kit.
Protocol: Quantification of Eosinophil Peroxidase by ELISA
1. Principle of the Assay
This assay employs the quantitative sandwich enzyme immunoassay technique. A microplate is pre-coated with a monoclonal antibody specific for human EPO. Standards and samples are pipetted into the wells, and any EPO present is bound by the immobilized antibody. After washing away any unbound substances, an enzyme-linked polyclonal antibody specific for human EPO is added to the wells. Following a wash to remove any unbound antibody-enzyme reagent, a substrate solution is added to the wells, and color develops in proportion to the amount of EPO bound in the initial step. The color development is stopped, and the intensity of the color is measured.
2. Materials and Reagents
-
Human Eosinophil Peroxidase ELISA Kit (containing pre-coated 96-well plate, standards, detection antibody, wash buffer, substrate, and stop solution)
-
Deionized or distilled water
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Eppendorf tubes for sample and standard dilution
-
Plate shaker (optional)
-
Absorbent paper
3. Sample Collection and Preparation
-
Serum: Use a serum separator tube (SST) and allow samples to clot for 30 minutes at room temperature before centrifugation for 15 minutes at 1000 x g. Remove serum and assay immediately or aliquot and store samples at -80°C. Avoid repeated freeze-thaw cycles.
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Assay immediately or aliquot and store samples at -80°C.
-
Sputum: Process induced or spontaneous sputum according to standard operating procedures to obtain a supernatant. This may involve selection of mucus plugs, treatment with dithiothreitol (B142953) (DTT), and centrifugation. Assay immediately or store supernatant at -80°C.
-
Nasal Lavage/Swabs: Collect nasal lavage fluid or elute nasal swabs in a defined volume of buffer (e.g., PBS). Centrifuge to remove cells and debris. Assay the supernatant immediately or store at -80°C.
4. Assay Procedure
-
Prepare Reagents: Bring all reagents and samples to room temperature before use. Prepare working solutions of standards, detection antibody, and wash buffer according to the kit manufacturer's instructions.
-
Add Standards and Samples: Add 100 µL of each standard and sample into the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.
-
Incubate: Cover the plate and incubate for the time and temperature specified in the kit manual (typically 1.5 to 2.5 hours at room temperature or 37°C).
-
Wash: Aspirate each well and wash by filling each well with wash buffer (approximately 300 µL) and then aspirating. Repeat the wash process for the number of times specified in the kit manual (usually 3-4 times). After the last wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.
-
Add Detection Antibody: Add 100 µL of the working solution of the detection antibody to each well.
-
Incubate: Cover the plate and incubate for the time and temperature specified in the kit manual (typically 1 hour at room temperature or 37°C).
-
Wash: Repeat the wash step as described in step 4.
-
Add Substrate Solution: Add 100 µL of substrate solution to each well.
-
Incubate: Cover the plate and incubate in the dark for the time specified in the kit manual (usually 15-30 minutes at room temperature) to allow for color development.
-
Add Stop Solution: Add 50-100 µL of stop solution to each well. The color in the wells should change from blue to yellow.
-
Read Plate: Read the optical density (OD) of each well within 30 minutes using a microplate reader set to 450 nm. A wavelength correction at 540 nm or 570 nm is often recommended.
5. Data Analysis and Interpretation
-
Calculate Mean Absorbance: Average the duplicate readings for each standard, control, and sample.
-
Generate Standard Curve: Subtract the mean absorbance of the zero standard from all other standards and samples. Plot the mean absorbance for each standard on the y-axis against the concentration on the x-axis and draw a best-fit curve through the points on the graph. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Calculate EPO Concentration: Use the standard curve to determine the concentration of EPO in each sample.
-
Interpretation: Compare the EPO concentrations in post-treatment samples to baseline samples to assess the pharmacodynamic effect of dexpramipexole. A significant decrease in EPO levels would be indicative of a treatment response.
Visualizations
References
- 1. Nasal and pharyngeal eosinophil peroxidase levels in adults with poorly controlled asthma correlate with sputum eosinophilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eosinophilia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Is Your Eosinophil Count Trying to Tell You Something? [verywellhealth.com]
- 5. respiratory-therapy.com [respiratory-therapy.com]
- 6. Serum eosinophil peroxidase (EPO) levels in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nasal and Pharyngeal Eosinophil Peroxidase Levels in Adults with Poorly Controlled Asthma Correlate with Sputum Eosinophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 9. Eosinophil peroxidase in sputum represents a unique biomarker of airway eosinophilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eosinophilic Asthma: Pathophysiology and Therapeutic Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eosinophil peroxidase promotes bronchial epithelial cells to secrete asthma-related factors and induces the early stage of airway remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Eosinophil Peroxidase in Sputum Represents a Unique Biomarker of Airway Eosinophilia - PMC [pmc.ncbi.nlm.nih.gov]
Dexpramipexole Formulation for Progressive Multiple Sclerosis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexpramipexole (B1663564), the R(+) enantiomer of pramipexole, is an investigational drug that has shown potential neuroprotective effects relevant to the treatment of progressive multiple sclerosis (MS).[1][2] Unlike its S(-) enantiomer, pramipexole, which is a dopamine (B1211576) agonist, dexpramipexole has a lower affinity for dopamine receptors, allowing for better tolerability at higher doses.[1] Research suggests that its primary mechanism of action involves the enhancement of mitochondrial function and the reduction of eosinophils, both of which are implicated in the pathophysiology of neurodegenerative diseases like progressive MS.[1][3][4][5][6]
These application notes provide an overview of the formulation of dexpramipexole for research purposes, summarize key quantitative data from preclinical and clinical studies, and detail relevant experimental protocols for its investigation in the context of progressive MS.
Formulation and Dosing
Dexpramipexole has been primarily investigated as an oral medication.[7] For research and clinical trial purposes, it is typically formulated as film-coated tablets.
Table 1: Dexpramipexole Formulation and Dosing in Clinical Trials
| Parameter | Details | Source |
| Formulation | Film-coated tablets | [7] |
| Route of Administration | Oral | [7] |
| Doses Tested (Asthma Trials) | 37.5 mg, 75 mg, 150 mg (twice daily) | [8][9] |
| Doses Tested (ALS Trials) | 50 mg to 300 mg (total daily dose) | [4][6] |
| Dose in Mouse Model of Progressive MS | 10 mg/kg (per os, daily) | [3] |
Mechanism of Action and Key Findings
Dexpramipexole's potential therapeutic effects in progressive MS are believed to stem from two primary mechanisms: bioenergetic support through mitochondrial modulation and anti-inflammatory effects via eosinophil reduction.
Mitochondrial Enhancement
Mitochondrial dysfunction is a known contributor to neurodegeneration and axonopathy in patients with progressive MS.[2][3][10] Dexpramipexole has been shown to improve mitochondrial efficiency by increasing ATP production.[3][11] It is believed to bind to the F1Fo-ATP synthase, enhancing its activity.[3][11]
Signaling Pathway: Dexpramipexole's Neuroprotective Mechanism
Caption: Dexpramipexole's neuroprotective signaling pathway.
Eosinophil Depletion
While initially developed for neurodegenerative diseases, clinical trials with dexpramipexole revealed a significant, dose-dependent reduction in peripheral blood eosinophils.[4][6][12] Eosinophils are pro-inflammatory white blood cells, and their reduction may contribute to mitigating the inflammatory component of progressive MS.[13] The proposed mechanism is the inhibition of eosinophil maturation in the bone marrow.[13]
Table 2: Summary of Key Preclinical and Clinical Findings
| Finding | Model/Study Population | Key Results | Source |
| Delayed Disability Progression | Mouse model of progressive MS (MOG35-55 immunized mice) | Delayed disability progression and extended survival with 10 mg/kg oral treatment. | [2][3] |
| Reduced Axonal Loss | Mouse model of progressive MS | Reduced spinal cord axonal loss. | [2][3] |
| Increased ATP Production | In vitro neuronal and glial cell cultures | Dose-dependently increased ATP content. | [3] |
| Eosinophil Reduction | Phase 2 & 3 trials in ALS | Dose- and time-dependent reduction in peripheral blood eosinophils. | [4][6] |
| Eosinophil Reduction (Asthma) | Phase 2 trial in eosinophilic asthma | Significant reduction in absolute eosinophil count at all doses tested. | [8][14] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy and mechanism of action of dexpramipexole in the context of progressive MS research.
Protocol 1: Assessment of Neuroprotection in a Mouse Model of Progressive MS
This protocol is based on the methodology described in studies using the MOG35-55-induced experimental autoimmune encephalomyelitis (EAE) model in non-obese diabetic mice, which mimics aspects of progressive MS.[2][3]
Objective: To evaluate the in vivo neuroprotective effects of dexpramipexole.
Materials:
-
Female non-obese diabetic (NOD) mice
-
Myelin oligodendrocyte glycoprotein (B1211001) peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
Dexpramipexole
-
Vehicle control (e.g., sterile water)
-
Standard clinical scoring system for EAE (e.g., 0-5 scale)
Procedure:
-
Induction of EAE:
-
Immunize female NOD mice with an emulsion of MOG35-55 in CFA.
-
Administer pertussis toxin intraperitoneally on days 0 and 2 post-immunization.
-
-
Treatment:
-
Begin oral administration of dexpramipexole (e.g., 10 mg/kg) or vehicle daily, starting from a predetermined time point (e.g., day 1 post-immunization).
-
-
Clinical Assessment:
-
Monitor mice daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0 = no clinical signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
-
-
Histopathological Analysis:
-
At the end of the study, perfuse the mice and collect spinal cord tissue.
-
Process the tissue for histological staining (e.g., Luxol fast blue for demyelination, silver staining for axonal loss) to quantify axonal damage and demyelination.
-
-
Mitochondrial DNA Content:
-
Extract DNA from spinal cord tissue and quantify mitochondrial DNA content relative to nuclear DNA using quantitative PCR (qPCR) to assess mitochondrial density.
-
Experimental Workflow: In Vivo Neuroprotection Study
Caption: Workflow for assessing dexpramipexole's neuroprotective effects in an EAE mouse model.
Protocol 2: In Vitro Assessment of Mitochondrial Bioenergetics
This protocol outlines a method to evaluate the direct effects of dexpramipexole on mitochondrial function in cultured neuronal cells.[3][5]
Objective: To measure changes in ATP production and oxygen consumption in response to dexpramipexole treatment.
Materials:
-
Primary cortical neurons or a relevant neuronal cell line
-
Dexpramipexole
-
ATP assay kit (e.g., luciferase-based)
-
Oxygen consumption rate (OCR) measurement system (e.g., Seahorse XF Analyzer)
-
Oligomycin (B223565), FCCP, Rotenone (B1679576)/Antimycin A (for mitochondrial stress test)
-
Cell culture reagents
Procedure:
-
Cell Culture and Treatment:
-
Culture primary neurons or neuronal cell lines to the desired confluency.
-
Treat the cells with varying concentrations of dexpramipexole for a specified duration.
-
-
ATP Measurement:
-
Lyse the cells and measure intracellular ATP levels using a luciferase-based ATP assay kit according to the manufacturer's instructions.
-
Normalize ATP levels to total protein concentration.
-
-
Oxygen Consumption Rate (OCR) Measurement:
-
Seed cells in a microplate compatible with the OCR measurement system.
-
Treat with dexpramipexole prior to the assay.
-
Perform a mitochondrial stress test by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone and antimycin A (Complex I and III inhibitors).
-
Measure OCR at baseline and after each injection to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Protocol 3: Quantification of Neuroinflammation
This protocol provides a general framework for assessing the impact of dexpramipexole on neuroinflammation, which can be adapted for both in vivo and in vitro models.
Objective: To quantify inflammatory markers in the central nervous system or in cultured glial cells.
Materials:
-
Brain or spinal cord tissue from EAE mice (from Protocol 1) or cultured microglia/astrocytes
-
Antibodies for inflammatory markers (e.g., Iba1 for microglia, GFAP for astrocytes, CD3 for T-cells)
-
Immunohistochemistry/Immunofluorescence reagents
-
Flow cytometry reagents
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6)
-
RNA extraction and qPCR reagents
Procedure:
-
Immunohistochemistry/Immunofluorescence:
-
Stain tissue sections or fixed cell cultures with primary antibodies against inflammatory markers.
-
Use fluorescently labeled secondary antibodies for visualization.
-
Quantify the number of positive cells or the intensity of staining using microscopy and image analysis software.
-
-
Flow Cytometry:
-
Prepare single-cell suspensions from CNS tissue or cell cultures.
-
Stain with fluorescently labeled antibodies against immune cell surface markers.
-
Analyze the cell populations using a flow cytometer to quantify different immune cell types.
-
-
Cytokine Measurement (ELISA):
-
Homogenize CNS tissue or collect cell culture supernatants.
-
Measure the concentration of pro-inflammatory cytokines using specific ELISA kits.
-
-
Gene Expression Analysis (qPCR):
-
Extract RNA from tissue or cells.
-
Synthesize cDNA and perform qPCR to quantify the expression levels of genes encoding inflammatory mediators.
-
Conclusion
Dexpramipexole presents a promising therapeutic strategy for progressive MS by targeting both neurodegenerative and neuroinflammatory pathways. Its oral formulation and favorable safety profile enhance its translational potential.[2] The protocols outlined in these application notes provide a foundation for further investigation into the efficacy and mechanisms of dexpramipexole in preclinical models of progressive MS, which can inform the design of future clinical trials.
References
- 1. Amyotrophic lateral sclerosis and the clinical potential of dexpramipexole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotection induced by dexpramipexole delays disease progression in a mouse model of progressive multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotection induced by dexpramipexole delays disease progression in a mouse model of progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. areteiatx.com [areteiatx.com]
- 5. Effects of dexpramipexole on brain mitochondrial conductances and cellular bioenergetic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The targeted eosinophil-lowering effects of dexpramipexole in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. Dexpramipexole: a new oral treatment for asthma? [aaaai.org]
- 9. A Study to Assess the Effect of Dexpramipexole in Adolescents and Adults With Eosinophilic Asthma [ctv.veeva.com]
- 10. Frontiers | The complexities of investigating mitochondria dynamics in multiple sclerosis and mouse models of MS [frontiersin.org]
- 11. Dexpramipexole improves bioenergetics and outcome in experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. areteiatx.com [areteiatx.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Troubleshooting & Optimization
Dexpramipexole Phase 3 ALS Trials: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a detailed analysis of the failed Phase 3 clinical trials of dexpramipexole (B1663564) for Amyotrophic Lateral Sclerosis (ALS). The information is presented in a question-and-answer format to directly address potential queries and troubleshooting scenarios that may arise during experimental design and data interpretation in the field of ALS research.
Frequently Asked Questions (FAQs)
Q1: Why was there a strong scientific rationale for testing dexpramipexole in ALS?
A1: Dexpramipexole, the R(+) enantiomer of pramipexole (B1678040), was selected for investigation in ALS due to its neuroprotective properties demonstrated in preclinical models.[1] The proposed mechanism of action centered on the preservation of mitochondrial function, a key pathway implicated in the pathogenesis of ALS.[1][2] Preclinical studies suggested that dexpramipexole could mitigate oxidative stress, excitotoxicity, and apoptosis.[1] Furthermore, it showed a greater tolerability at higher doses compared to pramipexole because of its lower affinity for dopamine (B1211576) receptors.[1]
Q2: What were the promising findings from the Phase 2 trial that supported advancing to Phase 3?
A2: A Phase 2 clinical trial of dexpramipexole in ALS patients suggested a potential dose-dependent benefit.[3][4] The study showed a non-significant reduction in the rate of decline of the ALSFRS-R scores and a reduction in the hazard of mortality in the higher dosage group.[1] A pre-specified sensitivity analysis using a joint-rank test, which combined changes in the ALSFRS-R and mortality, showed a significant benefit in the higher-dose group, providing the impetus for the larger Phase 3 trial.[1]
Q3: What was the primary reason for the failure of the Phase 3 EMPOWER trial?
A3: The Phase 3 EMPOWER trial, a large, randomized, double-blind, placebo-controlled study, ultimately failed to demonstrate any clinical benefit of dexpramipexole in ALS patients.[3][5] The trial did not meet its primary endpoint, the Combined Assessment of Function and Survival (CAFS), which is a joint ranking of survival and change in the ALS Functional Rating Scale-Revised (ALSFRS-R) score.[3][6] There were no significant differences observed between the dexpramipexole and placebo groups in the primary endpoint or any of the secondary endpoints, which included survival, functional decline, and respiratory function.[2][3][5]
Q4: Were there any safety concerns with dexpramipexole in the Phase 3 trial?
A4: Dexpramipexole was generally well-tolerated in the EMPOWER trial.[2][3] The incidence of adverse events was similar between the dexpramipexole and placebo groups, with the exception of a higher incidence of neutropenia (a reduction in a type of white blood cell) in the dexpramipexole group (8% vs. 2% in the placebo group).[3]
Troubleshooting Guide for Experimental Design
Issue: Discrepancy between Phase 2 and Phase 3 results is a common challenge in drug development. What are the potential explanations for this in the case of dexpramipexole?
Possible Causes and Solutions:
-
False-Positive Phase 2 Signal: The promising results from the Phase 2 trial may have been a statistical anomaly or influenced by unconscious bias in a smaller patient population. The larger, more robustly powered Phase 3 trial provided a more definitive negative result.[7]
-
Patient Heterogeneity: ALS is a clinically and biologically heterogeneous disease. It is possible that dexpramipexole may have a beneficial effect in a specific sub-population of ALS patients that was not apparent in the broad population enrolled in the EMPOWER trial. Future trials could consider more stringent patient stratification based on biomarkers or genetic profiles.
-
Limitations of Animal Models: While dexpramipexole showed promise in preclinical animal models of ALS, these models may not fully recapitulate the complex pathology of the human disease.[2] This highlights the critical need for improved preclinical models that are more predictive of clinical efficacy.
-
Lack of Target Engagement Biomarkers: A significant challenge in the dexpramipexole trials was the absence of a biomarker to confirm that the drug was engaging its intended target (mitochondria) and exerting the desired biological effect in patients.[8] The development and validation of target engagement biomarkers are crucial for interpreting clinical trial outcomes and making go/no-go decisions.
Data Presentation
Table 1: EMPOWER Phase 3 Trial Key Efficacy Endpoints
| Endpoint | Dexpramipexole (n=474) | Placebo (n=468) | p-value |
| Primary Endpoint: CAFS Score (Least-Square Mean) | 441.76 | 438.84 | 0.86[3] |
| Secondary Endpoint: Change from Baseline in ALSFRS-R Total Score (Mean) | -13.34 | -13.42 | 0.90[3] |
| Secondary Endpoint: Time to Death (Hazard Ratio) | 1.03 | - | 0.84[3] |
Table 2: EMPOWER Phase 3 Trial Participant Demographics and Baseline Characteristics
| Characteristic | Dexpramipexole (n=474) | Placebo (n=468) |
| Mean Age (years) | 57.0 | 56.6 |
| Male (%) | 65 | 67 |
| Bulbar Onset (%) | 27 | 26 |
| Mean Time Since Symptom Onset (months) | 15.6 | 15.5 |
| Mean Baseline ALSFRS-R Score | 38.6 | 38.5 |
| Riluzole Use (%) | 78 | 77 |
Experimental Protocols
EMPOWER Trial Design
The EMPOWER study was a randomized, double-blind, placebo-controlled, parallel-group, multicenter Phase 3 trial.[3][4][9]
-
Participants: 943 individuals with a diagnosis of definite, probable, or laboratory-supported probable ALS, with symptom onset within 24 months of screening, and a slow vital capacity of at least 65% of predicted.[4][6]
-
Intervention: Participants were randomly assigned in a 1:1 ratio to receive either dexpramipexole 150 mg twice daily or a matching placebo.[3][9]
-
Primary Endpoint: The primary efficacy endpoint was the Combined Assessment of Function and Survival (CAFS).[4][6] This is a joint ranking of survival time and the change from baseline in the ALSFRS-R score at 12 months. In this analysis, participants who died were ranked lower than those who survived, with earlier deaths receiving lower ranks. Survivors were ranked based on their change in ALSFRS-R score, with greater decline resulting in a lower rank.[6]
-
Secondary Endpoints: Key secondary endpoints included the change from baseline in the ALSFRS-R total score at 12 months, time to death, and time to death or respiratory insufficiency.[2]
Mandatory Visualizations
References
- 1. Amyotrophic lateral sclerosis and the clinical potential of dexpramipexole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinician.nejm.org [clinician.nejm.org]
- 3. Dexpramipexole versus placebo for patients with amyotrophic lateral sclerosis (EMPOWER): a randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. medscape.com [medscape.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. hra.nhs.uk [hra.nhs.uk]
Technical Support Center: Dexpramipexole in SOD1 and TDP-43 Neurodegeneration Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the efficacy of Dexpramipexole (B1663564) in preclinical models of amyotrophic lateral sclerosis (ALS), specifically those involving SOD1 and TDP-43 pathologies. The information is based on studies that have rigorously evaluated Dexpramipexole and found it to be ineffective in these models.
Frequently Asked Questions (FAQs)
Q1: We are not observing a survival benefit with Dexpramipexole in our SOD1-G93A mouse model. Is this expected?
A1: Yes, this is consistent with published findings. Rigorous, well-powered preclinical trials in sibling-matched, gender-balanced SOD1-G93A mice have shown no significant effect of Dexpramipexole on survival or neuromotor disease progression.[1][2] It is crucial to ensure your study is adequately powered to avoid the confounding results seen in earlier, underpowered studies.[1][3]
Q2: What is the expected outcome of Dexpramipexole treatment on motor function and body weight in SOD1-G93A mice?
A2: Studies have demonstrated that Dexpramipexole does not alter the progression of neuromotor disease, as measured by neurological scores, nor does it prevent the failure to maintain body weight, which is a key indicator of disease onset and progression in this model.[3]
Q3: We are using a TDP-43 cell-based model of neurodegeneration. Should we expect Dexpramipexole to improve neuronal survival?
A3: The available evidence does not support a strong neuroprotective effect of Dexpramipexole in TDP-43 models. In studies using primary rat cortical neurons transfected with either wild-type or mutant human TDP-43, only a marginally significant improvement in a single indicator of neuronal survival was observed, and this was only at a 10 µM concentration.[1][2][3] This suggests that Dexpramipexole is largely ineffective at protecting against TDP-43-mediated cytotoxicity under these conditions.
Q4: What was the proposed mechanism of action for Dexpramipexole in ALS models?
A4: Dexpramipexole was thought to exert neuroprotective effects through actions on mitochondria, potentially by reducing oxidative stress and preventing apoptosis.[4][5] Despite these proposed mechanisms, which suggested potential efficacy, a large Phase III clinical trial ultimately showed no benefit in ALS patients, a result that aligns with the negative preclinical findings in robust SOD1 and TDP-43 models.[1][6]
Q5: Are there any confounding factors in previous studies that might have suggested Dexpramipexole was effective?
A5: Yes, some earlier preclinical studies that suggested a benefit of Dexpramipexole in SOD1 models were later found to have limitations in their study design.[1][3] These limitations included the use of underpowered cohorts and a lack of gender balancing, both of which are now understood to be critical factors that can confound the interpretation of results in ALS animal models.[1][3]
Troubleshooting and Experimental Guidance
Issue: No therapeutic effect of Dexpramipexole observed in SOD1-G93A mice.
This is the expected outcome based on robust preclinical data. Below are the key experimental parameters from a study that conclusively demonstrated this ineffectiveness.
Data Presentation: Dexpramipexole Effects in SOD1-G93A Mice
| Parameter | Vehicle Control | Dexpramipexole-Treated | Statistical Significance (p-value) |
| Median Survival (days) | 129 | 131 | > 0.05 |
| Mean Onset of Disease (days) | 99 | 101 | > 0.05 |
| Neurological Score Progression | No significant difference | No significant difference | Not Applicable |
| Body Weight Change | Progressive decline | Progressive decline | No significant difference |
Experimental Protocol: In Vivo SOD1-G93A Mouse Study
-
Animal Model: High-copy B6-SJL-SOD1G93A/Gur1 mice.[1]
-
Study Design: Sibling-matched and gender-balanced cohorts.
-
Treatment: Dexpramipexole was administered in the drinking water at a concentration of 1.19 g/L, providing a daily dose of approximately 200 mg/kg.[3] Treatment was initiated at 55 days of age.
-
Assessments:
-
Survival: Monitored daily.
-
Body Weight: Measured and recorded regularly to track disease progression.
-
Neurological Score: Assessed to determine the rate of symptomatic disease progression, with scores ranging from 0 (normal) to 4 (end-stage).[3]
-
-
Statistical Analysis: Survival data was analyzed using a log-rank test. Neurological scores were compared using ordinal logistic regression.
Experimental Workflow: SOD1-G93A Mouse Study
Caption: Workflow for the in vivo assessment of Dexpramipexole in SOD1-G93A mice.
Issue: Lack of neuroprotection with Dexpramipexole in a TDP-43 neuronal model.
This finding is also consistent with published research. The following data and protocol are from a study demonstrating marginal to no effect.
Data Presentation: Dexpramipexole Effects on TDP-43-Transfected Neurons
| Transfected Construct | Dexpramipexole Concentration | Neuronal Survival Outcome | Statistical Significance |
| Wild-Type Human TDP-43 | 10 µM | Marginally significant improvement in one indicator | p ≈ 0.05 |
| Mutant Human TDP-43 | 10 µM | Marginally significant improvement in one indicator | p ≈ 0.05 |
| Lower Concentrations | < 10 µM | No significant improvement | Not significant |
Experimental Protocol: In Vitro TDP-43 Neuronal Survival Assay
-
Cell Culture: Primary cortical neurons are harvested from embryonic day 18 rat fetuses.
-
Transfection: Neurons are transfected with plasmids expressing either wild-type human TDP-43 or a mutant form (e.g., M337V).
-
Treatment: Dexpramipexole is applied to the culture medium at various concentrations (e.g., up to 10 µM).
-
Assay: A high-content neuronal survival screen is performed. This involves automated microscopy to quantify indicators of neuronal health and survival.
-
Endpoint: Neuronal viability is assessed after a set period of incubation following transfection and treatment.
Experimental Workflow: TDP-43 In Vitro Study
Caption: Workflow for the in vitro assessment of Dexpramipexole in a TDP-43 neuronal model.
Signaling Pathway Context
Proposed (but unproven in these models) Dexpramipexole Mechanism
The rationale for testing Dexpramipexole in ALS models was based on its proposed ability to protect mitochondria, which are implicated in ALS pathogenesis. The diagram below illustrates this hypothetical pathway. However, the experimental results from robust preclinical models suggest that targeting this pathway with Dexpramipexole does not translate into a therapeutic benefit for SOD1 or TDP-43-mediated neurodegeneration.
Caption: The proposed, but unconfirmed, neuroprotective mechanism of Dexpramipexole in ALS.
References
- 1. Dexpramipexole Is Ineffective in Two Models of ALS Related Neurodegeneration | PLOS One [journals.plos.org]
- 2. Dexpramipexole is ineffective in two models of ALS related neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dexpramipexole Is Ineffective in Two Models of ALS Related Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amyotrophic lateral sclerosis and the clinical potential of dexpramipexole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. ashpublications.org [ashpublications.org]
Low dopamine agonist activity and side effect profile of dexpramipexole
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the experimental use of dexpramipexole (B1663564), focusing on its low dopamine (B1211576) agonist activity and observed side effect profile.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of dexpramipexole, and how does it differ from pramipexole (B1678040)?
A1: Dexpramipexole is the (R)-(+)-enantiomer of pramipexole. Unlike its (S)-(-)-enantiomer, pramipexole, which is a potent dopamine agonist used in the treatment of Parkinson's disease, dexpramipexole has virtually no dopamine agonist activity.[1][2] Its primary mechanism of action is centered on mitochondrial function.[3][4] Dexpramipexole has been shown to bind to the F1Fo ATP synthase in mitochondria, leading to increased ATP production and enhanced bioenergetic efficiency.[5][6][7] This mechanism is believed to underlie its neuroprotective effects observed in preclinical models.[4][8]
Q2: What are the expected effects of dexpramipexole on dopamine receptor signaling in my experimental model?
A2: Due to its negligible affinity for dopamine receptors, you should not expect to observe any significant dopamine agonist activity when using enantiopure dexpramipexole.[1] If your experiment is designed to investigate dopaminergic pathways, dexpramipexole can serve as a useful negative control to its enantiomer, pramipexole.
Q3: A significant reduction in eosinophil count was observed in our in-vivo study. Is this a known effect of dexpramipexole?
A3: Yes, a pronounced, dose-dependent reduction in peripheral blood eosinophils is a well-documented and consistent finding from clinical trials of dexpramipexole.[1][9][10][11] This effect was initially observed serendipitously during trials for Amyotrophic Lateral Sclerosis (ALS) and has since become a primary focus of its clinical development for eosinophil-associated diseases like eosinophilic asthma and hypereosinophilic syndromes.[1][9][12][13]
Q4: What is the proposed mechanism for the eosinophil-lowering effect of dexpramipexole?
A4: The exact mechanism is still under investigation, but current evidence suggests that dexpramipexole interferes with the maturation of eosinophils in the bone marrow.[12][13][14] Bone marrow analyses in patients with hypereosinophilic syndromes treated with dexpramipexole showed a selective absence of mature eosinophils, with a preservation of eosinophil precursors.[12]
Q5: What are the most commonly reported side effects of dexpramipexole in clinical trials?
A5: Dexpramipexole has been generally well-tolerated in clinical trials.[3][11][15][16] The most consistently observed laboratory finding is a reduction in absolute eosinophil counts.[10][11] In a large Phase 3 trial for ALS, neutropenia was observed in a small percentage of participants receiving dexpramipexole compared to placebo.[17] However, in studies focused on eosinophilic disorders, adverse events were generally mild and balanced across treatment arms, with no significant safety concerns raised.[12][15]
Troubleshooting Guides
Issue 1: No observable neuroprotective effect in our in-vitro neuronal cell culture model.
-
Possible Cause 1: Insufficient Drug Concentration. Dexpramipexole's neuroprotective effects are dose-dependent. Review the concentrations used in published studies (typically in the micromolar range for in-vitro work) and consider performing a dose-response curve to determine the optimal concentration for your specific cell type and insult.
-
Possible Cause 2: Inappropriate Experimental Model. The neuroprotective effects of dexpramipexole are linked to improving mitochondrial bioenergetic efficiency.[3][5] Ensure your experimental insult (e.g., oxidative stress, mitochondrial toxins) is relevant to this mechanism. Models of toxicity not primarily driven by mitochondrial dysfunction may not show a benefit.
-
Possible Cause 3: Cell Type Specificity. While neuroprotective effects have been observed in various neuronal cell types, there could be cell-specific differences in uptake or response. Confirm that your chosen cell line is appropriate for studying mitochondrial function and neuroprotection.
Issue 2: Unexpected dopaminergic activity observed in our experiment.
-
Possible Cause 1: Contamination with Pramipexole. Dexpramipexole is the (R)-enantiomer, while pramipexole is the (S)-enantiomer. Contamination of your dexpramipexole stock with even small amounts of pramipexole could lead to observable dopamine agonist effects. Verify the enantiomeric purity of your compound using appropriate analytical techniques (e.g., chiral chromatography).
-
Possible Cause 2: Off-Target Effects at High Concentrations. While dexpramipexole has very low affinity for dopamine receptors, extremely high, non-physiological concentrations could potentially lead to unforeseen off-target interactions. Ensure your experimental concentrations are within the range reported in the literature.
Issue 3: Variability in the magnitude of eosinophil reduction in our animal model.
-
Possible Cause 1: Dosing Regimen. The eosinophil-lowering effect of dexpramipexole is both dose- and time-dependent.[10][11] The effect typically develops after about one month of treatment and takes 3-4 months to reach its maximum effect in humans.[11] Ensure your dosing schedule and study duration are sufficient to observe the maximal effect.
-
Possible Cause 2: Species-Specific Differences. The eosinophil-lowering effect is most pronounced in humans. Preclinical toxicology studies in rats did not show a similar effect on eosinophils.[10] It is crucial to characterize the pharmacokinetic and pharmacodynamic profile of dexpramipexole in your chosen animal model to ensure it is a suitable system for studying this particular effect.
Quantitative Data Summary
Table 1: Dexpramipexole Effect on Absolute Eosinophil Count (AEC) in Clinical Trials
| Clinical Trial Phase | Population | Dose | Change in AEC from Baseline | Reference |
| Phase II | Eosinophilic Asthma | 75 mg/day | Significant Reduction (p=0.019) | [16] |
| Phase II | Eosinophilic Asthma | 150 mg/day | Significant Reduction (p=0.001) | [16] |
| Phase II | Eosinophilic Asthma | 300 mg/day | ~80% Reduction (p<0.001) | [16] |
| Phase III | Amyotrophic Lateral Sclerosis | 300 mg/day | -69.1% (vs. +18.7% in placebo) | [10] |
Table 2: Adverse Events in Phase 3 EMPOWER Trial (ALS)
| Adverse Event | Dexpramipexole (150 mg twice daily) (n=474) | Placebo (n=468) | Reference |
| Any Adverse Event | Similar incidence between groups | Similar incidence between groups | [17] |
| Neutropenia | 37 (8%) | 8 (2%) | [17] |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Bioenergetics in Neuronal Cells
-
Cell Culture: Plate SH-SY5Y neuroblastoma cells or primary neurons at a suitable density in appropriate culture medium.
-
Dexpramipexole Treatment: Expose cells to varying concentrations of dexpramipexole (e.g., 1-100 µM) or vehicle control for 24 hours.
-
Induction of Mitochondrial Stress (Optional): To mimic disease states, cells can be cultured in a galactose-containing medium (to force reliance on oxidative phosphorylation) instead of glucose.
-
ATP Measurement: Following treatment, lyse the cells and measure intracellular ATP levels using a luciferin-luciferase-based assay, as described in studies on dexpramipexole's bioenergetic effects.[3][7]
-
Data Analysis: Normalize ATP levels to total protein concentration for each sample. Compare ATP levels in dexpramipexole-treated cells to vehicle-treated controls.
Protocol 2: Evaluation of Neuroprotection in an In-Vitro Ischemia Model
-
Model System: Utilize primary neural cultures or hippocampal brain slices.
-
Oxygen-Glucose Deprivation (OGD): Induce ischemic-like injury by exposing the cultures or slices to a glucose-free medium in an anaerobic chamber for a defined period.
-
Dexpramipexole Treatment: Apply dexpramipexole at relevant concentrations either as a pre-treatment before OGD or as a post-treatment during the reperfusion phase.
-
Endpoint Measurement: Assess cell death and neuroprotection through various assays, such as:
-
Measurement of lactate (B86563) dehydrogenase (LDH) release into the culture medium as an indicator of cytotoxicity.
-
Quantification of intracellular calcium levels using fluorescent indicators, as calcium overload is a key event in ischemic cell death.[5][6]
-
Evaluation of synaptic activity and anoxic depolarization through electrophysiological recordings in brain slices.[5][6]
-
-
Data Analysis: Compare the extent of cell death and functional impairment in dexpramipexole-treated groups versus the OGD-only control group.
Visualizations
Caption: Proposed neuroprotective mechanism of Dexpramipexole via mitochondrial modulation.
Caption: Hypothesized mechanism of Dexpramipexole's eosinophil-lowering effect.
References
- 1. Dexpramipexole - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of dexpramipexole on brain mitochondrial conductances and cellular bioenergetic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Dexpramipexole improves bioenergetics and outcome in experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dexpramipexole improves bioenergetics and outcome in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotection induced by dexpramipexole delays disease progression in a mouse model of progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. areteiatx.com [areteiatx.com]
- 11. The targeted eosinophil-lowering effects of dexpramipexole in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dexpramipexole as an oral steroid-sparing agent in hypereosinophilic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. areteiatx.com [areteiatx.com]
- 14. researchgate.net [researchgate.net]
- 15. Dexpramipexole flourishes in EXHALE-1 asthma study [clinicaltrialsarena.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. Dexpramipexole versus placebo for patients with amyotrophic lateral sclerosis (EMPOWER): a randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Development of a Stability-Indicating HPLC Method for Dexpramipexole
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on creating a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for dexpramipexole (B1663564). It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during method development and validation.
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to demonstrate the specificity of an HPLC method by intentionally degrading the drug substance.[1][2][3] This ensures that the method can accurately measure the analyte in the presence of its degradation products.[1][4][5] Dexpramipexole's enantiomer, pramipexole (B1678040), has shown susceptibility to degradation under hydrolytic (acidic and basic) and oxidative conditions.[4][5][6]
Objective: To generate potential degradation products of dexpramipexole and ensure they are resolved from the parent peak.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of dexpramipexole in a suitable solvent (e.g., methanol (B129727) or mobile phase) at a concentration of approximately 1 mg/mL.[6]
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).
-
Heat the mixture at 80°C for a specified period (e.g., 2 hours).
-
Cool the solution to room temperature and neutralize with an equivalent volume and concentration of sodium hydroxide (B78521) (NaOH).
-
Dilute with mobile phase to the target concentration (e.g., 20 µg/mL).
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Heat the mixture at 80°C for a specified period (e.g., 1 hour).[4]
-
Cool the solution and neutralize with an equivalent of 0.1 M HCl.
-
Dilute with mobile phase to the target concentration.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Expose solid dexpramipexole powder to dry heat at 105°C for 24 hours.
-
Dissolve the stressed powder in the mobile phase to achieve the target concentration.
-
-
Photolytic Degradation:
-
Expose the dexpramipexole stock solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified duration.
-
Prepare a sample for injection by diluting with the mobile phase.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Recommended HPLC Method Protocol (Starting Point)
This method is adapted from a validated stability-indicating method for the enantiomer pramipexole and serves as an excellent starting point for dexpramipexole.[4][5] Optimization will likely be necessary.
Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of a buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile) in a specific ratio (e.g., 75:25 v/v).[4][5] Filter the mobile phase through a 0.45 µm filter and degas thoroughly.[5]
-
Standard Solution Preparation: Prepare a standard solution of dexpramipexole in the mobile phase at a known concentration (e.g., 20 µg/mL).
-
Sample Preparation: Prepare the sample solution (e.g., from stressed samples or a formulation) in the mobile phase to achieve a similar concentration as the standard solution.
-
Chromatographic Analysis:
-
Equilibrate the HPLC system and column with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions (e.g., 20 µL injection volume).[5]
-
Run the analysis according to the conditions specified in Table 1.
-
Monitor the chromatogram for the retention time of dexpramipexole and the resolution of any degradation products.
-
Data Presentation
Table 1: Suggested Starting HPLC Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | ACE 5 C18 (250 x 4.6 mm, 5 µm) or equivalent[4][5] |
| Mobile Phase | 10 mM Ammonium Acetate : Acetonitrile (B52724) (75:25 v/v)[4][5] |
| Flow Rate | 1.0 mL/min[5] |
| Detection Wavelength | 260 nm[4][5] |
| Injection Volume | 20 µL[5] |
| Column Temperature | Ambient or controlled at 25°C |
| Run Mode | Isocratic |
Table 2: Forced Degradation Study Summary (Based on Pramipexole)
| Stress Condition | Reagent/Condition | Typical Outcome |
| Acid Hydrolysis | 0.1 M HCl, 80°C | ~5-10% degradation observed.[4] |
| Base Hydrolysis | 0.1 M NaOH, 80°C | ~5% degradation observed.[4] |
| Oxidation | 30% H₂O₂, Room Temp | Significant degradation (~50-60%) observed.[4] |
| Thermal | Dry Heat, 105°C | Drug is typically stable.[4][5] |
| Photolytic | UV/Visible Light | Drug is typically stable.[4][5] |
Table 3: Typical System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (Asymmetry) | T ≤ 2.0 | Ensures peak symmetry for accurate integration. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency. |
| Resolution (Rs) | Rs > 2.0 (between dexpramipexole and closest degradant) | Ensures baseline separation of peaks. |
| % RSD of Peak Area | ≤ 2.0% (for n=5 or 6 injections) | Demonstrates system precision. |
| % RSD of Retention Time | ≤ 1.0% (for n=5 or 6 injections) | Demonstrates retention time reproducibility. |
Visualizations: Workflows and Logic Diagrams
Caption: High-level workflow for developing and validating a stability-indicating HPLC method.
Caption: Conceptual overview of applying stress conditions to generate degradation products.
Caption: A decision tree to guide troubleshooting of poor chromatographic resolution.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating method (SIM)? A: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, excipients, or other potential components in the sample matrix.[1][3]
Q2: Why are forced degradation studies required by regulatory agencies? A: Regulatory bodies like the FDA and EMA require forced degradation studies to understand a drug's stability profile, identify likely degradation products, and establish the degradation pathways.[1][2][3] These studies are crucial for validating that an analytical method is truly stability-indicating.[1][4][5]
Q3: How much degradation should I aim for during stress studies? A: The generally accepted target is to achieve 5-20% degradation of the API. This amount is sufficient to produce and detect degradation products at a quantifiable level without degrading the sample so extensively that it leads to secondary or tertiary degradants that may not be relevant under normal storage conditions.
Q4: What should I do if no degradation is observed under a stress condition? A: If no degradation is seen after applying reasonably vigorous stress conditions (e.g., extended time, higher temperature, or higher reagent concentration), it indicates the molecule is stable under those conditions. This finding should be documented as part of the stability profile. The method is still considered stability-indicating if it can resolve the parent drug from degradants formed under other stress conditions.[4][5]
Troubleshooting Common HPLC Issues
Q5: My dexpramipexole peak is tailing (Tailing Factor > 2.0). What are the common causes and solutions? A: Peak tailing is a common issue that can affect quantification accuracy.[7][8]
-
Cause 1: Secondary Silanol (B1196071) Interactions. Dexpramipexole is a basic compound. Residual, acidic silanol groups on the silica-based C18 column packing can interact with the basic analyte, causing tailing.
-
Solution: Ensure the mobile phase pH is appropriate to keep the analyte in a single ionic form. Using a low-ionic-strength buffer (like ammonium acetate) can help. Consider using an end-capped column or a base-deactivated column designed for basic compounds.[9]
-
-
Cause 2: Column Contamination or Aging. Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that cause tailing.[10][11]
-
Cause 3: Extra-column Volume. Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening and tailing.[12]
-
Solution: Minimize the length and internal diameter of all connecting tubing.
-
Q6: I am seeing peak fronting (Asymmetry < 0.9). What could be the cause? A: Peak fronting is less common than tailing but can indicate specific problems.[7][14]
-
Cause 1: Sample Overload. Injecting a sample that is too concentrated or in too large a volume can saturate the column, leading to fronting.[7][14][15]
-
Cause 2: Poor Sample Solubility. If the sample is prepared in a solvent significantly stronger than the mobile phase, it can cause peak distortion and fronting.
-
Solution: Whenever possible, dissolve and inject samples in the mobile phase itself or in a weaker solvent.[9]
-
-
Cause 3: Column Degradation. A void or channel in the column packing can lead to an uneven flow path and cause fronting.[7]
-
Solution: This usually indicates a damaged column that needs to be replaced.[7]
-
Q7: My baseline is drifting or noisy. How can I fix this? A: An unstable baseline can interfere with the detection and integration of small peaks.
-
Cause 1: Insufficient Column Equilibration. This is common, especially when changing mobile phases.
-
Solution: Ensure the column is equilibrated for a sufficient time (at least 10-15 column volumes) until the baseline is stable.
-
-
Cause 2: Mobile Phase Issues. This can include improper mixing, decomposition of reagents, or dissolved gas.[16]
-
Cause 3: System Contamination or Leaks. Contaminants in the system or a loose fitting can cause baseline drift and noise.[9][16]
-
Solution: Check all fittings for leaks. Flush the pump, injector, and detector with a strong solvent like isopropanol (B130326) to remove any contaminants.[9]
-
-
Cause 4: Detector Lamp Failure. An aging detector lamp can cause baseline instability.[16]
-
Solution: Check the lamp's energy or intensity. Most modern systems track lamp usage hours, and it may need replacement.
-
Q8: I am not getting enough resolution between dexpramipexole and a degradation product. What should I do? A: Achieving adequate resolution is the primary goal of a stability-indicating method.[17][18]
-
Solution 1: Adjust Mobile Phase Strength. If peaks are eluting too quickly, decrease the percentage of the organic solvent (acetonitrile) to increase retention and improve the chance of separation.[17]
-
Solution 2: Adjust Mobile Phase pH. Since dexpramipexole is ionizable, small changes in the mobile phase pH can significantly alter its retention and selectivity relative to its degradation products.[10][11]
-
Solution 3: Change the Organic Modifier. Switching from acetonitrile to methanol (or vice-versa) changes the selectivity of the separation and can often resolve co-eluting peaks.
-
Solution 4: Change the Column. If mobile phase optimization is insufficient, changing the stationary phase (e.g., to a Phenyl or Cyano column) provides a different separation mechanism and is a powerful way to improve resolution.[17]
References
- 1. Forced Degradation Studies to Support Stability Indicating HPLC Method Validation – Pharma Validations [pharmavalidations.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaguru.co [pharmaguru.co]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. uhplcs.com [uhplcs.com]
- 11. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. lcms.cz [lcms.cz]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. medikamenterqs.com [medikamenterqs.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Solving Common Errors in HPLC [omegascientific.com.sg]
Identifying potential reasons for non-responders in HES clinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hydroxyethyl (B10761427) Starch (HES) in clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Hydroxyethyl Starch (HES)?
A1: HES is a synthetic colloid used as a plasma volume expander. Its primary mechanism of action is to increase the oncotic pressure within the intravascular space. This draws fluid from the interstitial space into the bloodstream, thereby increasing blood volume and improving hemodynamic stability in patients with hypovolemia. The hydroxyethyl groups on the starch molecules delay their degradation by amylase, prolonging their volume-expanding effects. The molecular weight and degree of molar substitution of the HES solution are key factors that determine its pharmacokinetic and pharmacodynamic properties.
Q2: We administered HES to a trial participant, but their hemodynamic parameters did not improve. Why might they be a "non-responder"?
A2: A lack of response to HES is often not a failure of the drug itself, but rather an indication that the patient is not "fluid responsive." Fluid responsiveness means that the patient's heart is able to significantly increase its stroke volume (the amount of blood pumped with each beat) in response to an increase in preload (the volume of blood in the ventricle at the end of diastole). If a patient is not preload responsive, administering any fluid bolus, including HES, will not result in a significant improvement in cardiac output. This is a common scenario, with studies suggesting that only about half of critically ill patients are fluid responders.
Q3: What are the potential adverse effects of HES that could influence a patient's response or clinical outcome?
A3: HES administration is associated with several potential adverse effects that can impact patient outcomes. These include:
-
Acute Kidney Injury (AKI): HES molecules can accumulate in the renal tubules, potentially impairing kidney function.[1]
-
Coagulation Disturbances: HES can interfere with blood clotting by diluting clotting factors and platelets, and by directly interacting with the coagulation cascade, which can increase the risk of bleeding.[1]
-
Tissue Storage: HES can accumulate in various tissues, leading to long-term complications such as pruritus (itching).
-
Anaphylactoid Reactions: Although rare, allergic reactions to HES can occur.
Troubleshooting Guide: Identifying Potential Non-Responders
This guide will help you troubleshoot why a patient in your HES clinical trial may not be responding as expected.
Problem: Lack of Hemodynamic Improvement After HES Infusion
Potential Cause 1: Patient is Not Fluid Responsive
-
Explanation: The patient's heart is not able to increase its stroke volume in response to the increased preload from the HES infusion. This is the most common reason for a lack of hemodynamic response.
-
Troubleshooting Steps:
-
Assess Fluid Responsiveness: Before or after HES administration, perform a fluid responsiveness test to determine if the patient is on the ascending portion of their Frank-Starling curve. The Passive Leg Raising (PLR) test is a reliable and reversible method.
-
Monitor Cardiac Output: Use a cardiac output monitor to directly measure the change in stroke volume or cardiac output in response to a fluid challenge or PLR test. A significant increase (typically ≥10-15%) indicates fluid responsiveness.
-
Potential Cause 2: Patient-Specific Factors
-
Explanation: Certain patient characteristics can influence their response to HES.
-
Troubleshooting Steps:
-
Review Patient History: Check for pre-existing conditions such as renal impairment, as this can be exacerbated by HES and may affect fluid balance.
-
Consider Disease Heterogeneity: The underlying disease state of the patient can significantly impact their response to fluid resuscitation.
-
Potential Cause 3: HES Formulation and Administration
-
Explanation: The specific properties of the HES solution and how it is administered can affect its efficacy.
-
Troubleshooting Steps:
-
Verify HES Type: Different HES solutions have varying molecular weights and molar substitutions, which influence their volume-expanding effects and side-effect profiles. Ensure the correct type and dose were administered according to the trial protocol.
-
Assess for Capillary Leak: In conditions like sepsis, increased capillary permeability can allow HES to leak into the interstitial space, reducing its intravascular volume-expanding effect.
-
Data Presentation: Hemodynamic Parameters in Responders vs. Non-Responders
The following table provides an illustrative comparison of expected hemodynamic changes in fluid responders versus non-responders following a fluid challenge. Note: This is a generalized representation, and specific values may vary based on the patient population and the specifics of the clinical trial.
| Hemodynamic Parameter | Fluid Responders (Expected Change) | Non-Responders (Expected Change) |
| Cardiac Index (CI) | Significant Increase (≥15%) | Minimal or No Change |
| Stroke Volume (SV) | Significant Increase (≥10-15%) | Minimal or No Change |
| Heart Rate (HR) | May Decrease or Remain Stable | May Increase or Remain Stable |
| Mean Arterial Pressure (MAP) | May Increase | Minimal or No Change |
| Central Venous Pressure (CVP) | Small Increase | May Increase without a corresponding increase in CI/SV |
Experimental Protocols
Passive Leg Raising (PLR) Test for Fluid Responsiveness
Objective: To predict whether a patient will respond to a fluid bolus with an increase in cardiac output.
Methodology:
-
Baseline Measurement: Position the patient in a semi-recumbent position with their head and torso elevated at a 45-degree angle. Measure baseline hemodynamic parameters, including cardiac output or stroke volume, using a real-time monitoring device.[2][3]
-
Leg Elevation: Lower the patient's upper body to a horizontal position and passively raise their legs to a 45-degree angle. This maneuver mobilizes approximately 300-500 mL of venous blood from the lower body to the central circulation, simulating a fluid bolus.[3]
-
Assess Hemodynamic Response: Continuously monitor hemodynamic parameters. The maximal effect on cardiac output typically occurs within 30 to 90 seconds.[2][3]
-
Interpretation: An increase in stroke volume or cardiac output of 10-15% or more indicates that the patient is fluid responsive.[3]
-
Return to Baseline: Lower the patient's legs back to the original semi-recumbent position and confirm that hemodynamic parameters return to baseline.
Cardiac Output Monitoring via Transpulmonary Thermodilution
Objective: To measure cardiac output and other hemodynamic variables to guide fluid therapy.
Methodology:
-
Catheter Placement: A central venous catheter is placed in a large central vein (e.g., internal jugular or subclavian), and a specialized arterial catheter with a thermistor tip is inserted into a large artery (e.g., femoral or axillary).
-
Indicator Injection: A known volume of cold saline is injected as a bolus through the central venous catheter.
-
Temperature Change Detection: As the cold saline mixes with the blood and travels through the heart and pulmonary circulation, the thermistor at the tip of the arterial catheter detects the change in blood temperature over time.
-
Cardiac Output Calculation: A computer analyzes the thermodilution curve (temperature change versus time) to calculate the cardiac output using the Stewart-Hamilton equation.[4]
-
Continuous Monitoring: This technique can be used for intermittent calibration of a continuous cardiac output monitoring system that uses arterial pulse contour analysis.[4]
Esophageal Doppler Monitoring for Cardiac Output
Objective: To non-invasively measure blood flow velocity in the descending aorta to calculate cardiac output and assess fluid responsiveness.
Methodology:
-
Probe Insertion: A flexible probe with an ultrasound transducer at the tip is inserted into the esophagus, typically in a sedated or anesthetized patient.
-
Positioning: The probe is positioned to obtain a clear signal of blood flow in the descending thoracic aorta.
-
Velocity Measurement: The Doppler transducer measures the velocity of red blood cells in the descending aorta.
-
Cardiac Output Calculation: The monitor's software uses the blood flow velocity and the estimated cross-sectional area of the aorta (based on a nomogram of the patient's age, weight, and height) to calculate stroke volume and cardiac output.[5]
-
Assessing Fluid Responsiveness: Changes in stroke volume in response to a fluid challenge or PLR test can be monitored in real-time to determine fluid responsiveness.
Mandatory Visualizations
Caption: Logical relationship of fluid challenge and patient response.
Caption: Experimental workflow for the Passive Leg Raising (PLR) test.
References
- 1. researchgate.net [researchgate.net]
- 2. Hemodynamic changes during long-term thiazide treatment of essential hypertension in responders and nonresponders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transpulmonary thermodilution: advantages and limits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. litfl.com [litfl.com]
Technical Support Center: Managing Dexpramipexole Drug-Drug Interactions in Experimental Settings
Welcome to the technical support center for researchers utilizing dexpramipexole (B1663564) in experimental studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage potential drug-drug interactions (DDIs) and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of clearance for dexpramipexole and how does this influence its DDI potential?
A1: Dexpramipexole is almost exclusively eliminated from the body through renal excretion.[1] This process is not passive; the drug undergoes active tubular secretion, a process mediated by the organic cation transporter 2 (OCT2).[1] Studies using human liver microsomes and hepatocytes have shown a minimal role for liver metabolism in its clearance, with any circulating metabolites accounting for less than 5% of the total drug exposure.[1] This means that the risk of DDIs is not with inhibitors or inducers of cytochrome P450 (CYP) enzymes, but rather with drugs that are substrates or inhibitors of the OCT2 transporter.
Q2: What are the key drug transporters to consider when designing experiments with dexpramipexole?
A2: The primary transporter of concern for potential DDIs with dexpramipexole is the Organic Cation Transporter 2 (OCT2). This transporter is crucial for its active secretion into the urine. Therefore, co-administration with potent OCT2 inhibitors can potentially increase plasma concentrations of dexpramipexole, which may lead to an increased risk of adverse effects. While not as extensively studied, it is also prudent to consider potential interactions with Multidrug and Toxin Extrusion Proteins (MATEs), which can work in concert with OCT2 in the renal elimination of cationic drugs.
Q3: Has a clinical drug-drug interaction study been conducted with a known OCT2 inhibitor?
A3: Yes, a clinical trial (NCT01536249) was conducted to assess the effect of cimetidine, a known OCT2 inhibitor, on the pharmacokinetics of dexpramipexole in healthy volunteers. While the specific quantitative results of this study are not widely published in the peer-reviewed literature, the initiation of such a study underscores the importance of the OCT2 pathway in dexpramipexole's clearance and the recognized potential for interaction with OCT2 inhibitors.
Troubleshooting Guides
Guide 1: Unexpected Variability in Dexpramipexole Exposure in In Vivo Models
Issue: You are observing significant and unexpected variability in the plasma concentrations of dexpramipexole in your animal models.
Potential Cause: Co-administration of a compound that is an unrecognized inhibitor of the OCT2 transporter.
Troubleshooting Steps:
-
Review all co-administered compounds: Carefully examine all substances being administered to the animals, including vehicle components, anesthetics, and analgesics.
-
Literature search: Conduct a thorough literature search to determine if any of the co-administered compounds are known substrates or inhibitors of OCT2.
-
In vitro transporter inhibition assay: If a potential interactor is identified, or if the cause remains unknown, perform an in vitro OCT2 inhibition assay to assess the inhibitory potential of the co-administered compound(s). A detailed protocol for this assay is provided below.
-
Staggered dosing: If a co-administered compound is found to be an OCT2 inhibitor, consider a staggered dosing schedule to minimize the temporal overlap of peak concentrations of dexpramipexole and the interacting compound.
-
Alternative compounds: If possible, substitute the interacting compound with one that is not an OCT2 inhibitor.
Guide 2: Designing an In Vitro Experiment to Assess a Test Compound's Potential to Interact with Dexpramipexole
Issue: You need to determine if your novel compound has the potential to alter dexpramipexole's disposition.
Approach: Conduct an in vitro OCT2 inhibition assay using cells that overexpress the human OCT2 transporter.
Experimental Workflow:
Caption: Workflow for assessing the DDI potential of a test compound with dexpramipexole.
Data Presentation
Table 1: Potential Drug-Drug Interactions with Dexpramipexole via OCT2 Inhibition
| Interacting Drug Class | Example Drugs | Potential Clinical Consequence | Recommendation for Experimental Design |
| H2 Receptor Antagonists | Cimetidine | Increased plasma concentration of dexpramipexole | Avoid co-administration or conduct a pilot study to quantify the interaction. |
| Antidiabetic Drugs | Metformin | Potential for competitive inhibition of renal clearance | Monitor for changes in the exposure of both drugs if co-administered. |
| Antiviral Drugs | Lamivudine, Dolutegravir | Potential for increased dexpramipexole exposure | Evaluate the OCT2 inhibitory potential of the antiviral agent in vitro. |
| Antiarrhythmic Drugs | Quinidine, Procainamide | Potential for increased dexpramipexole exposure | Use with caution and consider in vitro assessment of interaction potential. |
Note: This table is illustrative and not exhaustive. The clinical significance of these potential interactions may vary.
Experimental Protocols
Protocol 1: In Vitro OCT2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on OCT2-mediated transport.
Materials:
-
Human Embryonic Kidney (HEK293) cells stably transfected with human OCT2 (SLC22A2)
-
Control HEK293 cells (mock-transfected)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum
-
Phosphate-buffered saline (PBS)
-
Test compound stock solution (in DMSO)
-
Known OCT2 substrate (e.g., [14C]-Metformin or [3H]-MPP+)
-
Known OCT2 inhibitor as a positive control (e.g., cimetidine)
-
Scintillation fluid and counter
Methodology:
-
Cell Culture: Culture OCT2-expressing and mock-transfected HEK293 cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator. Seed cells in 24-well plates and grow to confluence.
-
Preparation of Solutions: Prepare serial dilutions of the test compound and the positive control in transport buffer (e.g., Hanks' Balanced Salt Solution). Prepare the radiolabeled OCT2 substrate at a concentration below its Km value.
-
Inhibition Assay:
-
Wash the cell monolayers twice with pre-warmed transport buffer.
-
Pre-incubate the cells with the test compound dilutions or positive control for 10-15 minutes at 37°C.
-
Initiate the transport reaction by adding the radiolabeled substrate to each well.
-
Incubate for a short period (e.g., 2-5 minutes) at 37°C, ensuring the uptake is in the linear range.
-
Stop the reaction by aspirating the substrate solution and rapidly washing the cells three times with ice-cold transport buffer.
-
-
Quantification:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific uptake (measured in mock-transfected cells) from the total uptake in OCT2-expressing cells to determine the OCT2-specific transport.
-
Plot the percentage of inhibition of OCT2-specific transport against the concentration of the test compound.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Mandatory Visualization
Signaling Pathway: Eosinophil Maturation
The precise molecular target of dexpramipexole in inhibiting eosinophil maturation is not yet fully elucidated. However, it is known to act on the pathway of eosinophilopoiesis. The following diagram illustrates the key known regulators of this process.
Caption: Simplified signaling pathway of eosinophil maturation from hematopoietic stem cells.
References
Optimizing Dexpramipexole Dose for Maximal Eosinophil Reduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information for optimizing the use of dexpramipexole (B1663564) in experimental settings to achieve maximal eosinophil reduction. It includes troubleshooting advice, frequently asked questions (FAQs), comprehensive data from clinical trials, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for dexpramipexole in reducing eosinophil counts?
A1: Dexpramipexole is understood to inhibit the maturation of eosinophils within the bone marrow.[1][2][3][4] Evidence from bone marrow biopsies in clinical trial participants shows a selective absence of mature eosinophils and a predominance of earlier eosinophil precursors, such as promyelocytes, suggesting a maturational arrest.[1][2] The precise molecular target of dexpramipexole within the eosinophil differentiation pathway is still under investigation.
Q2: How long does it take to observe a significant reduction in peripheral blood eosinophils after starting dexpramipexole treatment?
A2: The eosinophil-lowering effect of dexpramipexole has a relatively slow onset. Significant reductions in peripheral blood eosinophil counts are typically observed after one month of treatment, with the maximal effect being reached after three to four months of continuous dosing.[1][5][6] This timeframe is consistent with the drug's proposed mechanism of inhibiting the maturation of new eosinophils in the bone marrow.
Q3: Is the eosinophil reduction by dexpramipexole dose-dependent?
A3: Yes, clinical trial data has demonstrated a dose-dependent reduction in absolute eosinophil counts (AEC).[1][5][7] Higher doses of dexpramipexole have been correlated with a greater percentage reduction in eosinophils.
Q4: What are the common adverse events associated with dexpramipexole-induced eosinophil reduction?
A4: Dexpramipexole has been generally well-tolerated in clinical trials.[1][5][7] Notably, the reduction in eosinophils has not been associated with an increased rate of infections.[1][5]
Q5: What happens to eosinophil counts after discontinuing dexpramipexole?
A5: Upon withdrawal of dexpramipexole, peripheral blood eosinophil counts partially recover towards baseline levels.[1][5][6]
Troubleshooting Experimental Discrepancies
| Issue | Potential Cause(s) | Recommended Action(s) |
| No significant eosinophil reduction observed in vitro. | 1. Inappropriate cell culture model.2. Insufficient incubation time.3. Incorrect dexpramipexole concentration. | 1. Use primary human or murine hematopoietic stem and progenitor cells (HSPCs) capable of differentiating into eosinophils. A co-culture system with stromal cells may be necessary.2. Extend the culture period to at least 7-14 days to allow for eosinophil differentiation from progenitors.3. Perform a dose-response study with a range of dexpramipexole concentrations. |
| High variability in eosinophil counts between samples. | 1. Inconsistent cell seeding density.2. Variability in cytokine concentrations.3. Technical error in cell counting. | 1. Ensure precise cell counting and seeding at the start of the experiment.2. Prepare fresh cytokine stocks and use consistent concentrations across all wells.3. Use a validated automated cell counter or flow cytometry for accurate eosinophil quantification. |
| Toxicity observed in cell cultures at effective doses. | 1. Off-target effects of the compound.2. Poor quality of the dexpramipexole compound. | 1. Assess cell viability using assays like MTT or trypan blue exclusion. If toxicity is high, consider evaluating analogues of dexpramipexole.2. Ensure the purity and stability of the dexpramipexole used. |
Quantitative Data Summary
The following tables summarize the dose-dependent effects of dexpramipexole on absolute eosinophil count (AEC) as observed in key clinical trials.
Table 1: Dose-Response of Dexpramipexole on Absolute Eosinophil Count (AEC) in Eosinophilic Asthma (EXHALE Phase II Trial) [7][8]
| Dexpramipexole Dose (Twice Daily) | Mean Reduction in AEC from Baseline at Week 12 (Placebo-Corrected) |
| 37.5 mg | 55% |
| 75 mg | 66% |
| 150 mg | 77% |
Table 2: Eosinophil Reduction in a Phase II Trial for Chronic Rhinosinusitis with Nasal Polyps
| Dexpramipexole Dose | Reduction in Blood AEC | Reduction in Nasal Polyp Tissue Eosinophils |
| 300 mg daily for 6 months | Almost 10-fold | 94% |
Experimental Protocols
Protocol 1: In Vitro Assessment of Dexpramipexole's Effect on Eosinophil Differentiation from Human Cord Blood-Derived CD34+ Cells
Objective: To determine the dose-dependent effect of dexpramipexole on the in vitro differentiation of human hematopoietic progenitor cells into eosinophils.
Materials:
-
Cryopreserved human cord blood-derived CD34+ cells
-
SFEM II (StemSpan™ SFEM II) media
-
Cytokine cocktail for eosinophil differentiation:
-
Stem Cell Factor (SCF)
-
Flt-3 Ligand (Flt-3L)
-
Interleukin-3 (IL-3)
-
Interleukin-5 (IL-5)
-
Granulocyte-macrophage colony-stimulating factor (GM-CSF)
-
-
Dexpramipexole stock solution (in DMSO)
-
96-well cell culture plates
-
Flow cytometer
-
Antibodies for flow cytometry:
-
Anti-CD45
-
Anti-Siglec-8
-
Anti-CD16
-
Anti-CD11b
-
Methodology:
-
Thaw and culture CD34+ cells in SFEM II media supplemented with SCF and Flt-3L for 24 hours.
-
Seed the cells at a density of 1 x 10^5 cells/mL in a 96-well plate.
-
Prepare a serial dilution of dexpramipexole in the culture media. A vehicle control (DMSO) must be included.
-
Add the dexpramipexole dilutions or vehicle control to the respective wells.
-
Supplement the culture media with IL-3, IL-5, and GM-CSF to induce eosinophil differentiation.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 14 days. Refresh the media and compounds every 3-4 days.
-
On day 14, harvest the cells and stain with fluorescently labeled antibodies against CD45, Siglec-8, CD16, and CD11b.
-
Analyze the cells using a flow cytometer. Eosinophils are identified as CD45+ Siglec-8+ CD16- CD11b+.
-
Quantify the percentage and absolute number of eosinophils in each treatment condition.
Protocol 2: Analysis of Bone Marrow from Dexpramipexole-Treated Mice
Objective: To assess the impact of dexpramipexole on eosinophil maturation in an in vivo model.
Materials:
-
C57BL/6 mice
-
Dexpramipexole
-
Vehicle control
-
Syringes and needles for oral gavage
-
Flow cytometer
-
Antibodies for murine eosinophil analysis (e.g., anti-Siglec-F, anti-CCR3)
-
Reagents for bone marrow isolation
-
Slides and stains for morphological analysis (e.g., Wright-Giemsa)
Methodology:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Divide mice into treatment and control groups.
-
Administer dexpramipexole or vehicle control daily via oral gavage for 4 weeks.
-
At the end of the treatment period, euthanize the mice and isolate bone marrow from the femurs and tibias.
-
For flow cytometry, prepare a single-cell suspension of the bone marrow and stain with antibodies against murine eosinophil markers.
-
For morphological analysis, prepare bone marrow smears on glass slides and perform Wright-Giemsa staining.
-
Analyze the percentage of mature eosinophils and their precursors in the bone marrow using both flow cytometry and microscopy.
Visualizations
Caption: Proposed mechanism of dexpramipexole on eosinophil maturation in the bone marrow.
Caption: General workflow for in vitro and in vivo assessment of dexpramipexole.
References
- 1. Dexpramipexole as an oral steroid-sparing agent in hypereosinophilic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. saturnpartnersvc.com [saturnpartnersvc.com]
- 5. The targeted eosinophil-lowering effects of dexpramipexole in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. areteiatx.com [areteiatx.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. areteiatx.com [areteiatx.com]
Overcoming poor solubility of dexpramipexole for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dexpramipexole (B1663564) in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended form of dexpramipexole for use in aqueous-based in vitro assays?
For aqueous solutions, it is highly recommended to use dexpramipexole dihydrochloride (B599025) . This salt form exhibits significantly higher water solubility (>15 mg/mL) compared to the free base.[1] Some sources indicate its solubility in water can reach 100 mg/mL with the aid of ultrasonication.[2]
Q2: I am observing precipitation when I dilute my dexpramipexole stock solution into my cell culture media. What could be the cause and how can I prevent it?
Precipitation upon dilution of a DMSO stock into aqueous media is a common issue with poorly soluble compounds. This typically occurs when the concentration of the compound in the final solution exceeds its aqueous solubility limit.
To prevent this:
-
Use Dexpramipexole Dihydrochloride: If compatible with your experimental design, using the highly water-soluble dihydrochloride salt is the most effective way to avoid precipitation.
-
Lower the Final Concentration: Ensure the final concentration of dexpramipexole in your assay does not exceed its aqueous solubility.
-
Optimize Dilution Technique: Add the DMSO stock solution to the aqueous buffer/media dropwise while vortexing or stirring to ensure rapid and uniform dispersion. Avoid adding the aqueous solution to the DMSO stock.
-
Control DMSO Concentration: Keep the final concentration of DMSO in your cell culture media as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[3]
Q3: What is the known mechanism of action of dexpramipexole?
The exact mechanism of action of dexpramipexole is still under investigation. However, two primary effects have been identified:
-
Eosinophil Lowering: Dexpramipexole has been shown to reduce the number of eosinophils in both blood and tissue.[4][5][6] Evidence suggests that it inhibits the maturation of eosinophils in the bone marrow, potentially at the promyelocyte stage.[4][7]
-
Mitochondrial Modulation: Dexpramipexole has been found to have neuroprotective effects by improving mitochondrial function. It is known to bind to the F1Fo ATP synthase, which can lead to increased ATP production and protection against cellular stress.[2][8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in aqueous buffer. | Using dexpramipexole free base, which has low aqueous solubility. | Use this compound, which is highly water-soluble.[1][2] |
| Precipitation observed in cell culture media after adding DMSO stock. | The final concentration of dexpramipexole exceeds its aqueous solubility. The final DMSO concentration is too high, causing the compound to crash out. | Prepare a serial dilution of your DMSO stock in DMSO before the final dilution into the aqueous media. Ensure the final DMSO concentration in the media is low (e.g., <0.5%). Consider using a lower final concentration of dexpramipexole. |
| Inconsistent results between experiments. | Incomplete dissolution of the stock solution. Degradation of the compound in solution. | Always ensure your stock solution is fully dissolved before use. Sonication can aid in dissolving dexpramipexole in DMSO.[8] Prepare fresh dilutions from a frozen stock for each experiment. |
| Cell toxicity observed at higher concentrations. | The concentration of the organic solvent (e.g., DMSO) is too high. The compound itself may have cytotoxic effects at high concentrations. | Perform a dose-response curve for DMSO on your specific cell line to determine the maximum tolerated concentration. Always include a vehicle control (media with the same percentage of DMSO) in your experiments. |
Data Presentation
Solubility of Dexpramipexole and its Dihydrochloride Salt
| Compound Form | Solvent | Reported Solubility | Reference(s) |
| Dexpramipexole (Free Base) | DMSO | 8 mg/mL (37.86 mM) | [8] |
| DMSO | 10 mM | ||
| This compound | Water | >15 mg/mL | [1] |
| Water | 100 mg/mL (with sonication) | [2] | |
| DMSO | ≥ 100 mg/mL (351.79 mM) | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of Dexpramipexole (Free Base) in DMSO
Materials:
-
Dexpramipexole (free base) powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh the Compound: Accurately weigh a precise amount of dexpramipexole powder (e.g., 2.11 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of dexpramipexole (211.33 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration. For 2.11 mg, this would be 1 mL.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the dexpramipexole powder.
-
Mixing: Vortex the solution for 1-2 minutes.
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath sonicator for 5-10 minutes.[8] Gentle warming to 37°C can also be applied, but be cautious of potential compound degradation with prolonged heat.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: In Vitro Treatment of Cultured Cells with Dexpramipexole
Materials:
-
10 mM Dexpramipexole stock solution in DMSO
-
Appropriate cell culture medium
-
Cultured cells in multi-well plates
Procedure:
-
Prepare Intermediate Dilutions: From your 10 mM stock solution in DMSO, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO. This helps to minimize the volume of DMSO added to the final culture.
-
Prepare Final Working Solutions: Pre-warm the cell culture medium to 37°C. Add a small volume of the appropriate DMSO intermediate to the pre-warmed medium to achieve the desired final concentration of dexpramipexole. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of a 10 mM DMSO stock.
-
Rapid Mixing: Immediately after adding the DMSO stock to the medium, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion.
-
Cell Treatment: Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of dexpramipexole.
-
Vehicle Control: In parallel, treat a set of cells with a vehicle control medium containing the same final concentration of DMSO as the highest concentration of dexpramipexole used.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24 hours).
Visualizations
References
- 1. areteiatx.com [areteiatx.com]
- 2. Dexpramipexole improves bioenergetics and outcome in experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. The targeted eosinophil-lowering effects of dexpramipexole in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 6. Dexpramipexole: a new oral treatment for asthma? [aaaai.org]
- 7. Dexpramipexole improves bioenergetics and outcome in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The mitochondrial complex V-associated large-conductance inner membrane current is regulated by cyclosporine and dexpramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in dexpramipexole neuroprotection studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dexpramipexole (B1663564) in neuroprotection studies. The inconsistent results observed between early-phase promising data and later-stage clinical trial failures for Amyotrophic Lateral Sclerosis (ALS) have raised several questions. This guide aims to address potential experimental variables and provide clarity on methodological considerations.
Troubleshooting Guide
This section addresses specific issues researchers may encounter during their experiments with dexpramipexole.
Question 1: My in vitro neuroprotection assay with dexpramipexole is showing inconsistent or no protective effect. What are the potential reasons?
Answer:
Inconsistent results in in vitro neuroprotection assays with dexpramipexole can stem from several factors related to your experimental setup. Here are key areas to troubleshoot:
-
Cell Model and Health:
-
Cell Line vs. Primary Neurons: The choice of neuronal cell model is critical. While cell lines like SH-SY5Y are convenient, their metabolic and signaling pathways may differ significantly from primary neurons. Results from cell lines may not always translate to more relevant primary neuronal cultures.[1][2]
-
Cellular Stressor: The nature and concentration of the neurotoxic insult are crucial. The protective effects of dexpramipexole may be more apparent against stressors that directly impact mitochondrial function and energy production, such as rotenone (B1679576) or oligomycin, rather than all types of neuronal injury.[1][3]
-
Cell Culture Conditions: Ensure consistent and optimal cell culture conditions, including media composition, pH, temperature, and CO2 levels. Variations in these conditions can significantly impact neuronal health and response to treatment.
-
-
Dexpramipexole Concentration and Treatment Protocol:
-
Dose-Response: It is essential to perform a comprehensive dose-response analysis. Preclinical studies have shown neuroprotective effects at concentrations typically in the micromolar range (e.g., ≥10µM).[1]
-
Pre-treatment vs. Co-treatment: The timing of dexpramipexole administration relative to the neurotoxic insult can influence the outcome. Pre-treatment for a sufficient duration (e.g., 24 hours) may be necessary to allow for the drug to exert its effects on mitochondrial bioenergetics.[2]
-
-
Endpoint Assay Selection:
-
Viability vs. Specific Mechanisms: Assays like MTT or LDH release provide a general measure of cell viability. To specifically investigate dexpramipexole's mechanism, consider assays that measure mitochondrial function, such as ATP production, oxygen consumption rates, or mitochondrial membrane potential.[1][4][5]
-
Question 2: My preclinical study in an ALS animal model (e.g., SOD1G93A mice) is not replicating the initial positive survival or functional benefits reported for dexpramipexole. What should I consider?
Answer:
The failure to replicate initial positive findings in ALS animal models is a significant concern and was a key issue in the clinical development of dexpramipexole. Here are critical factors to review in your experimental design:
-
Rigor of Preclinical Study Design:
-
Statistical Power: Initial preclinical studies that showed a benefit may have been underpowered. Ensure your study has a sufficient number of animals per group to detect a statistically significant effect.
-
Blinding and Randomization: Implement rigorous blinding of investigators to treatment allocation and randomize animals to treatment groups to avoid bias.
-
Gender Balance: Use both male and female animals in your study cohorts, as disease progression and treatment response can differ between sexes.
-
Genetic Background of the Animal Model: The genetic background of the SOD1G93A mice can influence disease onset and progression. Ensure you are using a well-characterized and consistent mouse line.
-
-
Dexpramipexole Dosing and Bioavailability:
-
Dose and Route of Administration: The dose and route of administration should be sufficient to achieve therapeutic concentrations in the central nervous system (CNS). Dexpramipexole is orally bioavailable and can cross the blood-brain barrier.[6]
-
Pharmacokinetics: Verify the plasma and CNS concentrations of dexpramipexole in your animal model to ensure they are within the expected therapeutic range.
-
-
Outcome Measures:
-
Functional Assessments: Use standardized and validated functional assessments for motor function in mice, such as rotarod performance or grip strength.
-
Survival Analysis: Employ appropriate statistical methods for survival analysis.
-
-
Re-evaluation of Preclinical Efficacy: It is important to note that a later, more rigorously designed preclinical study in SOD1G93A mice failed to show any benefit of dexpramipexole on neuromotor disease progression or survival, questioning the robustness of the initial positive reports.[7]
Frequently Asked Questions (FAQs)
Q1: What is the proposed neuroprotective mechanism of action of dexpramipexole?
A1: Dexpramipexole's neuroprotective effects are believed to be primarily mediated through its action on mitochondria.[8] It is thought to enhance mitochondrial efficiency by increasing ATP production while reducing oxygen consumption.[1][9] The proposed mechanism involves the binding of dexpramipexole to the F1Fo-ATP synthase, a key enzyme in cellular energy production.[4] By improving mitochondrial function, dexpramipexole may help neurons better withstand cellular stress, reduce the production of reactive oxygen species (ROS), and inhibit apoptotic pathways.[10]
Q2: Why did the Phase III EMPOWER trial of dexpramipexole in ALS fail despite promising Phase II results?
A2: The failure of the Phase III EMPOWER trial is a stark example of the challenges in translating promising early-phase clinical data into late-stage success. Several factors may have contributed to this discrepancy:
-
Subtle Effects in Phase II: The positive signals in the Phase II trial were modest and, in some cases, not statistically significant on their own.[8] For example, there was a 21% reduction in the decline of the ALS Functional Rating Scale-Revised (ALSFRS-R) in the high-dose group compared to the low-dose group, but this was a trend (p=0.177).[11] A combined assessment of function and survival (CAFS) did show a statistically significant benefit.[8][12]
-
Larger, More Heterogeneous Population in Phase III: The Phase III trial enrolled a much larger and more diverse patient population, which may have diluted the treatment effect observed in the smaller, more select Phase II cohort.[13][14]
-
Limitations of Preclinical Models: The preclinical animal models, such as the SOD1G93A mouse, may not fully recapitulate the complex and heterogeneous pathology of human ALS.[8] As mentioned, later rigorous preclinical studies failed to show efficacy.[7]
-
Complexity of ALS Pathophysiology: ALS is a multifactorial disease, and targeting a single pathway, such as mitochondrial dysfunction, may not be sufficient to significantly alter the disease course in a broad patient population.
Q3: What are the key takeaways for researchers from the inconsistent results of dexpramipexole neuroprotection studies?
A3: The dexpramipexole story offers several important lessons for neuroprotective drug development:
-
Rigorous Preclinical Evaluation is Paramount: The initial preclinical data supporting a drug's progression to clinical trials must be robust, reproducible, and conducted with the highest scientific standards, including adequate statistical power, blinding, and randomization.
-
Cautious Interpretation of Early-Phase Clinical Data: Promising but modest signals in Phase II trials should be interpreted with caution.
-
Understanding Target Engagement: It is crucial to have biomarkers that can confirm the drug is reaching its target in the CNS and exerting the desired biological effect.
-
Addressing Disease Heterogeneity: The variability in disease progression and underlying pathology in neurodegenerative diseases like ALS needs to be considered in clinical trial design.
Data Presentation
Table 1: Summary of Dexpramipexole Phase II Clinical Trial Results in ALS (Part 2, 24 weeks)
| Outcome Measure | 300 mg/day Dexpramipexole | 50 mg/day Dexpramipexole | p-value |
| Change in ALSFRS-R Score | |||
| Mean Slope of Decline | -1.08 to -1.10 | -1.22 to -1.50 | 0.177 (overall) |
| Combined Assessment of Function and Survival (CAFS) | |||
| Mean Rank | 52.4 | 41.1 | 0.046 |
| Mortality | |||
| Hazard Ratio | 0.32 (68% reduction) | (Reference) | 0.07 |
Data compiled from post-hoc analyses of the Phase II trial.[8][11][12]
Table 2: In Vitro Effects of Dexpramipexole on Neuronal ATP Levels
| Cell Type | Dexpramipexole Concentration | Change in ATP Levels |
| Cultured Hippocampal Neurons | 10µM | ~11% increase |
| SH-SY5Y Neuroblastoma Cells | 1-100µM | Up to ~18% increase |
Data from in vitro studies demonstrating dexpramipexole's effect on cellular bioenergetics.[1][9]
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay in Primary Cortical Neurons
-
Cell Culture:
-
Isolate primary cortical neurons from embryonic day 18 (E18) rat or mouse embryos.
-
Plate neurons on poly-D-lysine coated plates at an appropriate density.
-
Culture neurons in Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin.
-
-
Dexpramipexole Treatment:
-
After 7-9 days in vitro (DIV), pre-treat neurons with varying concentrations of dexpramipexole (e.g., 1, 10, 30, 100 µM) or vehicle control for 24 hours.
-
-
Induction of Neuronal Injury:
-
Following pre-treatment, expose neurons to a neurotoxic insult, such as the mitochondrial complex I inhibitor rotenone (e.g., 1 µM) or the proteasome inhibitor PSI (e.g., 150-650 nM), for a defined period (e.g., 24 hours).[1]
-
-
Assessment of Neuroprotection:
-
Measure cell viability using a standard assay such as the MTT assay or by quantifying LDH release into the culture medium.
-
For mechanistic insights, assess mitochondrial function by measuring ATP levels using a luciferase-based assay (e.g., CellTiter-Glo®) or oxygen consumption rates using a Seahorse XF Analyzer.[1][2]
-
Protocol 2: Assessment of Mitochondrial ATP Production
-
Cell Preparation:
-
Culture neuronal cells (e.g., primary neurons or SH-SY5Y cells) in appropriate multi-well plates.
-
-
Dexpramipexole Incubation:
-
Treat cells with dexpramipexole at various concentrations for a specified duration (e.g., 6-24 hours).
-
-
ATP Measurement:
-
Use a commercial ATP luminescence assay kit (e.g., ATPlite Kit or CellTiter-Glo®).
-
Lyse the cells according to the manufacturer's protocol to release ATP.
-
Add the luciferase-luciferin substrate solution.
-
Measure luminescence using a plate reader.
-
Normalize ATP levels to protein concentration in each well.[1][4]
-
Visualizations
References
- 1. Effects of dexpramipexole on brain mitochondrial conductances and cellular bioenergetic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotection induced by dexpramipexole delays disease progression in a mouse model of progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dexpramipexole improves bioenergetics and outcome in experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mitochondrial Complex V–Associated Large-Conductance Inner Membrane Current Is Regulated by Cyclosporine and Dexpramipexole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BioCentury - Dexpramipexole: Additional Phase II data [biocentury.com]
- 8. Amyotrophic lateral sclerosis and the clinical potential of dexpramipexole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. neurology.org [neurology.org]
- 12. Dexpramipexole effects on functional decline and survival in subjects with amyotrophic lateral sclerosis in a Phase II study: subgroup analysis of demographic and clinical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. clinician.nejm.org [clinician.nejm.org]
- 14. Dexpramipexole versus placebo for patients with amyotrophic lateral sclerosis (EMPOWER): a randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dexpramipexole vs. Pramipexole High-Dose Tolerability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the high-dose tolerability of dexpramipexole (B1663564) as compared to its S(-) enantiomer, pramipexole (B1678040). The information is presented in a question-and-answer format to directly address potential queries and issues encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in mechanism of action between dexpramipexole and pramipexole that influences their tolerability at high doses?
A1: Dexpramipexole is the R(+) enantiomer of pramipexole, and this stereoisomerism is the primary determinant of their distinct pharmacological profiles and, consequently, their high-dose tolerability. Pramipexole, the S(-) enantiomer, is a potent dopamine (B1211576) agonist with high affinity for D2, D3, and D4 dopamine receptors.[1] This activity is responsible for its therapeutic effects in Parkinson's disease and restless legs syndrome, but also its dose-limiting side effects such as orthostatic hypotension, hallucinations, and somnolence.[1][2][3] In contrast, dexpramipexole has a significantly lower affinity for dopamine receptors, making it substantially less likely to cause these dopaminergic adverse effects.[1][4] This fundamental difference allows for the administration of much higher doses of dexpramipexole compared to pramipexole.
Q2: How do the maximum tolerated doses of dexpramipexole and pramipexole compare?
A2: Dexpramipexole has been shown to be safe and well-tolerated at doses significantly higher than the maximum recommended daily dose of pramipexole for Parkinson's disease.[1] Clinical trials have investigated dexpramipexole at single doses up to 300 mg and multiple doses of 150 mg twice daily (300 mg/day), which were well-tolerated in healthy adults.[5] In contrast, the maximum recommended daily dose of pramipexole for Parkinson's disease is 4.5 mg.[6] It has been noted that dexpramipexole has been tolerated at doses up to 67-fold higher than the maximum recommended daily dose of pramipexole in patients with Parkinson's disease.[1]
Q3: What are the most common adverse events observed at high doses of dexpramipexole versus pramipexole?
A3: The adverse event profiles of the two drugs differ significantly at high doses, primarily due to their differing affinities for dopamine receptors.
-
Dexpramipexole: In clinical trials, dexpramipexole has been generally well-tolerated.[7][8][9][10] The most commonly reported adverse events have been mild to moderate and include headache.[11] In a trial for hypereosinophilic syndromes, adverse events were self-limited and did not lead to drug discontinuation.[12]
-
Pramipexole: Higher doses of pramipexole are associated with a greater incidence and severity of dopaminergic side effects.[2] Common adverse events include nausea, dizziness, somnolence (sudden sleep attacks), constipation, hallucinations, and orthostatic hypotension.[2][3][13][14][15]
Troubleshooting Guides
Issue: High incidence of dopaminergic side effects (e.g., hallucinations, orthostatic hypotension) in our preclinical/clinical study.
Troubleshooting Steps:
-
Verify the Enantiomeric Purity: Ensure that the investigational compound is indeed dexpramipexole (the R(+) enantiomer) and not contaminated with pramipexole (the S(-) enantiomer). Dexpramipexole's low affinity for dopamine receptors should minimize these effects.[1][4]
-
Evaluate Concomitant Medications: Assess if other medications with central nervous system activity are being co-administered, as this could potentiate side effects.
-
Dose De-escalation: If using pramipexole, a dose reduction is the standard approach to mitigate dopaminergic adverse events.[2] For dexpramipexole, while less likely, consider if the observed effects are dose-dependent.
Issue: Unexpected adverse events observed in our dexpramipexole study.
Troubleshooting Steps:
-
Review the Literature: Compare the observed adverse events with those reported in completed clinical trials of dexpramipexole for conditions such as amyotrophic lateral sclerosis (ALS) and eosinophilic asthma.[7][8][12] The safety profile of dexpramipexole has been evaluated in approximately 1,200 patients.[16]
-
Assess Patient Population: Consider the underlying conditions and comorbidities of the study population, as these may influence the tolerability profile.
-
Pharmacokinetic Analysis: Investigate for any unexpected drug accumulation or altered metabolism that could lead to higher-than-expected plasma concentrations.
Data Presentation
Table 1: Comparative Tolerability and Dosing of Dexpramipexole vs. Pramipexole
| Feature | Dexpramipexole | Pramipexole |
| Primary Mechanism | Low affinity for dopamine receptors[1][4] | Potent dopamine agonist (D2/D3/D4)[1] |
| Maximum Tolerated Dose | Single doses up to 300 mg; multiple doses of 150 mg twice daily[5] | Maximum recommended daily dose of 4.5 mg for Parkinson's Disease[6] |
| Common High-Dose AEs | Headache (mild to moderate)[11] | Nausea, dizziness, somnolence, constipation, hallucinations, orthostatic hypotension[2][3][13][14][15] |
| Dose-Limiting Toxicity | Not prominently reported within tested ranges | Dopaminergic side effects[1] |
Table 2: Adverse Events Reported in a Phase 2 Trial of Dexpramipexole in Eosinophilic Asthma
| Adverse Event | Dexpramipexole (37.5 mg BID) | Dexpramipexole (75 mg BID) | Dexpramipexole (150 mg BID) | Placebo |
| Subjects with at least one AE | 46.2% | 46.2% | 42.9% | 33.3% |
| Serious AEs | 0 | 0 | 0 | 0 |
| Deaths | 0 | 0 | 0 | 0 |
| Source: Adapted from J Allergy Clin Immunol 2023;152:1121-30.[7] |
Experimental Protocols
Protocol: Assessment of Safety and Tolerability in a Phase 2 Clinical Trial of Dexpramipexole in Eosinophilic Asthma (EXHALE Trial)
-
Study Design: A randomized, double-blind, placebo-controlled, proof-of-concept trial.[8]
-
Participants: Adults with inadequately controlled moderate to severe asthma and a blood absolute eosinophil count (AEC) ≥300/μL.[8]
-
Intervention: Participants were randomly assigned (1:1:1:1) to receive dexpramipexole 37.5 mg, 75 mg, or 150 mg twice daily (BID), or a matching placebo for 12 weeks.[8]
-
Safety Assessments:
-
Monitoring and recording of all treatment-emergent adverse events (AEs), defined as any AE that starts or worsens after the first dose of the study drug.[7]
-
Regular monitoring of vital signs.
-
Standard clinical laboratory tests (hematology, clinical chemistry).
-
Electrocardiograms (ECGs).
-
-
Outcome Measures: The primary safety outcome was the incidence and severity of treatment-emergent AEs.[7]
Mandatory Visualizations
Caption: Comparative Dopaminergic Receptor Activity.
Caption: EXHALE Phase 2 Trial Workflow.
References
- 1. Dexpramipexole, the R(+) enantiomer of pramipexole, for the potential treatment of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pramipexole Side Effects: Common and Rare Symptoms People Experience - GoodRx [goodrx.com]
- 3. Pramipexole side effects and how to avoid them [singlecare.com]
- 4. Dexpramipexole - Wikipedia [en.wikipedia.org]
- 5. Safety, tolerability, and pharmacokinetics of KNS-760704 (dexpramipexole) in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pramipexole Dosage Guide: Info and Recommended Dosage - GoodRx [goodrx.com]
- 7. areteiatx.com [areteiatx.com]
- 8. Safety and Efficacy of Dexpramipexole in Eosinophilic Asthma (EXHALE): A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dexpramipexole: a new oral treatment for asthma? [aaaai.org]
- 10. Dexpramipexole for Eosinophilic Asthma · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 11. Pharmacokinetics of renally excreted drug dexpramipexole in subjects with impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dexpramipexole as an oral steroid-sparing agent in hypereosinophilic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pramipexole: MedlinePlus Drug Information [medlineplus.gov]
- 14. medcentral.com [medcentral.com]
- 15. Pramipexole (Oral): Side Effects, Dosage, Uses, and More [healthline.com]
- 16. biospace.com [biospace.com]
Validation & Comparative
Dexpramipexole vs. (S)-Pramipexole: A Comparative Guide to their Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of Dexpramipexole (B1663564) and its enantiomer, (S)-pramipexole. While structurally mirror images, these compounds exhibit distinct pharmacological profiles that translate to different mechanisms of neuroprotection and clinical applications. (S)-pramipexole is an established dopamine (B1211576) agonist for treating Parkinson's disease, whereas Dexpramipexole, with its low affinity for dopamine receptors, has been investigated for neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS).[1][2][3]
Core Mechanisms of Neuroprotection
(S)-pramipexole and Dexpramipexole share a common, dopamine-independent neuroprotective pathway centered on mitochondrial health.[1][4][5] However, (S)-pramipexole possesses an additional mechanism mediated by its potent dopamine D2/D3 receptor agonism.
(S)-Pramipexole exerts its neuroprotective effects through a dual mechanism:
-
Dopamine Receptor-Dependent Action: As a dopamine agonist, it stimulates D2 and D3 receptors, which is central to its therapeutic effect in Parkinson's disease.[6][7] This action can also contribute to neuroprotection in models of Parkinson's disease by, for example, downregulating the dopamine transporter, thereby reducing the uptake of neurotoxins like MPP+.[8]
-
Dopamine Receptor-Independent Action: At higher concentrations, (S)-pramipexole demonstrates neuroprotective effects independent of dopamine receptor activation.[9][10][11] These effects are largely attributed to its ability to act as an antioxidant and protect mitochondria.[4][5][7]
Dexpramipexole lacks significant dopaminergic activity and is therefore tolerated at much higher doses in humans, which is a key distinction for its development as a neuroprotective agent.[3][12][13] Its neuroprotective effects are primarily attributed to its direct action on mitochondria:
-
Enhanced Bioenergetic Efficiency: Dexpramipexole has been shown to increase the efficiency of oxidative phosphorylation, leading to maintained or increased ATP production even with decreased oxygen consumption.[1][14][15] It is believed to bind to the F1Fo ATP synthase, enhancing its activity.[16]
-
Mitochondrial Stabilization: It inhibits increases in mitochondrial inner membrane ion conductance, preventing pathological swelling and maintaining the membrane potential necessary for ATP synthesis.[1][12][17]
-
Antioxidant Properties: Like its enantiomer, Dexpramipexole can reduce reactive oxygen species (ROS) within the mitochondria.[4][5][18]
The following diagram illustrates the distinct and overlapping neuroprotective signaling pathways of Dexpramipexole and (S)-pramipexole.
Quantitative Data Comparison
The following tables summarize quantitative data from preclinical studies, highlighting the neuroprotective efficacy of both compounds. Direct comparisons show that both enantiomers are often equipotent in dopamine-independent assays.
Table 1: In Vitro Neuroprotection and Antioxidant Effects
| Parameter | Cell Model | Insult | (S)-Pramipexole Effect | Dexpramipexole Effect | Reference |
| Cell Viability | SH-SY5Y neuroblastoma | H₂O₂ | Equipotent efficacy in preventing cell death | Equipotent efficacy in preventing cell death | [4][5] |
| Mitochondrial ROS Generation | SH-SY5Y neuroblastoma | H₂O₂ | Equipotent inhibition | Equipotent inhibition | [4][5] |
| Cell Viability | MES 23.5 dopaminergic cells | Dopamine / L-DOPA | Significant attenuation of cytotoxicity (4-100 µM) | Not Reported | [10] |
| Cell Viability | MES 23.5 dopaminergic cells | H₂O₂ | Dose-dependent protection | Not Reported | [10] |
| ATP Production | SH-SY5Y, Cortical Neurons | Baseline | Not Reported | Maintained or increased ATP with decreased O₂ consumption | [1][15] |
| Cytoprotection | Cultured Neurons/Glia | Oxygen-Glucose Deprivation | Not Reported | Reduced cell death | [16] |
Table 2: In Vivo Neuroprotective Effects
| Animal Model | Insult/Disease | (S)-Pramipexole Effect | Dexpramipexole Effect | Reference |
| Mouse Model | MPTP (Parkinson's) | Neuroprotective against DA neuron loss (at 1 mg/kg) | Not Reported | [8] |
| Mouse Model | Lactacystin (UPS Impairment) | Attenuated DA neuron loss and improved motor performance (0.1-0.5 mg/kg) | Not Reported | [19] |
| Mouse Model | Ischemic Stroke (MCAo) | Not Reported | Reduced brain infarct size and improved neuroscore | |
| Mouse Model | Progressive Multiple Sclerosis | Not Reported | Delayed disability progression and reduced axonal loss | |
| ALS Mouse Model | SOD1G93A | Showed increased running wheel activity | In one study, prolonged survival; in another, no effect on disease progression or survival | [20][21] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating research findings. Below are summaries of key experimental protocols used to evaluate the neuroprotective effects of Dexpramipexole and (S)-pramipexole.
In Vitro Cell Viability and Neuroprotection Assays
-
Objective: To quantify the ability of the compounds to protect cultured neuronal cells from a toxic insult.
-
Cell Lines: Commonly used lines include human neuroblastoma SH-SY5Y cells or dopaminergic cell lines like MES23.5.[4][10] Primary cortical neurons are also used for more physiologically relevant data.[1][16]
-
Protocol:
-
Cell Culture: Cells are cultured in appropriate media and conditions. For experiments measuring bioenergetic efficiency, glucose in the medium may be replaced with galactose to force reliance on oxidative phosphorylation.[15]
-
Pre-treatment: Cells are pre-incubated with varying concentrations of Dexpramipexole, (S)-pramipexole, or vehicle control for a specified period (e.g., 24 hours).[15]
-
Insult: A neurotoxic agent is added to the media. Common insults include:
-
Assessment: After the insult period, cell viability is measured using assays such as:
-
MTT or XTT assay: Measures mitochondrial metabolic activity.
-
LDH release assay: Measures cell membrane integrity.
-
Trypan Blue exclusion: Differentiates live from dead cells.[10]
-
-
Mitochondrial Function and Bioenergetics Assays
-
Objective: To directly measure the effects of the compounds on mitochondrial health and energy production.
-
Protocol:
-
Mitochondrial Isolation: Mitochondria are isolated from rat brain tissue or cultured cells via differential centrifugation.[1]
-
Oxygen Consumption: A Seahorse XF Analyzer or a Clark-type oxygen electrode is used to measure the oxygen consumption rate (OCR) in cultured cells or isolated mitochondria. This provides information on the activity of the electron transport chain.[1]
-
ATP Production: ATP levels are quantified using a luciferin-luciferase bioluminescence assay.[1][15] The ratio of ATP production to oxygen consumption is a measure of bioenergetic efficiency.
-
Mitochondrial ROS Measurement: Specific fluorescent probes (e.g., MitoSOX Red) are used to measure the generation of reactive oxygen species within the mitochondria of live cells, often analyzed by flow cytometry or fluorescence microscopy.[4][5]
-
Mitochondrial Membrane Potential (ΔΨm): Dyes like TMRE or JC-1 are used to assess the mitochondrial membrane potential, a key indicator of mitochondrial health.
-
The diagram below outlines a general workflow for comparing the neuroprotective efficacy of these two compounds.
Clinical Summary and Conclusion
The distinct pharmacological profiles of Dexpramipexole and (S)-pramipexole have guided their separate clinical development paths. (S)-pramipexole is an effective symptomatic treatment for Parkinson's disease, with its neuroprotective potential in humans remaining a topic of investigation.[6][23]
Dexpramipexole was advanced into late-stage clinical trials for ALS based on its potent mitochondrial-sparing effects and excellent safety profile.[12] A Phase II trial showed promising, dose-dependent reductions in functional decline and mortality.[24][25] However, a large-scale Phase III trial (EMPOWER) ultimately failed to demonstrate efficacy in slowing disease progression or improving survival in ALS patients, leading to the discontinuation of its development for this indication.[17][26]
References
- 1. Effects of dexpramipexole on brain mitochondrial conductances and cellular bioenergetic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pramipexole - Wikipedia [en.wikipedia.org]
- 3. Dexpramipexole, the R(+) enantiomer of pramipexole, for the potential treatment of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondria-targeted antioxidant effects of S(-) and R(+) pramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondria-targeted antioxidant effects of S(-) and R(+) pramipexole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 8. Low dose pramipexole is neuroprotective in the MPTP mouse model of Parkinson's disease, and downregulates the dopamine transporter via the D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel neuroprotective mechanisms of pramipexole, an anti-Parkinson drug, against endogenous dopamine-mediated excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotection by pramipexole against dopamine- and levodopa-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antioxidant property of pramipexole independent of dopamine receptor activation in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amyotrophic lateral sclerosis and the clinical potential of dexpramipexole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Neuroprotection induced by dexpramipexole delays disease progression in a mouse model of progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Dexpramipexole improves bioenergetics and outcome in experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Dexpramipexole flourishes in EXHALE-1 asthma study [clinicaltrialsarena.com]
- 19. Neuroprotection of pramipexole in UPS impairment induced animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dexpramipexole is ineffective in two models of ALS related neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ovid.com [ovid.com]
- 23. Potential neuroprotection mechanisms in PD: focus on dopamine agonist pramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Blog: Empower Gathers Steam | ALS TDI [als.net]
- 26. clinician.nejm.org [clinician.nejm.org]
Dexpramipexole Versus Approved Biologics in Eosinophilic Asthma: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the efficacy and mechanisms of dexpramipexole (B1663564) in comparison to established biologic therapies for eosinophilic asthma.
Eosinophilic asthma, a severe phenotype of asthma characterized by a high count of eosinophils in the airways, presents a significant challenge in respiratory medicine. While biologic therapies have revolutionized the management of this condition, the emergence of oral small molecules like dexpramipexole offers a new therapeutic avenue. This guide provides a detailed comparison of the efficacy of dexpramipexole with approved biologics, supported by experimental data and detailed methodologies to inform research and clinical development strategies.
Comparative Efficacy of Dexpramipexole and Approved Biologics
The following table summarizes the key efficacy endpoints from clinical trials of dexpramipexole and approved biologics for the treatment of eosinophilic asthma.
| Treatment (Clinical Trial) | Mechanism of Action | Change in Blood Eosinophil Count | Change in FEV1 | Reduction in Annualized Asthma Exacerbation Rate (AAER) |
| Dexpramipexole (EXHALE-1) | Oral Eosinophil Maturation Inhibitor | -77% (150mg BID) and -66% (75mg BID) relative to placebo at week 12.[1][2] | Clinically meaningful improvements observed starting at week 4.[1] | Data from ongoing Phase 3 trials (EXHALE-2, EXHALE-3, EXHALE-4) are anticipated.[3] |
| Mepolizumab (MENSA) | Anti-IL-5 Monoclonal Antibody | Significant reduction.[4] | 100 mL greater increase than placebo at week 32.[5] | 53% reduction with subcutaneous administration compared to placebo.[5] |
| Reslizumab (Phase 3 Trials) | Anti-IL-5 Monoclonal Antibody | Significant reduction. | 160 mL greater increase than placebo at 16 weeks.[6] | 54% reduction compared to placebo.[7] |
| Benralizumab (SIROCCO & CALIMA) | Anti-IL-5 Receptor α Monoclonal Antibody | Near complete depletion.[8] | 0.116 L to 0.163 L greater increase than placebo at end of treatment.[9] | 28-51% reduction compared to placebo.[10] |
| Dupilumab (QUEST) | Anti-IL-4 Receptor α Monoclonal Antibody | Initial increase followed by a gradual decrease.[11][12] | 0.17 L to 0.22 L greater increase than placebo at week 52 in patients with elevated type 2 biomarkers.[13] | 59-67% reduction in patients with elevated baseline eosinophils.[14] |
| Tezepelumab (NAVIGATOR & PATHWAY) | Anti-TSLP Monoclonal Antibody | Significant reduction. | 0.21 L to 0.26 L greater increase than placebo at week 48/52.[15] | 60-77% reduction in the overall population and in patients with elevated inflammatory biomarkers.[16][17][18] |
Signaling Pathways and Mechanisms of Action
The therapeutic agents discussed employ distinct mechanisms to mitigate eosinophilic inflammation. Dexpramipexole acts upstream by inhibiting the maturation and release of eosinophils from the bone marrow. In contrast, the approved biologics target specific cytokines or their receptors involved in the eosinophilic inflammatory cascade.
Experimental Protocols: A Summary of Key Clinical Trials
Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are summaries of the experimental protocols for the pivotal trials of dexpramipexole and the approved biologics.
Dexpramipexole: EXHALE-1 Trial
-
Study Design: A randomized, double-blind, placebo-controlled, phase 2 proof-of-concept trial.[19]
-
Participants: Adults (18-75 years) with moderate-to-severe eosinophilic asthma, GINA steps 3-5, on daily inhaled corticosteroid plus a long-acting beta-agonist.[20] Key inclusion criteria included a blood absolute eosinophil count (AEC) ≥300/μL and a pre-bronchodilator FEV1 <80% & ≥40% of predicted with reversibility.[20]
-
Intervention: Participants were randomized to receive dexpramipexole (37.5 mg, 75 mg, or 150 mg twice daily) or placebo for 12 weeks.[19]
-
Primary Endpoint: Relative change in AEC from baseline to week 12.[19]
-
Secondary Endpoints: Change in pre-bronchodilator FEV1 from baseline to week 12, safety, and tolerability.[20]
Mepolizumab: MENSA Trial
-
Study Design: A multicenter, randomized, double-blind, double-dummy, placebo-controlled, phase 3 trial.[21]
-
Participants: Patients aged 12 years or older with severe eosinophilic asthma and a history of recurrent exacerbations despite high-dose inhaled glucocorticoids.[1][7] Eligible patients had a blood eosinophil count of ≥150 cells/μL at screening or ≥300 cells/μL in the past year.[5]
-
Intervention: Patients were randomized to receive mepolizumab 75 mg intravenously, 100 mg subcutaneously, or placebo every 4 weeks for 32 weeks.[5][12]
-
Primary Endpoint: Frequency of clinically significant asthma exacerbations.[12]
-
Secondary Endpoints: FEV1, St. George's Respiratory Questionnaire (SGRQ) scores, and 5-item Asthma Control Questionnaire (ACQ-5) scores.[5]
Reslizumab: Phase 3 Trials
-
Study Design: Two duplicate, multicenter, double-blind, parallel-group, randomized, placebo-controlled, phase 3 trials.[22]
-
Participants: Patients aged 12-75 years with inadequately controlled, moderate-to-severe asthma, blood eosinophils of ≥400 cells/μL, and at least one exacerbation in the previous year.[22]
-
Intervention: Patients received intravenous reslizumab (3.0 mg/kg) or placebo every 4 weeks for 52 weeks.[22]
-
Primary Endpoint: Frequency of clinical asthma exacerbations.[23]
-
Secondary Endpoints: Change from baseline in FEV1, Asthma Quality of Life Questionnaire (AQLQ) score, and Asthma Control Questionnaire (ACQ) score.[2]
Benralizumab: SIROCCO & CALIMA Trials
-
Study Design: Two randomized, double-blind, parallel-group, placebo-controlled, phase 3 trials.[24]
-
Participants: Patients aged 12-75 years with severe, uncontrolled asthma on medium- to high-dose inhaled corticosteroids and a long-acting beta2-agonist, with a history of ≥2 exacerbations in the previous year.[24][25] Patients were stratified by blood eosinophil counts (≥300 cells/μL and <300 cells/μL).[24]
-
Intervention: Subcutaneous benralizumab 30 mg every 4 weeks for the first 3 doses, then every 8 weeks, or placebo.[25]
-
Primary Endpoint: Annualized exacerbation rate ratio versus placebo in patients with blood eosinophil counts of ≥300 cells/μL.[24]
-
Secondary Endpoints: Pre-bronchodilator FEV1 and total asthma symptom score.[24]
Dupilumab: QUEST Trial
-
Study Design: A phase 3, multinational, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[10][15]
-
Participants: Patients aged ≥12 years with uncontrolled, moderate-to-severe asthma receiving continuous treatment with inhaled corticosteroids plus one or two other controller medicines.[10][15]
-
Intervention: Subcutaneously administered dupilumab 200 mg or 300 mg every 2 weeks, or matched placebo, for 52 weeks.[15]
-
Primary Endpoints: Annualized rate of severe exacerbation events and absolute change from baseline in pre-bronchodilator FEV1 at week 12.[10][15]
Tezepelumab: NAVIGATOR Trial
-
Study Design: A phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[6][26][27]
-
Participants: Adults (18–80 years) and adolescents (12–17 years) with severe, uncontrolled asthma receiving medium- or high-dose inhaled corticosteroids plus at least one additional controller medication.[4][28] The study population included approximately equal proportions of patients with high (≥300 cells/μL) and low (<300 cells/μL) blood eosinophil counts.[28]
-
Intervention: Tezepelumab 210 mg or placebo administered subcutaneously every 4 weeks for 52 weeks.[6]
-
Primary Endpoint: Annualized asthma exacerbation rate during the 52-week treatment period.[6][26]
-
Secondary Endpoints: Effect on lung function, asthma control, and health-related quality of life.[6][26]
Experimental Workflow: A Generalized Clinical Trial Design
The clinical trials for these eosinophilic asthma treatments generally follow a similar workflow, from patient screening to data analysis.
Conclusion
Dexpramipexole, with its novel oral route of administration and distinct mechanism of action, presents a promising potential alternative to injectable biologics for the treatment of eosinophilic asthma. Head-to-head clinical trials will be necessary to definitively establish its comparative efficacy and safety profile against the currently approved biologics. The data presented in this guide offer a foundational comparison to inform ongoing research and development in this critical area of respiratory medicine.
References
- 1. Mepolizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Tezepelumab Efficacy in Patients with Severe, Uncontrolled Asthma with Comorbid Nasal Polyps in NAVIGATOR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gsk.com [gsk.com]
- 6. NAVIGATOR: a phase 3 multicentre, randomized, double-blind, placebo-controlled, parallel-group trial to evaluate the efficacy and safety of tezepelumab in adults and adolescents with severe, uncontrolled asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2minutemedicine.com [2minutemedicine.com]
- 8. researchgate.net [researchgate.net]
- 9. Phase 3 Study of Reslizumab in Patients With Poorly Controlled Asthma: Effects Across a Broad Range of Eosinophil Counts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Liberty Asthma QUEST: Phase 3 Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate Dupilumab Efficacy/Safety in Patients with Uncontrolled, Moderate-to-Severe Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reslizumab for Inadequately Controlled Asthma with Elevated Blood Eosinophil Levels : a Randomized Phase 3 Study | Lund University Publications [lup.lub.lu.se]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. meddatax.com [meddatax.com]
- 19. areteiatx.com [areteiatx.com]
- 20. areteiatx.com [areteiatx.com]
- 21. scispace.com [scispace.com]
- 22. Reslizumab for inadequately controlled asthma with elevated blood eosinophil counts: results from two multicentre, parallel, double-blind, randomised, placebo-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Reslizumab aces pivotal trials in asthma with eosinophilia | MDedge [mdedge.com]
- 24. Severe Asthma (SEA) Clinical Studies & Trials - FASENRA (benralizumab) [fasenrastudies.com]
- 25. Table 4, Details of Included Studies: CALIMA and SIROCCO - Clinical Review Report: Benralizumab (Fasenra) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. NAVIGATOR: a phase 3 multicentre, randomized, double-blind, placebo-controlled, parallel-group trial to evaluate the efficacy and safety of tezepelumab in adults and adolescents with severe, uncontrolled asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
- 28. Tezepelumab NAVIGATOR Phase 3 Trial Met Primary Endpoint Of A Statistically Significant And Clinically Meaningful Reduction In Exacerbations In A Broad Population Of Patients With Severe Asthma [prnewswire.com]
Dexpramipexole: A Novel Oral Steroid-Sparing Hope in Hypereosinophilic Syndromes
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of dexpramipexole (B1663564) against the standard of care for hypereosinophilic syndromes (HES), with a focus on its steroid-sparing potential. This analysis is supported by experimental data from key clinical studies.
Hypereosinophilic syndromes are a group of rare disorders characterized by persistently elevated eosinophil counts in the blood and tissues, leading to organ damage.[1][2] The cornerstone of treatment for most patients with HES has been long-term glucocorticoid therapy.[1][2] While often effective at controlling eosinophilia and symptoms, the chronic use of high-dose steroids is associated with significant and often debilitating side effects.[1][2][3] This has driven the search for effective steroid-sparing alternative treatments. Dexpramipexole, an orally available small molecule, has emerged as a promising candidate, demonstrating a significant reduction in eosinophil counts in clinical trials.[1][2]
Mechanism of Action: A Novel Approach to Eosinophil Depletion
Dexpramipexole's primary mechanism of action is believed to be the induction of maturational arrest in eosinophil precursors within the bone marrow.[1] Unlike cytotoxic agents, it does not appear to be directly toxic to mature eosinophils.[1] This targeted approach leads to a profound and sustained reduction in both blood and tissue eosinophil levels.[3] The precise molecular target of dexpramipexole remains unknown, but its effect is specific to the eosinophil lineage, with minimal impact on other hematopoietic cells.[1]
In contrast, standard-of-care therapies for HES employ a variety of mechanisms. Glucocorticoids have broad anti-inflammatory and immunosuppressive effects. Other treatments include cytotoxic agents like hydroxyurea (B1673989) and immunomodulators such as interferon-α.[4] More targeted biologic therapies, such as the anti-IL-5 monoclonal antibody mepolizumab, work by neutralizing interleukin-5, a key cytokine for eosinophil survival and proliferation.[5][6]
Clinical Efficacy: Dexpramipexole vs. Standard of Care
A pivotal proof-of-concept study investigated the efficacy of dexpramipexole as a steroid-sparing agent in patients with HES.[1][2] The results demonstrated a significant reduction in the required glucocorticoid dose for a substantial portion of patients.
Dexpramipexole Clinical Trial Data
The open-label, proof-of-concept study enrolled 10 patients with glucocorticoid-responsive HES.[7]
Table 1: Steroid-Sparing Efficacy of Dexpramipexole in HES [2][8]
| Endpoint | Result |
| Patients achieving ≥50% reduction in minimum effective glucocorticoid dose (MED) | 40% (4 out of 10) |
| Median reduction in MED | 34% |
| Patients able to discontinue glucocorticoids | 30% (3 out of 10) |
Table 2: Eosinophil Reduction with Dexpramipexole in HES [8]
| Endpoint | Result |
| Patients with complete hematological response (AEC ≤10/µL) | 30% (3 out of 10) |
| Time to complete hematological response | Within 8 weeks for responders |
Standard of Care: Mepolizumab as a Comparator
Mepolizumab is an established steroid-sparing therapy for HES. Real-world evidence and clinical trials have demonstrated its efficacy.
Table 3: Steroid-Sparing Efficacy of Mepolizumab in HES [9]
| Endpoint | Result |
| Patients who discontinued (B1498344) glucocorticoids after 12 months | 85.7% |
| Remission rates | 57.1% - 76.0% |
Table 4: Eosinophil Reduction with Mepolizumab in HES [9]
| Endpoint | Result |
| Mean reduction in blood eosinophil counts | 71.4% - 99.1% |
Experimental Protocols
Dexpramipexole Proof-of-Concept Study (Panch et al., 2018)
-
Study Design: An open-label, single-center, proof-of-concept study.[1]
-
Participants: 10 adult patients with a documented history of HES who were responsive to and dependent on glucocorticoids (prednisone ≥10 mg/day or equivalent).[1][10]
-
Treatment Regimen: Dexpramipexole was administered orally at a dose of 150 mg twice daily.[1][2]
-
Primary Endpoints:
-
Glucocorticoid Tapering: For the first 12 weeks of dexpramipexole treatment, the glucocorticoid dose was kept stable. Afterward, a standardized tapering of the glucocorticoid dose was initiated.[1][10]
Safety and Tolerability
In the proof-of-concept study, dexpramipexole was well-tolerated.[10] No serious adverse events leading to drug discontinuation were reported.[2] The most significant laboratory finding was the expected decrease in eosinophil counts.[7]
Standard of care treatments have more varied safety profiles. Long-term glucocorticoid use is associated with a wide range of adverse effects, including osteoporosis, diabetes, and cardiovascular disease.[3] Other therapies like hydroxyurea and interferon-α can have significant toxicity.[4] Mepolizumab is generally well-tolerated, with the most common side effects being headache, injection site reactions, and back pain.
Conclusion and Future Directions
Dexpramipexole represents a promising oral, steroid-sparing therapeutic option for patients with HES. Its novel mechanism of targeting eosinophil maturation offers a distinct advantage over the broad immunosuppression of glucocorticoids. The initial clinical data are encouraging, demonstrating a significant reduction in steroid dependence and eosinophil counts in a subset of patients.
While the data for dexpramipexole is from a small, open-label study, the results are compelling. Larger, randomized controlled trials are needed to confirm these findings and to fully delineate the efficacy and safety profile of dexpramipexole in a broader HES population.[7] Further research is also warranted to elucidate the precise molecular mechanism of action, which could pave the way for the development of next-generation eosinophil-lowering therapies. The convenience of an oral formulation, combined with a favorable safety profile, positions dexpramipexole as a potentially transformative treatment in the management of hypereosinophilic syndromes.
References
- 1. Dexpramipexole as an oral steroid-sparing agent in hypereosinophilic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dexpramipexole as an oral steroid-sparing agent in hypereosinophilic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. areteiatx.com [areteiatx.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Mepolizumab as a corticosteroid-sparing agent in lymphocytic variant hypereosinophilic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mepolizumab as a corticosteroid-sparing agent in lymphocytic variant hypereosinophilic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinician.nejm.org [clinician.nejm.org]
- 8. areteiatx.com [areteiatx.com]
- 9. Mepolizumab for hypereosinophilic syndrome: effectiveness and safety from real-world evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
Head-to-Head in the Lab: Dexpramipexole vs. Riluzole in Preclinical ALS Models
A Comparative Guide for Researchers
In the relentless pursuit of effective therapies for Amyotrophic Lateral Sclerosis (ALS), a progressive neurodegenerative disease with limited treatment options, two molecules, dexpramipexole (B1663564) and riluzole (B1680632), have undergone extensive preclinical evaluation in animal models. This guide provides a head-to-head comparison of their performance in these models, offering researchers, scientists, and drug development professionals a comprehensive overview of the available experimental data. While direct comparative studies are scarce, this analysis synthesizes findings from independent research to illuminate the preclinical profiles of these two compounds.
At a Glance: Performance in ALS Animal Models
The preclinical data for dexpramipexole and riluzole in commonly used ALS animal models, predominantly the SOD1G93A mouse, present a nuanced picture. Riluzole, the first FDA-approved drug for ALS, has shown modest and sometimes conflicting results in animal studies. Dexpramipexole, despite a promising mechanism of action, ultimately failed to demonstrate significant efficacy in preclinical models, a finding that was later reflected in clinical trials.
| Metric | Dexpramipexole | Riluzole |
| Effect on Survival | No significant extension of lifespan observed in SOD1G93A mice.[1][2][3][4] | Conflicting results; some studies report a modest extension of lifespan, while others show no significant benefit in various ALS mouse models (SOD1G93A, TDP-43A315T, FUS).[5][6][7] |
| Effect on Motor Function | No significant improvement in neuromotor disease progression in SOD1G93A mice.[1][2][3][4] | Inconsistent findings; some studies suggest preservation of motor function, particularly with early treatment initiation, while others report no significant impact on motor performance.[5][6] |
| Primary Animal Model | SOD1G93A mice.[1][2][3][4] | SOD1G93A, TDP-43A315T, and FUS transgenic mice.[5][6] |
Delving into the Mechanisms of Action
The divergent preclinical outcomes of dexpramipexole and riluzole can be partially attributed to their distinct mechanisms of action. Dexpramipexole was investigated for its potential to protect mitochondria, the powerhouses of the cell, while riluzole is thought to act primarily by modulating glutamate (B1630785) excitotoxicity.
Dexpramipexole's Proposed Mitochondrial Pathway
Dexpramipexole, the R(+) enantiomer of pramipexole, was selected for ALS research due to its neuroprotective properties and better tolerability at high doses compared to its parent compound.[8] Its mechanism is believed to center on enhancing mitochondrial function and reducing oxidative stress, key pathological features in ALS.[8]
Riluzole's Multi-Faceted Approach
Riluzole's neuroprotective effects are thought to be multifactorial, primarily targeting the glutamatergic system.[6] By inhibiting glutamate release and blocking voltage-dependent sodium channels, riluzole reduces neuronal hyperexcitability, a process implicated in motor neuron death in ALS.[9][10]
Experimental Protocols: A Closer Look
The variability in preclinical results, particularly for riluzole, can be influenced by differences in experimental design. Below are representative protocols for assessing the efficacy of therapeutic agents in ALS mouse models.
Typical Experimental Workflow
Key Methodologies
-
Animal Models: The most common model has been the SOD1G93A transgenic mouse, which overexpresses a mutant human SOD1 gene.[3] Other models expressing mutations in TDP-43 and FUS have also been used to assess riluzole.[5]
-
Drug Administration: Both dexpramipexole and riluzole have been administered to mice in their drinking water.[1][5] Dosing and the timing of treatment initiation (pre-symptomatic vs. symptomatic) are critical variables.
-
Outcome Measures:
-
Survival: The primary endpoint in many studies is the lifespan of the treated animals compared to a control group.
-
Motor Function: Tests such as the Rotarod and stride length analysis are used to objectively measure motor performance and coordination.[5]
-
Body Weight: Monitoring body weight is an indicator of disease onset and progression.[1]
-
Conclusion
The preclinical evidence from animal models provides a challenging landscape for translating potential ALS therapies to the clinic. While dexpramipexole's mitochondrial-targeted approach was theoretically promising, it did not translate into significant efficacy in the SOD1G93A mouse model. Riluzole, despite its established clinical use, exhibits inconsistent efficacy in animal studies, highlighting the complexities of the disease and the limitations of current preclinical models. Future research may benefit from standardized protocols and the use of a wider range of animal models that recapitulate different aspects of ALS pathology to better predict clinical success.
References
- 1. Dexpramipexole Is Ineffective in Two Models of ALS Related Neurodegeneration | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Dexpramipexole Is Ineffective in Two Models of ALS Related Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dexpramipexole is ineffective in two models of ALS related neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Riluzole does not improve lifespan or motor function in three ALS mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Electrophysiologic biomarkers for assessing disease progression and the effect of riluzole in SOD1 G93A ALS mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amyotrophic lateral sclerosis and the clinical potential of dexpramipexole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Riluzole? [synapse.patsnap.com]
Validating Blood Eosinophil Count as a Surrogate Endpoint for Dexpramipexole in Eosinophilic Disorders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dexpramipexole (B1663564) with alternative biologic therapies for eosinophil-driven diseases. It delves into the clinical trial data supporting these treatments, details the experimental protocols, and explores the validation of blood eosinophil count as a potential surrogate endpoint for clinical efficacy.
Dexpramipexole: An Oral Option in Eosinophil-Targeted Therapy
Dexpramipexole is an investigational, orally administered small molecule that has been shown to selectively reduce eosinophil levels.[1] Its mechanism of action is believed to involve the inhibition of eosinophil maturation within the bone marrow.[2] This distinct oral route of administration offers a potential advantage over the currently available injectable biologic therapies for eosinophilic disorders.
Comparative Efficacy of Eosinophil-Lowering Therapies
The following tables summarize the quantitative data from key clinical trials of dexpramipexole and its biologic alternatives in various eosinophilic diseases.
Eosinophilic Asthma
| Treatment (Trial) | Dosage | Change in Blood Eosinophil Count | Improvement in Forced Expiratory Volume in 1 second (FEV1) | Other Key Clinical Outcomes |
| Dexpramipexole (EXHALE-4) | 150 mg twice daily | Statistically significant reduction | Statistically significant improvement (observed as early as Week 4) | - |
| 75 mg twice daily | Statistically significant reduction | - | - | |
| Mepolizumab (DREAM) | 75 mg, 250 mg, or 750 mg IV every 4 weeks | Significant reduction | Not statistically significant | Reduced rate of clinically significant exacerbations by 48% (75 mg), 39% (250 mg), and 52% (750 mg) |
| Benralizumab (CALIMA) | 30 mg subcutaneous every 4 or 8 weeks | Nearly complete depletion | Significant improvement | Reduced annual exacerbation rates |
| Dupilumab (LIBERTY ASTHMA QUEST) | 200 mg or 300 mg subcutaneous every 2 weeks | - | Significant improvement | Reduced severe exacerbation rates |
Hypereosinophilic Syndrome (HES)
| Treatment (Trial) | Dosage | Change in Blood Eosinophil Count | Glucocorticoid-Sparing Effect | Other Key Clinical Outcomes |
| Dexpramipexole (NCT02101138) | 150 mg twice daily | Complete hematological responses (in some responders) | 40% of subjects achieved a ≥50% reduction in the minimum effective glucocorticoid dose | Normalization of pathology and depletion of eosinophils in affected tissue biopsies in some subjects.[3] |
Eosinophilic Esophagitis (EoE)
| Treatment (Trial) | Dosage | Change in Esophageal Eosinophil Count | Symptom Improvement | Other Key Clinical Outcomes |
| Dupilumab | 300 mg weekly | 60% of patients achieved a normal range | 69% reduction in disease symptoms | 39% reduction in abnormal endoscopic findings |
Detailed Experimental Protocols
Dexpramipexole in Eosinophilic Asthma (EXHALE Program)
-
Study Design: The EXHALE program includes randomized, double-blind, placebo-controlled, parallel-group Phase III studies.[4]
-
Participant Population: Adolescents and adults with eosinophilic asthma.[5]
-
Intervention: Dexpramipexole administered orally twice daily at varying doses (e.g., 75 mg and 150 mg) or placebo, in addition to standard inhaled medications.[4]
-
Primary Outcome Measures: Efficacy is primarily assessed by the change in pulmonary function.[5]
-
Eosinophil Measurement: Blood eosinophil counts are monitored throughout the study.
Dexpramipexole in Hypereosinophilic Syndrome (NCT02101138)
-
Study Design: An open-label, proof-of-concept study.[6]
-
Participant Population: Adults with HES responsive to steroids but requiring more than 10 mg daily to control eosinophilia and symptoms.[7]
-
Intervention: Dexpramipexole (150 mg orally twice daily) was administered to evaluate its glucocorticoid-sparing effect.[3]
-
Primary Outcome Measures: The proportion of subjects with a ≥50% decrease in the minimum effective glucocorticoid dose and the percentage reduction of the glucocorticoid dose.[3]
-
Eosinophil Measurement: Absolute eosinophil counts were monitored to maintain levels at or below baseline.[7] Bone marrow biopsies were performed to assess eosinophil maturation.[6]
Mepolizumab in Severe Eosinophilic Asthma (DREAM Trial - NCT01000506)
-
Study Design: A multicenter, double-blind, placebo-controlled trial.[8]
-
Participant Population: Patients aged 12-74 years with a history of recurrent severe asthma exacerbations and signs of eosinophilic inflammation.[8]
-
Intervention: Intravenous mepolizumab (75 mg, 250 mg, or 750 mg) or placebo administered every 4 weeks for 13 infusions.[8]
-
Primary Outcome Measure: The rate of clinically significant asthma exacerbations.[8]
-
Eosinophil Measurement: Blood and sputum eosinophil levels were assessed.[9]
Benralizumab in Severe, Uncontrolled, Eosinophilic Asthma (CALIMA Trial - NCT01914757)
-
Study Design: A randomized, double-blind, parallel-group, placebo-controlled, phase 3 study.[10]
-
Participant Population: Patients aged 12-75 years with severe asthma uncontrolled by medium- to high-dosage inhaled corticosteroids plus long-acting β₂-agonists and a history of two or more exacerbations in the previous year.[10]
-
Intervention: Subcutaneous benralizumab (30 mg) every 4 or 8 weeks or placebo for 56 weeks.[10]
-
Primary Outcome Measure: Annual exacerbation rate ratio versus placebo in patients with baseline blood eosinophils of 300 cells per μL or greater.[10]
-
Eosinophil Measurement: Baseline blood eosinophil counts were used for stratification and as a primary analysis population characteristic.[10]
Dupilumab in Uncontrolled, Moderate-to-Severe Asthma (LIBERTY ASTHMA QUEST - NCT02414854)
-
Study Design: A phase 3, multinational, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[11]
-
Participant Population: Patients (≥ 12 years) with persistent asthma receiving continuous treatment with inhaled corticosteroids plus one or two other asthma controller medicines.[11]
-
Intervention: Subcutaneously administered dupilumab (200 mg or 300 mg) every 2 weeks or matched placebo for 52 weeks.[11]
-
Primary Outcome Measures: Annualized rate of severe exacerbation events and absolute change from baseline in pre-bronchodilator FEV1 at week 12.[11]
-
Eosinophil Measurement: Blood eosinophil counts at screening were used for stratification.[12]
Visualizing the Pathways and Processes
Dexpramipexole's Proposed Mechanism of Action
Caption: Proposed mechanism of dexpramipexole in reducing eosinophil counts.
Workflow for Validating a Surrogate Endpoint
Caption: A logical workflow for the validation of a surrogate endpoint.
The Role of Blood Eosinophil Count as a Surrogate Endpoint
A surrogate endpoint is a biomarker intended to substitute for a clinical endpoint.[10] For a surrogate to be validated, there must be strong evidence that it can reliably predict clinical benefit.[10] The U.S. Food and Drug Administration (FDA) maintains a table of surrogate endpoints that have been used as the basis for drug approval.[10]
The validation of a surrogate endpoint is a rigorous process involving analytical validation of the biomarker measurement, qualification through assessing the relationship between the surrogate and clinical endpoints, and utilization, which determines if the validation and qualification data are sufficient for the proposed use.
For blood eosinophil count to be a validated surrogate for dexpramipexole's efficacy, a consistent and strong correlation between the reduction in eosinophils and meaningful clinical outcomes (e.g., improved lung function, reduced exacerbation rates, improved quality of life) must be demonstrated across multiple clinical trials. This involves sophisticated statistical methods to assess both the individual-level and trial-level association between the surrogate and the true clinical endpoint. While promising, the journey to full validation of blood eosinophil count as a surrogate for dexpramipexole's clinical benefit is ongoing and will require further comprehensive data from Phase III clinical trials.
References
- 1. Statistical Criteria for Surrogate Endpoint and Applications: A Review [jstage.jst.go.jp]
- 2. stat.uiowa.edu [stat.uiowa.edu]
- 3. trial.medpath.com [trial.medpath.com]
- 4. researchgate.net [researchgate.net]
- 5. euclinicaltrials.eu [euclinicaltrials.eu]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Mepolizumab for severe eosinophilic asthma (DREAM): a multicentre, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Benralizumab, an anti-interleukin-5 receptor α monoclonal antibody, as add-on treatment for patients with severe, uncontrolled, eosinophilic asthma (CALIMA): a randomised, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liberty Asthma QUEST: Phase 3 Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate Dupilumab Efficacy/Safety in Patients with Uncontrolled, Moderate-to-Severe Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Dexpramipexole vs. Biologic Therapies: A Comparative Guide to Placebo-Controlled Trials in Eosinophilic Asthma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the placebo-controlled trial design for the oral investigational drug dexpramipexole (B1663564) against established biologic therapies for the treatment of eosinophilic asthma. The information is intended to offer a clear, data-driven overview of the experimental protocols and key outcomes to inform research and development efforts in this therapeutic area.
Executive Summary
Eosinophilic asthma is a severe phenotype of asthma characterized by a high count of eosinophils in the blood and airways. While biologic therapies targeting eosinophilic pathways have become a cornerstone of treatment, the development of oral medications like dexpramipexole presents a promising alternative. This guide dissects the clinical trial designs of dexpramipexole and key biologics—mepolizumab, benralizumab, dupilumab, reslizumab, and tezepelumab—offering a comparative analysis of their methodologies and efficacy endpoints.
Comparative Analysis of Placebo-Controlled Trial Designs
The following tables summarize the key design elements of pivotal placebo-controlled trials for dexpramipexole and its biologic comparators.
Table 1: Dexpramipexole Clinical Trial Design
| Trial Name | Phase | Patient Population | Intervention Arms | Primary Endpoint | Key Secondary Endpoints |
| EXHALE [1][2] | 2 | Adults with inadequately controlled moderate to severe asthma and blood absolute eosinophil count (AEC) ≥300/μL.[1] | - Dexpramipexole 37.5 mg BID- Dexpramipexole 75 mg BID- Dexpramipexole 150 mg BID- Placebo BID | Relative change in AEC from baseline to week 12.[1] | - Change in prebronchodilator FEV1 from baseline to week 12.- Nasal eosinophil peroxidase levels.[1] |
| EXHALE-4 [3][4] | 3 | Patients (≥12 years) with inadequately controlled moderate-to-severe asthma and blood AEC ≥300 cells/μL.[3] | - Dexpramipexole 75 mg BID- Dexpramipexole 150 mg BID- Placebo BID | Change from baseline in pre-bronchodilator FEV1.[3][4] | - Reduction in blood AEC.[3][4] |
Table 2: Biologic Alternatives - Clinical Trial Designs
| Drug | Trial Name | Mechanism of Action | Patient Population | Intervention Arms | Primary Endpoint |
| Mepolizumab | MENSA [1][5][6] | Anti-IL-5 mAb | Patients with severe eosinophilic asthma.[1] | - Mepolizumab 75 mg IV every 4 weeks- Mepolizumab 100 mg SC every 4 weeks- Placebo | Rate of clinically significant asthma exacerbations.[7] |
| Benralizumab | CALIMA [8][9][10] | Anti-IL-5Rα mAb | Patients (12-75 years) with severe, uncontrolled asthma on high- or medium-dose ICS plus LABA and baseline blood eosinophils ≥300/μL.[9][10] | - Benralizumab 30 mg SC every 4 weeks- Benralizumab 30 mg SC every 8 weeks- Placebo | Annual asthma exacerbation rate.[9][10] |
| Dupilumab | QUEST [11][12][13] | Anti-IL-4Rα mAb | Patients (≥12 years) with uncontrolled, moderate-to-severe asthma.[12][14] | - Dupilumab 200 mg SC every 2 weeks- Dupilumab 300 mg SC every 2 weeks- Placebo | Annualized rate of severe exacerbation events.[15] |
| Reslizumab | BREATH [16][17][18] | Anti-IL-5 mAb | Patients (12-75 years) with inadequately controlled asthma, elevated blood eosinophils (≥400 cells/μL), and at least one exacerbation in the previous year.[17][18] | - Reslizumab 3.0 mg/kg IV every 4 weeks- Placebo | Annual frequency of clinical asthma exacerbations.[17] |
| Tezepelumab | NAVIGATOR [2][3][4][19][20] | Anti-TSLP mAb | Adults (18-80 years) and adolescents (12-17 years) with severe, uncontrolled asthma on medium- or high-dose ICS plus at least one other controller medication.[2][3] | - Tezepelumab 210 mg SC every 4 weeks- Placebo | Annualized asthma exacerbation rate over 52 weeks.[2][3] |
Key Experimental Protocols
The methodologies for the pivotal trials cited above share common frameworks for assessing the efficacy and safety of new therapies for eosinophilic asthma.
General Trial Design
Most of these key trials were designed as randomized, double-blind, placebo-controlled, parallel-group studies.[1][9][10][14][17] This design is the gold standard for minimizing bias and determining the true effect of the investigational drug.
-
Screening and Run-in Period: Patients typically undergo a screening period to ensure they meet the specific inclusion and exclusion criteria, which often includes a history of exacerbations and a baseline blood eosinophil count. A run-in period may be used to establish baseline asthma severity and medication use.
-
Randomization: Eligible participants are randomly assigned to receive either the investigational drug at one or more dose levels or a matching placebo.[1][9][10][14][17] The randomization is often stratified based on key baseline characteristics, such as oral corticosteroid use or baseline eosinophil count, to ensure balance between the treatment groups.
-
Treatment Period: The treatment duration in these trials typically ranges from 24 to 52 weeks.[10][11][15] During this period, patients receive the study drug at specified intervals while continuing their background standard-of-care asthma medications.
-
Follow-up: After the treatment period, there is usually a follow-up period to monitor for any long-term effects or adverse events.
Inclusion and Exclusion Criteria
Common Inclusion Criteria:
-
Diagnosis of asthma for at least 12 months.
-
Inadequate asthma control despite treatment with medium-to-high dose inhaled corticosteroids (ICS) and at least one other controller medication (e.g., long-acting beta-agonists - LABAs).[2][9][10]
-
A documented history of asthma exacerbations in the 12 months prior to the study.
-
A baseline peripheral blood absolute eosinophil count (AEC) above a specified threshold (e.g., ≥300 cells/μL).[1][3]
Common Exclusion Criteria:
-
Current smokers or significant smoking history.
-
Other clinically significant lung diseases.
-
Recent respiratory tract infection.
Efficacy and Safety Assessments
-
Primary Efficacy Endpoints: The most common primary endpoint is the rate of asthma exacerbations over the treatment period.[1][7][9][10][15][17] For some trials, particularly earlier phase studies, the primary endpoint may be a biomarker such as the change in blood eosinophil count.[1]
-
Secondary Efficacy Endpoints: These often include:
-
Change in pre-bronchodilator forced expiratory volume in 1 second (FEV1).[1][3][4]
-
Changes in scores on validated asthma control questionnaires (e.g., Asthma Control Questionnaire - ACQ).[3]
-
Changes in health-related quality of life scores (e.g., Asthma Quality of Life Questionnaire - AQLQ).
-
Reduction in the use of oral corticosteroids (OCS).
-
-
Safety Assessments: Safety and tolerability are monitored throughout the study by recording adverse events, serious adverse events, and changes in laboratory parameters.
Signaling Pathways and Experimental Workflows
Dexpramipexole's Proposed Mechanism of Action
Dexpramipexole is a small molecule that is thought to lower eosinophil levels by inhibiting their maturation in the bone marrow.[3] This mechanism differs from the targeted antibody-based approaches of the biologic therapies.
Biologic Therapies' Mechanisms of Action
Biologic therapies for eosinophilic asthma primarily target key cytokines or their receptors involved in the eosinophilic inflammatory cascade.
-
Anti-IL-5/IL-5Rα Therapies (Mepolizumab, Reslizumab, Benralizumab): Interleukin-5 (IL-5) is a critical cytokine for eosinophil differentiation, maturation, activation, and survival. Mepolizumab and reslizumab are monoclonal antibodies that bind to and neutralize IL-5, while benralizumab targets the IL-5 receptor alpha (IL-5Rα) on eosinophils, leading to their depletion through antibody-dependent cell-mediated cytotoxicity.
-
Anti-IL-4Rα Therapy (Dupilumab): Dupilumab is a monoclonal antibody that blocks the alpha subunit of the IL-4 receptor, thereby inhibiting signaling of both IL-4 and IL-13, two key cytokines in type 2 inflammation, which drives eosinophilic asthma.
-
Anti-TSLP Therapy (Tezepelumab): Thymic stromal lymphopoietin (TSLP) is an epithelial-derived cytokine that sits (B43327) upstream in the inflammatory cascade. Tezepelumab is a monoclonal antibody that blocks TSLP, thereby inhibiting multiple downstream inflammatory pathways, including those involving eosinophils.[2]
General Clinical Trial Workflow
The logical flow of a typical placebo-controlled clinical trial for eosinophilic asthma is depicted below.
Conclusion
The development of dexpramipexole as an oral therapy for eosinophilic asthma marks a significant potential advancement, offering a different mechanism of action and route of administration compared to the established injectable biologics. This guide provides a foundational comparison of the placebo-controlled trial designs, highlighting the rigorous methodologies employed to evaluate these therapies. The structured data and visual representations of pathways and workflows are intended to aid researchers and drug development professionals in their ongoing efforts to innovate and improve patient care in eosinophilic asthma.
References
- 1. 2minutemedicine.com [2minutemedicine.com]
- 2. Tezepelumab NAVIGATOR Phase 3 Trial Met Primary Endpoint Of A Statistically Significant And Clinically Meaningful Reduction In Exacerbations In A Broad Population Of Patients With Severe Asthma [prnewswire.com]
- 3. hcplive.com [hcplive.com]
- 4. Tezepelumab Efficacy in Patients with Severe, Uncontrolled Asthma with Comorbid Nasal Polyps in NAVIGATOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mepolizumab treatment in patients with severe eosinophilic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gsk.com [gsk.com]
- 7. Treatment response with mepolizumab in severe eosinophilic asthma patients with previous omalizumab treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benralizumab phase III trials show positive results in severe asthma [astrazeneca.com]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Benralizumab, an anti-interleukin-5 receptor α monoclonal antibody, as add-on treatment for patients with severe, uncontrolled, eosinophilic asthma (CALIMA): a randomised, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hcplive.com [hcplive.com]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. dovepress.com [dovepress.com]
- 14. Dupilumab Efficacy in Patients Stratified by Baseline Treatment Intensity and Lung Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Asthma Clinical Study Design | DUPIXENT® (dupilumab) [dupixenthcp.com]
- 16. atsjournals.org [atsjournals.org]
- 17. Reslizumab for inadequately controlled asthma with elevated blood eosinophil counts: results from two multicentre, parallel, double-blind, randomised, placebo-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of Reslizumab on Asthma Outcomes in a Subgroup of Eosinophilic Asthma Patients with Self-Reported Chronic Rhinosinusitis with Nasal Polyps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. publications.ersnet.org [publications.ersnet.org]
- 20. Clinical response and on-treatment clinical remission with tezepelumab in a broad population of patients with severe, uncontrolled asthma: results over 2 years from the NAVIGATOR and DESTINATION studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Replicating Dexpramipexole's Effect on Eosinophil Maturation In Vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dexpramipexole (B1663564) and its alternatives in modulating eosinophil maturation, supported by experimental data and detailed protocols. The information is intended to assist researchers in designing and executing in vitro studies to investigate novel compounds that target eosinophil development, a key process in eosinophilic disorders such as asthma and hypereosinophilic syndromes (HES).
Introduction to Dexpramipexole and Eosinophil Maturation
Dexpramipexole is an orally available small molecule that has been shown to significantly reduce absolute eosinophil counts (AEC) in clinical trials for eosinophilic asthma and HES.[1][2] The primary mechanism of action is believed to be the inhibition of eosinophil maturation in the bone marrow.[1][3] Evidence from human biopsies and cell cultures suggests that dexpramipexole induces a maturational arrest at the eosinophilic promyelocyte stage, leading to a decrease in circulating mature eosinophils.[1] However, the precise molecular target of dexpramipexole remains to be elucidated.
Eosinophils, a type of white blood cell, develop from hematopoietic stem cells (CD34+ progenitors) in the bone marrow through a complex process called eosinophilopoiesis. This process is tightly regulated by a network of cytokines and transcription factors. Key players include Interleukin-5 (IL-5), which is crucial for the terminal differentiation and survival of eosinophils, and transcription factors such as GATA-1 and PU.1 that govern lineage commitment. Disrupting this maturation process presents a promising therapeutic strategy for eosinophil-mediated diseases.
This guide will compare dexpramipexole with current and potential alternative therapeutic strategies that also impact eosinophil maturation, providing the necessary details to replicate and evaluate these effects in a laboratory setting.
Comparative Analysis of Therapeutic Agents
The following table summarizes the key characteristics of dexpramipexole and its alternatives. While direct in vitro comparative data for dexpramipexole is limited in publicly available literature, this guide provides a framework for how such a comparison could be conducted.
| Therapeutic Agent | Class | Proposed In Vitro Effect on Eosinophil Maturation | Supporting Evidence |
| Dexpramipexole | Small Molecule | Inhibition of eosinophil progenitor differentiation, leading to maturational arrest. | Clinical trial data shows a significant, dose-dependent reduction in AEC.[1] The effect is attributed to inhibition of maturation based on human biopsies and cell culture evidence.[1] |
| Mepolizumab | Monoclonal Antibody (anti-IL-5) | Blocks the action of IL-5, a key cytokine for eosinophil differentiation and survival, leading to a reduction in mature eosinophils. | In vitro and in vivo studies demonstrate that mepolizumab reduces eosinophil progenitors in the bronchial mucosa and induces a partial maturational arrest in the bone marrow.[4] |
| Benralizumab | Monoclonal Antibody (anti-IL-5Rα) | Binds to the IL-5 receptor alpha on eosinophil progenitors, inhibiting IL-5 signaling and inducing antibody-dependent cell-mediated cytotoxicity (ADCC). | In vitro studies show benralizumab induces apoptosis of eosinophils.[5] It has been shown to inhibit eosinophil differentiation in the bone marrow.[6] |
| Dexamethasone (B1670325) | Corticosteroid | High concentrations can inhibit eosinophil colony formation from bone marrow cells. | In vitro studies have shown that high concentrations of dexamethasone significantly reduce eosinophil colony numbers.[7] |
| GATA-1 Inhibitors | Small Molecule (experimental) | Block the master regulator of eosinophil lineage commitment, thereby preventing the differentiation of hematopoietic progenitors into eosinophils. | Deletion of a GATA-1 binding site in a mouse model leads to a selective loss of the eosinophil lineage.[8] |
| PU.1 Inhibitors | Small Molecule (experimental) | Modulate the activity of a key transcription factor involved in myeloid lineage determination. The effect on eosinophil maturation would depend on the specific context and timing of inhibition. | PU.1 is known to be involved in myeloid lineage commitment, and its short-term activation can lead to the formation of immature eosinophils.[9] |
| CCR3 Antagonists | Small Molecule (experimental) | May influence the differentiation of eosinophils from CD34+ progenitor cells. | Eotaxin, a CCR3 ligand, has been shown to induce the differentiation of eosinophils from cord blood CD34+ progenitor cells in vitro.[10] Antagonists could potentially block this effect. |
Experimental Protocols
To replicate and compare the effects of these agents on eosinophil maturation, a robust in vitro differentiation system is required. Below are detailed protocols for the generation of human eosinophils from CD34+ progenitor cells and the subsequent assessment of maturational arrest.
Protocol 1: In Vitro Differentiation of Human Eosinophils from CD34+ Progenitor Cells
This protocol is adapted from established methods for the culture of human eosinophils from hematopoietic stem cells.
Materials:
-
Cryopreserved human CD34+ progenitor cells (from peripheral blood, cord blood, or bone marrow)
-
Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Recombinant human cytokines:
-
Stem Cell Factor (SCF)
-
FMS-like tyrosine kinase 3 ligand (Flt3-L)
-
Interleukin-3 (IL-3)
-
Granulocyte-macrophage colony-stimulating factor (GM-CSF)
-
Interleukin-5 (IL-5)
-
-
Test compounds (Dexpramipexole and alternatives) dissolved in an appropriate vehicle (e.g., DMSO).
-
6-well tissue culture plates.
-
Flow cytometer and relevant antibodies.
-
Cytospin and Wright-Giemsa stain.
Procedure:
-
Thawing and Initial Culture (Day 0):
-
Thaw cryopreserved CD34+ cells rapidly at 37°C.
-
Wash the cells with supplemented IMDM and centrifuge.
-
Resuspend the cell pellet in culture medium supplemented with SCF (100 ng/mL), Flt3-L (100 ng/mL), and IL-3 (20 ng/mL).
-
Plate the cells at a density of 1 x 10^5 cells/mL in 6-well plates.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Eosinophil Lineage Commitment (Day 5-7):
-
On day 5 or 7, harvest the cells and resuspend them in fresh culture medium.
-
Supplement the medium with GM-CSF (20 ng/mL) and IL-5 (20 ng/mL) to promote eosinophil differentiation. IL-3 can be maintained or withdrawn at this stage.
-
At this point, introduce the test compounds (e.g., dexpramipexole, dexamethasone, GATA-1 inhibitor) at various concentrations. A vehicle control should be included. For monoclonal antibodies, pre-incubation with cells or addition to the culture medium can be performed.
-
-
Terminal Differentiation (Day 14-21):
-
Continue the culture for an additional 7-14 days, replacing half of the medium with fresh medium containing cytokines and test compounds every 3-4 days.
-
Monitor the cells for viability and proliferation.
-
-
Assessment of Eosinophil Maturation:
-
At various time points (e.g., day 14, 18, 21), harvest the cells for analysis.
-
Morphological Analysis: Prepare cytospins of the cultured cells and perform Wright-Giemsa staining to observe the morphology of the cells and identify different stages of eosinophil maturation (promyelocyte, myelocyte, metamyelocyte, mature eosinophil).
-
Flow Cytometry: Stain the cells with a panel of fluorescently labeled antibodies against surface markers to quantify the different maturation stages. A suggested panel includes:
-
CD34 (progenitors)
-
IL-5Rα (CD125)
-
CCR3 (CD193)
-
Siglec-8
-
CD11b
-
CD62L
-
-
Quantitative Analysis: Determine the percentage of cells at each maturation stage in the presence and absence of the test compounds. Calculate IC50 values for the inhibition of mature eosinophil generation.
-
Visualization of Key Pathways and Workflows
Signaling Pathway of Eosinophil Maturation
Caption: Key regulators and therapeutic targets in eosinophil maturation.
Experimental Workflow for In Vitro Comparison
Caption: Workflow for comparing compounds on eosinophil maturation.
Conclusion
Replicating the inhibitory effect of dexpramipexole on eosinophil maturation in vitro provides a valuable platform for screening and characterizing novel therapeutic agents for eosinophilic disorders. While the precise molecular target of dexpramipexole is yet to be identified, the experimental framework outlined in this guide allows for a direct comparison of its effects with those of established biologics and other investigational small molecules. By utilizing a multi-faceted analytical approach that combines morphological and flow cytometric assessment of eosinophil maturation, researchers can generate robust and comparable datasets to advance the development of new treatments for patients with eosinophil-mediated diseases.
References
- 1. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 2. The targeted eosinophil-lowering effects of dexpramipexole in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-IL-5 (mepolizumab) therapy induces bone marrow eosinophil maturational arrest and decreases eosinophil progenitors in the bronchial mucosa of atopic asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. flore.unifi.it [flore.unifi.it]
- 7. Effects of glucocorticoids on eosinophil colony growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted Deletion of a High-Affinity GATA-binding Site in the GATA-1 Promoter Leads to Selective Loss of the Eosinophil Lineage In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PU.1 induces myeloid lineage commitment in multipotent hematopoietic progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The CCR3 receptor is involved in eosinophil differentiation and is up-regulated by Th2 cytokines in CD34+ progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Dexpramipexole Phase II vs. Phase III Trials: A Comparative Analysis for Eosinophilic Asthma
A detailed examination of the clinical trial outcomes for the oral eosinophil-lowering drug, dexpramipexole (B1663564), reveals a promising trajectory from Phase II to Phase III in the treatment of eosinophilic asthma. This guide provides a comprehensive comparison of the EXHALE-1 (Phase II) and EXHALE-4 (Phase III) trials, offering researchers, scientists, and drug development professionals a structured overview of the available efficacy and safety data, experimental protocols, and the drug's proposed mechanism of action.
Dexpramipexole, an oral small-molecule agent, has been investigated for its potential to reduce absolute eosinophil counts (AEC) and improve lung function in patients with moderate-to-severe eosinophilic asthma. The successful outcomes of the Phase II EXHALE-1 study prompted the advancement of the drug into a larger Phase III program, with the EXHALE-4 trial recently reporting positive topline results.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the Phase II (EXHALE-1) and Phase III (EXHALE-4) clinical trials of dexpramipexole.
Table 1: Absolute Eosinophil Count (AEC) Reduction
| Trial Phase | Treatment Arm (twice daily) | Number of Patients | Primary Endpoint Met | Key Finding |
| Phase II (EXHALE-1) | Dexpramipexole 37.5 mg | 22 | Yes | Statistically significant reduction in AEC. |
| Dexpramipexole 75 mg | 26 | Yes | 66% reduction in placebo-corrected AEC at week 12 (p=0.0014)[1][2]. | |
| Dexpramipexole 150 mg | 28 | Yes | 77% reduction in placebo-corrected AEC at week 12 (p<0.0001)[1][2]. | |
| Placebo | 27 | N/A | - | |
| Phase III (EXHALE-4) | Dexpramipexole 75 mg | Not specified | Yes | Statistically significant reduction in blood AEC averaged over Weeks 20 and 24 compared to placebo[3][4][5]. |
| Dexpramipexole 150 mg | Not specified | Yes | Statistically significant reduction in blood AEC averaged over Weeks 20 and 24 compared to placebo[3][4][5]. | |
| Placebo | Not specified | N/A | - |
Note: Detailed numerical data for AEC reduction in the Phase III EXHALE-4 trial are pending presentation at an upcoming medical meeting.[3][6]
Table 2: Lung Function (FEV1) Improvement
| Trial Phase | Treatment Arm (twice daily) | Number of Patients | Primary Endpoint Met | Key Finding |
| Phase II (EXHALE-1) | Dexpramipexole 300 mg/day* | Not specified | N/A (Secondary Endpoint) | Placebo-corrected increase in pre-bronchodilator FEV1 of 182 mL at Week 12 (p=0.099)[7]. |
| Pooled Dexpramipexole Doses | Not specified | N/A (Post-hoc Analysis) | Placebo-corrected improvement in pre-bronchodilator FEV1 of 172 mL (p=0.015) across all study visits[7]. | |
| Phase III (EXHALE-4) | Dexpramipexole 150 mg | Not specified | Yes | Statistically significant improvement in pre-bronchodilator FEV1 averaged over Weeks 20 and 24 compared to placebo[3][4][5]. Significant improvements were observed as early as Week 4[3][4][5]. |
| Dexpramipexole 75 mg | Not specified | Not the primary efficacy endpoint for this dose. | Assessed for eosinophil lowering and PK/PD relationship[3]. | |
| Placebo | Not specified | N/A | - |
*Note: The Phase II trial included a 300 mg/day dose, which was not carried forward into the cited Phase III trial design.
Experimental Protocols
Phase II: EXHALE-1 Trial (NCT04046939)
The EXHALE-1 study was a randomized, double-blind, placebo-controlled, dose-ranging trial designed to assess the efficacy and safety of dexpramipexole in adults with moderate-to-severe eosinophilic asthma[1].
-
Patient Population: 103 adult patients with a diagnosis of moderate-to-severe asthma and a blood absolute eosinophil count (AEC) of ≥300 cells/μL[1].
-
Inclusion Criteria: Included a physician diagnosis of asthma for at least 12 months, treatment with a stable dose of inhaled corticosteroids and a long-acting beta-agonist, and evidence of reversible airway obstruction[7].
-
Treatment Arms: Participants were randomized to receive dexpramipexole at doses of 37.5 mg, 75 mg, or 150 mg twice daily, or placebo, for 12 weeks[8][9].
-
Primary Endpoint: The primary outcome was the change in blood AEC from baseline to Week 12[7].
-
Secondary Endpoints: Key secondary endpoints included the change in pre-bronchodilator Forced Expiratory Volume in 1 second (FEV1)[1].
Phase III: EXHALE-4 Trial
The EXHALE-4 study was a randomized, double-blind, placebo-controlled trial designed to confirm the efficacy and safety of dexpramipexole in a larger patient population[4][6].
-
Patient Population: Approximately 600 participants aged 12 years and older with inadequately controlled moderate-to-severe eosinophilic asthma and a blood AEC of at least 300 cells/μL[4][6].
-
Treatment Arms: Participants were randomized to receive dexpramipexole at doses of 75 mg or 150 mg twice daily, or placebo, as an add-on to their standard asthma medications for a 24-week treatment period[3][4].
-
Primary Endpoint: The primary endpoint was the change from baseline in pre-bronchodilator FEV1, averaged over Weeks 20 and 24 for the 150 mg BID group compared to placebo[3][10].
-
Secondary Endpoints: Included the change from baseline in geometric mean AEC values[3].
Mandatory Visualization
Dexpramipexole's Proposed Mechanism of Action
Dexpramipexole is believed to exert its therapeutic effect by selectively inhibiting the maturation of eosinophils in the bone marrow. While the precise molecular targets have not been fully elucidated, this action leads to a reduction in the number of circulating mature eosinophils, which are key inflammatory cells in eosinophilic asthma.
Caption: Proposed mechanism of dexpramipexole in inhibiting eosinophil maturation.
Experimental Workflow: Phase II (EXHALE-1) and Phase III (EXHALE-4) Trials
The following diagram illustrates the general workflow of the EXHALE-1 and EXHALE-4 clinical trials, from patient screening to the primary assessment period.
Caption: Simplified workflow of the Phase II and Phase III dexpramipexole trials.
References
- 1. Safety and Efficacy of Dexpramipexole in Eosinophilic Asthma (EXHALE): A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. areteiatx.com [areteiatx.com]
- 3. Areteia Therapeutics Announces Positive Topline Results from the First Phase III Study of Oral Dexpramipexole in Eosinophilic Asthma [businesswire.com]
- 4. Areteia’s dexpramipexole phase III win in eosinophilic asthma | BioWorld [bioworld.com]
- 5. hcplive.com [hcplive.com]
- 6. ampulmonary.com [ampulmonary.com]
- 7. Areteia Therapeutics - [areteiatx.com]
- 8. Dexpramipexole: a new oral treatment for asthma? [aaaai.org]
- 9. Dexpramipexole flourishes in EXHALE-1 asthma study [clinicaltrialsarena.com]
- 10. pharmashots.com [pharmashots.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Dexpramipexole Dihydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Dexpramipexole dihydrochloride (B599025), including detailed operational and disposal plans to foster a culture of safety and build trust in your laboratory practices.
Personal Protective Equipment (PPE)
When handling Dexpramipexole dihydrochloride, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to minimize exposure and ensure safety.
| PPE Category | Item | Specifications and Remarks |
| Eye Protection | Safety goggles with side-shields | Ensure a snug fit to protect against dust and splashes.[1] |
| Hand Protection | Protective, impervious gloves | Nitrile or neoprene gloves are recommended. Regularly check for tears or punctures.[1][2] |
| Body Protection | Impervious clothing or lab coat | A lab coat should be worn over personal clothing. For larger quantities or risk of splashing, consider a disposable gown.[1] |
| Respiratory Protection | Suitable respirator | Use a respirator if dust or aerosols are likely to be generated. Ensure proper fit and use in a well-ventilated area.[1][2] |
Hazard and First Aid Summary
While some sources state that this compound is not classified as a hazardous substance or mixture, others indicate it can be harmful if swallowed and may cause skin and eye irritation, as well as respiratory irritation.[1][3] Given the conflicting information, it is prudent to handle this compound with care.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support.[3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize risks and ensure the integrity of your research.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to avoid dust formation.[1][2]
-
Ensure that a safety shower and an eyewash station are readily accessible.[1]
2. Handling the Compound:
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in the handling area.[2]
-
Wash hands thoroughly after handling the compound.[2]
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.
4. Spill Management:
-
In case of a spill, evacuate non-essential personnel from the area.[1]
-
Wear full personal protective equipment.[1]
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.[4]
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.[1]
-
Clean the spill area thoroughly.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Material: Dispose of the substance in accordance with all applicable federal, state, and local regulations.[1][3] It is recommended to consult with your institution's environmental health and safety (EHS) department for specific guidance.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, filter paper, and containers, should be treated as chemical waste and disposed of accordingly.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected for proper disposal as chemical waste.
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
